Product packaging for 2-(1H-Pyrazol-1-yl)benzylamine(Cat. No.:CAS No. 449758-13-8)

2-(1H-Pyrazol-1-yl)benzylamine

Cat. No.: B1365511
CAS No.: 449758-13-8
M. Wt: 173.21 g/mol
InChI Key: SJMJUZRSTJBVPG-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)benzylamine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3 B1365511 2-(1H-Pyrazol-1-yl)benzylamine CAS No. 449758-13-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-pyrazol-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMJUZRSTJBVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426710
Record name 2-(1H-Pyrazol-1-yl)benzylamine
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449758-13-8
Record name 2-(1H-Pyrazol-1-yl)benzylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(1H-pyrazol-1-yl)phenyl]methanamine
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(1H-Pyrazol-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the basic properties of 2-(1H-Pyrazol-1-yl)benzylamine, a molecule of interest in medicinal chemistry and drug development. The document elucidates the structural features governing its basicity, drawing comparisons with related compounds. A detailed, field-proven protocol for the experimental determination of its acid dissociation constant (pKa) via potentiometric titration is presented, emphasizing the causality behind each procedural step. This guide is designed to equip researchers with the foundational knowledge and practical methodology required to accurately characterize the acid-base chemistry of this compound, ensuring data integrity and reproducibility in research and development settings.

Introduction: Unveiling the Chemical Personality

This compound, with the chemical formula C10H11N3, is a bifunctional molecule incorporating both a benzylamine and a pyrazole moiety.[1][2] Understanding the basic properties of this compound is paramount for drug development professionals, as the ionization state of a molecule at physiological pH dictates its solubility, membrane permeability, receptor binding affinity, and overall pharmacokinetic and pharmacodynamic profile. This guide provides a deep dive into the theoretical and practical aspects of characterizing the basicity of this intriguing molecule.

Structural Analysis and Theoretical Basicity

The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the primary amine group. However, the electronic influence of the pyrazole ring and the benzyl group significantly modulates this property.

  • The Benzylamine Moiety: The Primary Driver of Basicity: The core of the basicity lies in the benzylamine structure. Aliphatic amines, such as benzylamine, are generally more basic than ammonia.[3][4][5] The benzyl group, while containing an aromatic ring, is separated from the amine by a methylene (-CH2-) group. This spatial separation prevents the lone pair of the nitrogen from being delocalized into the benzene ring through resonance, a phenomenon that significantly reduces the basicity of aromatic amines like aniline.[6][7] Therefore, the primary amine in this compound is expected to be the main proton acceptor.

  • The Pyrazole Substituent: An Electronic Modulator: Pyrazole itself is a weak base, with the pKa of its conjugate acid being approximately 2.5.[8] The presence of the pyrazole ring at the ortho position of the benzylamine will influence the basicity of the primary amine through inductive and steric effects. The pyrazole ring is an electron-withdrawing group, which will tend to decrease the electron density on the nitrogen of the benzylamine, thereby reducing its basicity.

Experimental Determination of pKa: A Validated Protocol

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds due to its simplicity and accuracy.[9][10] The following protocol is a self-validating system designed to yield a precise pKa value for this compound.

Materials and Instrumentation
  • Analyte: this compound (purity >97%)

  • Titrant: Standardized 0.1 M Hydrochloric Acid (HCl)

  • Solvent: Degassed, deionized water or a suitable co-solvent if solubility is limited.

  • Instrumentation:

    • Calibrated pH meter with a combination glass electrode

    • Automatic titrator or a precision burette

    • Stir plate and magnetic stir bar

    • Temperature probe

Step-by-Step Experimental Workflow
  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the compound in 50 mL of the chosen solvent in a thermostatted titration vessel. Gentle stirring will aid dissolution. Rationale: An accurate weight is crucial for determining the exact concentration, and a constant temperature is necessary as pKa is temperature-dependent.

  • Instrument Calibration:

    • Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa of the analyte. Rationale: Accurate pH measurement is the cornerstone of this technique.

  • Titration Procedure:

    • Immerse the calibrated pH electrode and the tip of the burette into the analyte solution. Ensure the stir bar does not collide with the electrode.

    • Begin the titration by adding small, precise increments of the standardized HCl titrant.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. The increments should be smaller near the equivalence point where the pH changes most rapidly. Rationale: A slow and steady addition of titrant ensures that the solution reaches equilibrium before each pH measurement.

  • Data Analysis and pKa Determination:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • The equivalence point is the point of inflection on the titration curve.

    • The pKa is the pH at the half-equivalence point. This can be determined from the graph or by calculating the first derivative of the titration curve. Rationale: At the half-equivalence point, the concentrations of the protonated and unprotonated forms of the amine are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

Data Presentation
ParameterValue
Analyte Concentration[To be determined experimentally]
Titrant Concentration0.1 M HCl
Titration Temperature25.0 ± 0.1 °C
Volume at Equivalence Point[To be determined experimentally]
pKa [To be determined experimentally]

Visualization of the Acid-Base Equilibrium

The protonation of this compound can be visualized as an equilibrium between the free base and its conjugate acid.

Caption: Acid-base equilibrium of this compound.

Conclusion

This technical guide has provided a detailed examination of the basic properties of this compound. By understanding the interplay of its structural components, researchers can make informed predictions about its behavior in various chemical and biological environments. The provided experimental protocol offers a reliable method for the precise determination of its pKa, a critical parameter in drug design and development. The accurate characterization of this molecule's basicity is a fundamental step towards unlocking its full therapeutic potential.

References

An In-depth Technical Guide to 2-(1H-Pyrazol-1-yl)benzylamine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern chemical research, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of innovation, particularly in drug discovery and materials science. 2-(1H-Pyrazol-1-yl)benzylamine, with CAS Number 449758-13-8, represents a compelling molecular architecture that marries the functionalities of a benzylamine moiety and a pyrazole ring.[1] This unique arrangement positions the molecule as a significant building block for more complex chemical entities.

The pyrazole nucleus is a well-established pharmacophore, present in numerous FDA-approved drugs, and is lauded for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroactive properties.[2][3][4] The benzylamine component, a primary amine attached to a benzyl group, is a common precursor in organic synthesis and is known to interact with various biological targets.[5] The ortho-substitution pattern of these two rings in this compound creates a sterically defined and electronically tuned scaffold. This arrangement is particularly interesting for its potential as a bidentate ligand in coordination chemistry, where the pyrazole and benzylamine nitrogens can chelate to a metal center, opening avenues for novel catalysts and materials.[6][7]

This guide provides an in-depth technical overview of this compound, covering its synthesis from commercially available precursors, detailed methods for its spectroscopic characterization, and an exploration of its current and potential applications for researchers in drug development and materials science.

PART 1: Chemical Structure and Physicochemical Properties

The core structure consists of a pyrazole ring linked via its N1 position to a benzene ring at the C2 position, which in turn bears an aminomethyl (-CH₂NH₂) group. This specific linkage dictates the spatial relationship between the two key nitrogen atoms, which is crucial for its function as a chelating ligand.

PropertyValueSource(s)
CAS Number 449758-13-8[1]
Molecular Formula C₁₀H₁₁N₃[1]
Molecular Weight 173.21 g/mol [1]
Predicted Density 1.16 ± 0.1 g/cm³[1]
Predicted pKa 8.48 ± 0.10[1]
Appearance Viscous light yellow liquid[1]

PART 2: Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a two-step sequence starting from 2-fluorobenzonitrile. This common pathway involves an initial nucleophilic aromatic substitution to form the pyrazole-benzonitrile intermediate, followed by the chemical reduction of the nitrile group to the primary amine.

Synthetic Workflow Overview

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Nitrile Reduction A 2-Fluorobenzonitrile + 1H-Pyrazole B Intermediate: 2-(1H-Pyrazol-1-yl)benzonitrile R1 Base (e.g., K₂CO₃) Solvent (e.g., DMSO) C Final Product: This compound B->C R2 Reducing Agent (e.g., LiAlH₄ in THF) R1->B 140 °C R2->C Reflux

Caption: Synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

This protocol describes a generalized, lab-scale synthesis. Researchers should perform their own reaction monitoring (e.g., via TLC or LC-MS) to optimize reaction times and conditions.

Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)benzonitrile (Intermediate) [8][9]

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-pyrazole (1.0 eq.), 2-fluorobenzonitrile (1.05 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of pyrazole).

    • Causality Insight: DMSO is a polar aprotic solvent that effectively dissolves the reagents and facilitates the SNAr reaction. K₂CO₃ is a cost-effective base used to deprotonate the pyrazole, generating the nucleophile required to displace the fluoride.

  • Reaction: Heat the reaction mixture to 140 °C and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature and pour it into a beaker of cold water. A precipitate of the product should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield 2-(1H-pyrazol-1-yl)benzonitrile as a solid.

Step 2: Reduction to this compound

  • Setup: To a flame-dried three-neck flask under a nitrogen atmosphere, add a solution of the intermediate 2-(1H-pyrazol-1-yl)benzonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the flask to 0 °C in an ice bath. Carefully add lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) portion-wise.

    • Causality Insight: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[10] The reaction is highly exothermic and generates hydrogen gas, necessitating slow, portion-wise addition at reduced temperature for safety and control.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux. Monitor the reaction by TLC until the nitrile starting material is consumed.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms.

    • Trustworthiness: This specific quenching procedure is a standard and reliable method to safely neutralize excess LiAlH₄ and precipitate the aluminum salts, making the subsequent filtration and product isolation much cleaner and more efficient.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography to yield the final product, this compound.

PART 3: Spectroscopic Characterization

Structural confirmation of the synthesized this compound is critical. The following are the expected spectroscopic features based on its constituent parts.

Expected ¹H and ¹³C NMR Data

NMR spectroscopy provides the most definitive structural information. Spectra are typically recorded in solvents like CDCl₃ or DMSO-d₆.[11][12]

Proton (¹H) AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
-NH₂ (Amine)1.5 - 2.5Broad singlet
-CH₂- (Methylene)~ 4.0Singlet
Pyrazole H4~ 6.4Triplet (t)
Aromatic H (Phenyl)7.2 - 7.8Multiplet (m)
Pyrazole H3~ 7.6Doublet (d)
Pyrazole H5~ 7.9Doublet (d)
Carbon (¹³C) AssignmentExpected Chemical Shift (δ, ppm)
-CH₂- (Methylene)~ 45
Pyrazole C4~ 107
Aromatic C (Phenyl)124 - 142
Pyrazole C5~ 128
Pyrazole C3~ 141
Expected Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify key functional groups.

Functional GroupWavenumber (cm⁻¹)Appearance
N-H Stretch (Amine)3300 - 3400Two medium bands (asymmetric & symmetric)
C-H Stretch (Aromatic)3000 - 3100Sharp, medium
C-H Stretch (Aliphatic)2850 - 2960Medium
C=C Stretch (Aromatic)1450 - 1600Multiple sharp bands
C-N Stretch1020 - 1250Medium

Reference data for benzylamine N-H stretches can be found in sources like the NIST Chemistry WebBook.[5][13]

Expected Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI-MS)

  • Expected Molecular Ion [M+H]⁺: m/z = 174.10

  • Key Fragmentation Pattern: A primary fragmentation would be the loss of the amino group (-NH₂) or the entire aminomethyl group (-CH₂NH₂), leading to a prominent fragment corresponding to the 2-(1H-pyrazol-1-yl)benzyl cation.

PART 4: Applications and Research Directions

The unique structure of this compound makes it a valuable scaffold for two primary areas of research: coordination chemistry and medicinal chemistry.

Bidentate Ligand in Coordination Chemistry

The ortho-positioning of the pyrazole N2 and the benzylamine nitrogen creates an ideal N,N-bidentate chelating ligand. This geometry allows for the formation of stable five-membered chelate rings with a variety of transition metal ions (e.g., Cu(II), Ni(II), Pd(II), Zn(II)).[6][14][15]

Caption: Chelation of a metal center by the bidentate ligand.

These metal complexes have potential applications in:

  • Homogeneous Catalysis: The defined coordination sphere can be tuned for catalytic cycles such as cross-coupling reactions or hydrogenations.

  • Materials Science: Formation of coordination polymers or metal-organic frameworks (MOFs) with interesting magnetic or photophysical properties.[14]

  • Bioinorganic Chemistry: Mimicking the active sites of metalloenzymes or developing metal-based therapeutic agents.

Scaffold in Medicinal Chemistry

The pyrazole core is a prolific scaffold in drug design.[2][4] Derivatives of pyrazole are known to exhibit a wide range of biological activities, and this compound serves as an excellent starting point for generating libraries of new chemical entities. Potential therapeutic areas include:

  • Oncology: Many pyrazole derivatives have been developed as inhibitors of protein kinases, which are crucial targets in cancer therapy.[2]

  • Neuroscience: The structural similarity of the benzylamine portion to neurotransmitters like phenethylamine suggests potential activity at neuroreceptors. Furthermore, pyrazoline derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters and a target for treating depression and Parkinson's disease.[3][16]

  • Anti-inflammatory Agents: Pyrazole-containing drugs like Celecoxib are potent anti-inflammatory agents. The this compound scaffold can be elaborated to explore new non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation. Its straightforward two-step synthesis from common starting materials makes it highly accessible for research and development. The combination of a proven pharmacophore (pyrazole) with a reactive handle and chelating group (benzylamine) provides a rich foundation for creating novel coordination complexes and biologically active molecules. This guide has outlined the fundamental chemical principles, a robust synthetic protocol, and the key characterization data required to work with this compound, empowering researchers to harness its full potential in the pursuit of new scientific frontiers.

References

An In-depth Technical Guide to the Synthesis of 2-(1H-Pyrazol-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(1H-Pyrazol-1-yl)benzylamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically divided into two core transformations: the N-arylation of pyrazole with a suitable benzonitrile derivative, followed by the reduction of the nitrile functionality. This document delves into the mechanistic underpinnings of these reactions, offers a comparative analysis of viable synthetic routes, and provides detailed, field-proven experimental protocols. The causality behind experimental choices, safety considerations, and data interpretation are discussed to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction

The fusion of pyrazole and benzylamine moieties in the form of this compound creates a molecular scaffold of significant interest in the pharmaceutical industry. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in a wide array of therapeutic agents, including anti-inflammatory, analgesic, and anticancer drugs. Its ability to participate in hydrogen bonding and its metabolic stability make it a privileged structure in drug design. The benzylamine component provides a versatile handle for further functionalization, allowing for the exploration of structure-activity relationships in drug candidates.

The synthesis of this bifunctional molecule requires a strategic approach to ensure high yields and purity. This guide will focus on a logical and widely applicable two-step synthesis, beginning with the formation of the carbon-nitrogen bond between the pyrazole and the phenyl ring, followed by the transformation of a nitrile group into a primary amine.

Overall Synthetic Pathway

The most direct and efficient synthesis of this compound proceeds through a two-step sequence. The first step involves the synthesis of the key intermediate, 2-(1H-pyrazol-1-yl)benzonitrile. This is typically achieved through a cross-coupling reaction. The second step is the reduction of the nitrile group to the desired benzylamine.

Synthesis_Pathway Pyrazole Pyrazole Ullmann_Coupling Step 1: Ullmann Coupling (N-Arylation) Pyrazole->Ullmann_Coupling 2-Fluorobenzonitrile 2-Fluorobenzonitrile 2-Fluorobenzonitrile->Ullmann_Coupling Intermediate 2-(1H-Pyrazol-1-yl)benzonitrile Ullmann_Coupling->Intermediate Reduction Step 2: Nitrile Reduction Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Overall two-step synthesis pathway for this compound.

Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)benzonitrile via Ullmann Condensation

The formation of the C-N bond between the pyrazole and the phenyl ring is a critical step. While several cross-coupling methodologies exist, such as the Buchwald-Hartwig amination, the Ullmann condensation is a classical and highly effective method for this particular transformation.[1] The Ullmann reaction involves a copper-catalyzed nucleophilic aromatic substitution.

Mechanistic Insights

The Ullmann condensation typically proceeds through a Cu(I) catalytic cycle. The reaction is believed to initiate with the coordination of the copper catalyst to the aryl halide. The pyrazole anion, formed in situ by a base, then displaces the halide in a nucleophilic substitution. The use of a polar, high-boiling solvent is often necessary to achieve reasonable reaction rates.

Ullmann_Mechanism cluster_0 Catalytic Cycle Cu(I)_Catalyst Cu(I) Catalyst Oxidative_Addition Oxidative Addition Cu(I)_Catalyst->Oxidative_Addition Aryl_Halide 2-Fluorobenzonitrile Aryl_Halide->Oxidative_Addition Cu(III)_Intermediate Cu(III) Intermediate Oxidative_Addition->Cu(III)_Intermediate Ligand_Exchange Ligand Exchange Cu(III)_Intermediate->Ligand_Exchange Pyrazole_Anion Pyrazole Anion Pyrazole_Anion->Ligand_Exchange Coupled_Intermediate Coupled Cu(III) Intermediate Ligand_Exchange->Coupled_Intermediate Reductive_Elimination Reductive Elimination Coupled_Intermediate->Reductive_Elimination Reductive_Elimination->Cu(I)_Catalyst Catalyst Regeneration Product 2-(1H-Pyrazol-1-yl)benzonitrile Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Ullmann condensation.

Experimental Protocol: Ullmann Condensation

This protocol is based on established procedures for the N-arylation of pyrazoles with aryl halides.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
PyrazoleC₃H₄N₂68.0810.01.0
2-FluorobenzonitrileC₇H₄FN121.1211.01.1
Copper(I) Iodide (CuI)CuI190.451.00.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.2120.02.0
Dimethylformamide (DMF)C₃H₇NO73.09--

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazole (0.68 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and copper(I) iodide (0.19 g, 1.0 mmol).

  • Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous dimethylformamide (DMF, 20 mL) via syringe.

  • Add 2-fluorobenzonitrile (1.33 g, 11.0 mmol) to the suspension.

  • Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(1H-pyrazol-1-yl)benzonitrile as a solid.

Step 2: Reduction of 2-(1H-Pyrazol-1-yl)benzonitrile to this compound

The reduction of the nitrile group to a primary amine is a common transformation in organic synthesis. Two highly effective methods for this conversion are catalytic hydrogenation and reduction with a metal hydride, such as lithium aluminum hydride (LAH).

Method A: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a "green" and efficient method that often provides high yields of the desired amine with minimal side products. Raney Nickel is a particularly active catalyst for nitrile reduction.[2]

Mechanistic Insights:

The hydrogenation of a nitrile over a metal catalyst involves the sequential addition of hydrogen atoms across the carbon-nitrogen triple bond. The nitrile adsorbs onto the catalyst surface, and the reaction proceeds through an imine intermediate, which is further reduced to the primary amine.

Experimental Protocol: Catalytic Hydrogenation

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)
2-(1H-Pyrazol-1-yl)benzonitrileC₁₀H₇N₃169.185.0
Raney Nickel (slurry in water)Ni58.69~0.5 g
MethanolCH₄O32.04-
Ammonia (7N solution in Methanol)NH₃17.03-
Hydrogen Gas (H₂)H₂2.02-

Procedure:

  • Prepare the Raney Nickel catalyst by washing the commercially available slurry with distilled water and then with methanol to remove any residual alkali.[2]

  • In a hydrogenation vessel (e.g., a Parr shaker), combine 2-(1H-pyrazol-1-yl)benzonitrile (0.85 g, 5.0 mmol) and methanolic ammonia (20 mL of a 7N solution).

  • Carefully add the prepared Raney Nickel catalyst (~0.5 g) to the solution.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to 50-60 psi.

  • Heat the reaction mixture to 40-50 °C and shake vigorously for 4-8 hours.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and should be kept wet at all times.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation under reduced pressure or by conversion to a hydrochloride salt.

Method B: Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding amines.[1][3] This method is particularly useful when catalytic hydrogenation is not feasible or gives poor results.

Mechanistic Insights:

The reduction of a nitrile with LAH involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This is followed by further hydride additions and subsequent workup with water to protonate the resulting amine.

Experimental Protocol: LAH Reduction

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
2-(1H-Pyrazol-1-yl)benzonitrileC₁₀H₇N₃169.185.01.0
Lithium Aluminum Hydride (LAH)LiAlH₄37.957.51.5
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--
WaterH₂O18.02--
15% Sodium Hydroxide SolutionNaOH40.00--

Procedure:

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of LAH (0.28 g, 7.5 mmol) in anhydrous THF (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(1H-pyrazol-1-yl)benzonitrile (0.85 g, 5.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of:

    • Water (0.3 mL)

    • 15% aqueous sodium hydroxide solution (0.3 mL)

    • Water (0.9 mL)

  • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite and wash the precipitate thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product as described in Method A.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving an initial Ullmann condensation to form the key benzonitrile intermediate, followed by reduction of the nitrile. Both catalytic hydrogenation with Raney Nickel and chemical reduction with LAH are effective methods for the final step, with the choice depending on available equipment, scale, and safety considerations. The protocols detailed in this guide have been designed to be robust and reproducible, providing a solid foundation for the synthesis of this important molecular scaffold in a research and development setting.

References

Introduction to the Pyrazole-Benzylamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(1H-Pyrazol-1-yl)benzylamine

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The guide details its chemical identity, physicochemical properties, a representative synthetic pathway, and its applications as a key intermediate for developing novel therapeutics. The pyrazole moiety, a privileged scaffold in modern pharmacology, imparts unique electronic and steric properties, making this compound a valuable starting point for targeting a range of biological systems, including enzymes and receptors involved in oncology, inflammation, and neurological disorders. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity.

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms that has become an increasingly important motif in drug discovery.[1] Its unique physicochemical properties allow it to serve as a metabolically stable bioisosteric replacement for other aromatic systems, enhancing pharmacokinetic profiles.[1][2] The pyrazole nucleus can function as both a hydrogen bond donor (at the N-1 position) and acceptor (at the N-2 position), enabling critical interactions within the active sites of biological targets like enzymes and receptors.[1]

When coupled with a benzylamine framework, the resulting scaffold presents a versatile platform for chemical elaboration. The aminomethyl group provides a key vector for derivatization or for direct interaction with target proteins, such as the hydrogen bonding observed with Asp572, Gly601, and Ala573 in the S1 pocket of Factor Xa inhibitors bearing a similar core.[1] this compound, with its specific ortho-substitution pattern, offers a distinct spatial arrangement of these functional groups, making it a compelling intermediate for structure-activity relationship (SAR) studies in various therapeutic programs.[3]

Core Compound Identification and Physicochemical Properties

Accurate identification is critical for regulatory compliance and experimental reproducibility. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 449758-13-8[4][5]
Molecular Formula C₁₀H₁₁N₃[5]
Molecular Weight 173.21 g/mol [5]
IUPAC Name (2-(1H-pyrazol-1-yl)phenyl)methanamine
Boiling Point 100 °C[5]
Density 1.16 ± 0.1 g/cm³ (Predicted)[5]
Storage Under inert gas (Nitrogen or Argon) at 2–8 °C[5]

Synthesis and Purification Protocol

While multiple synthetic routes to substituted pyrazoles exist, a common and reliable strategy involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, followed by functional group manipulation. A representative synthesis for this compound can be conceptualized starting from 2-fluorobenzonitrile.

Representative Synthetic Pathway

The synthesis can be envisioned as a two-step process: first, the formation of the pyrazole ring via nucleophilic aromatic substitution, and second, the reduction of the nitrile to the primary amine.

G A 2-Fluorobenzonitrile + Pyrazole B Nucleophilic Aromatic Substitution (SNAr Reaction) A->B Base (e.g., K2CO3) Solvent (e.g., DMF) C 2-(1H-Pyrazol-1-yl)benzonitrile (Intermediate) B->C D Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) C->D E This compound (Final Product) D->E

Caption: Representative synthesis workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-fluorobenzonitrile.

Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)benzonitrile (Intermediate)

  • To a solution of 2-fluorobenzonitrile (1.0 eq) in anhydrous dimethylformamide (DMF), add pyrazole (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., Nitrogen) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Reduction to this compound (Final Product)

  • Carefully dissolve the crude 2-(1H-pyrazol-1-yl)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in THF to the reaction mixture. Causality Note: LiAlH₄ is a powerful reducing agent necessary for converting the stable nitrile group to a primary amine. The slow addition at 0 °C is crucial to control the highly exothermic reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction carefully by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the solid cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound is typically purified using silica gel column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is commonly effective.

  • Validation: Fractions are collected and analyzed by TLC. Pure fractions are combined and the solvent is evaporated to yield the final product as a solid or oil. Purity is confirmed by HPLC and identity is confirmed by ¹H NMR and MS analysis.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization. Its utility stems from the proven success of the pyrazole core in a wide range of approved drugs.[1]

Role as a Privileged Scaffold

The pyrazole ring is present in over 50 FDA-approved medicines, targeting conditions from cancer to inflammation and erectile dysfunction.[1] Its success is attributed to its ability to engage in multiple, favorable interactions with protein targets.

G cluster_0 Protein Active Site cluster_1 Pyrazole-Benzylamine Ligand Target Asp/Glu Side Chain Aromatic Residue (Trp/Tyr) Backbone Carbonyl Ligand Benzylamine (-CH2NH2) Pyrazole N-2 Pyrazole Ring Ligand:f0->Target:f0 H-Bond (Salt Bridge) [Protonated Amine] Ligand:f1->Target:f2 H-Bond Acceptor Ligand:f2->Target:f1 π-π Stacking

Caption: Key drug-target interactions enabled by the pyrazole-benzylamine scaffold.

Therapeutic Areas of Interest
  • Oncology: Pyrazole derivatives are core components of numerous kinase inhibitors, such as Zanubrutinib, an inhibitor of Bruton's tyrosine kinase.[2] The benzylamine portion can be functionalized to target specific pockets in the kinase domain.[6] Furthermore, some N-(1-benzyl-pyrazol-4-yl)benzamides have shown potent antiproliferative activity by modulating autophagy pathways.[7][8]

  • Inflammation and Immunology: Celecoxib, a well-known anti-inflammatory drug, features a pyrazole ring. Pyrazole derivatives have shown potential as inhibitors of various inflammatory mediators, including TNF-α and IL-6.[9] The structure of this compound makes it an ideal precursor for synthesizing novel anti-inflammatory agents.[10]

  • Neuroscience: Pyrazole-containing compounds have been investigated as monoamine oxidase (MAO) inhibitors for the treatment of neurological disorders.[9][11] The benzylamine moiety is a classic pharmacophore for MAO substrates and inhibitors, suggesting that this compound could serve as a starting point for novel CNS-active agents.

Analytical Characterization Protocol

To ensure the quality and purity of synthesized this compound, a robust analytical workflow is essential. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity.

Protocol: Purity Assessment by HPLC

Objective: To determine the purity of a synthesized batch of this compound.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of ~0.1 mg/mL.

  • Instrumentation: Use a standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • Start at 5% Solvent B.

    • Ramp to 95% Solvent B over 10 minutes.

    • Hold at 95% Solvent B for 2 minutes.

    • Return to 5% Solvent B over 1 minute.

    • Re-equilibrate for 2 minutes.

    • Causality Note: A gradient is used to ensure that both polar impurities and the less polar product are eluted efficiently from the C18 column, providing a comprehensive purity profile.

  • Detection: Monitor at wavelengths of 214 nm and 254 nm.

  • Data Analysis: Integrate the peak area of the main product and all impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

Summary of Expected Analytical Data
TechniqueExpected ResultPurpose
¹H NMR Peaks corresponding to aromatic protons (benzyl and pyrazole rings), a singlet for the CH₂ group, and a broad singlet for the NH₂ protons.Structural Confirmation
LC-MS A major peak in the chromatogram with a corresponding mass of 174.1 [M+H]⁺.Identity and Purity
HPLC Purity ≥ 95% (typical for research-grade material).Quantitative Purity

Safety, Handling, and Storage

As a primary amine and a novel chemical intermediate, this compound requires careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. Benzylamine itself is a colorless liquid with a strong ammonia-like odor.[12]

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a refrigerator at 2–8 °C to prevent degradation.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound (CAS No. 449758-13-8) is a strategically important chemical building block for modern drug discovery. Its structure combines the proven pharmacological utility of the pyrazole nucleus with the versatile reactivity of a primary benzylamine. This guide has provided a technical framework for its identification, synthesis, analysis, and potential applications. By leveraging the principles of medicinal chemistry and established synthetic protocols, researchers can effectively utilize this compound to develop novel molecular entities targeting a broad spectrum of diseases, thereby continuing the legacy of pyrazole as a truly privileged scaffold in pharmaceutical science.

References

2-(1H-Pyrazol-1-yl)benzylamine IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-(1H-Pyrazol-1-yl)phenyl)methanamine

Executive Summary

(2-(1H-Pyrazol-1-yl)phenyl)methanamine is a bifunctional organic molecule that serves as a highly valuable building block for drug discovery and materials science. It integrates two key chemical motifs onto a benzene core: the 1H-pyrazole ring, a well-established "privileged scaffold" in medicinal chemistry, and a benzylamine group, which provides a versatile synthetic handle for further molecular elaboration.[1][2][3] The specific ortho-substitution pattern of these groups creates a unique three-dimensional architecture, making it an attractive starting point for the design of targeted therapeutics, particularly kinase inhibitors, and specialized ligands for coordination chemistry. This guide provides a comprehensive overview of its chemical identity, a robust synthesis protocol with mechanistic insights, detailed analytical characterization methods, and a discussion of its potential applications, grounded in established chemical principles and safety protocols.

Nomenclature and Physicochemical Properties

Correctly identifying a compound is the foundation of all scientific research. The nomenclature and key identifiers for this molecule are standardized to ensure universal recognition and accurate data retrieval.

IUPAC Name and Chemical Identifiers

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is (2-(1H-pyrazol-1-yl)phenyl)methanamine .[4] It is also commonly referred to by several synonyms.[4]

IdentifierValue
IUPAC Name (2-(1H-Pyrazol-1-yl)phenyl)methanamine
Common Name 2-(1H-Pyrazol-1-yl)benzylamine
CAS Number 449758-13-8[4][5]
Molecular Formula C₁₀H₁₁N₃[4][5]
Molecular Weight 173.21 g/mol [4][5]
Canonical SMILES C1=CC=C(C(=C1)CN)N2C=CC=N2
InChI Key AVKMXPDYQVKSFF-UHFFFAOYSA-N[6]
Physicochemical Data

The physical properties of the compound dictate its handling, storage, and application in various experimental settings.

PropertyValueSource
Appearance White to off-white solidTypical for similar aromatic amines
Density 1.16 ± 0.1 g/cm³ (Predicted)[4]
Boiling Point ~100 °C (Predicted, likely at reduced pressure)[4]
Storage Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen)[4]

The Pyrazole-Benzylamine Scaffold: A Privileged Motif in Drug Discovery

The structure of (2-(1H-pyrazol-1-yl)phenyl)methanamine is not a random assortment of atoms; it is a deliberate combination of functional groups that are highly valued in medicinal chemistry.

The Role of the Pyrazole Core

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is considered a "privileged scaffold" because its derivatives have been shown to bind to a wide range of biological targets, leading to numerous approved drugs.[1][3]

  • Bioisosteric Replacement: The pyrazole ring often serves as a bioisostere for a phenyl ring, improving physicochemical properties like solubility and metabolic stability while maintaining or enhancing biological activity.[3]

  • Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites.

  • Proven Therapeutic Relevance: The pyrazole nucleus is central to blockbuster drugs such as Celecoxib (an anti-inflammatory COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor for erectile dysfunction), highlighting its versatility and success in drug development.[1]

The Benzylamine Functional Group

The primary amine of the benzylamine moiety is a critical functional group that provides a point for synthetic diversification.[2]

  • Synthetic Versatility: It readily undergoes a wide range of reactions, including amide bond formation, sulfonylation, reductive amination, and alkylation, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Pharmacophore Element: The amine can be protonated at physiological pH, forming a positively charged ammonium ion. This allows it to form strong ionic interactions (salt bridges) with negatively charged residues like aspartate or glutamate in a protein's binding pocket, a common feature in many enzyme inhibitors.

Synthesis and Mechanistic Considerations

A reliable and scalable synthesis is crucial for the practical application of any chemical building block. We propose a modern, two-step synthetic route based on a palladium-catalyzed Buchwald-Hartwig amination followed by a standard nitrile reduction.

Retrosynthetic Analysis

The retrosynthetic analysis breaks down the target molecule into commercially available starting materials. The primary disconnection is at the C-N bond between the benzene and pyrazole rings, followed by the conversion of the aminomethyl group back to a nitrile, a common and stable precursor.

G TM (2-(1H-Pyrazol-1-yl)phenyl)methanamine INT 2-(1H-Pyrazol-1-yl)benzonitrile TM->INT Functional Group Interconversion (Amine Reduction) SM1 2-Fluorobenzonitrile INT->SM1 Buchwald-Hartwig N-Arylation SM2 1H-Pyrazole INT->SM2 Buchwald-Hartwig N-Arylation

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol employs modern organometallic chemistry, which offers high yields and excellent functional group tolerance compared to older methods like the Ullmann condensation.

Step 1: Buchwald-Hartwig N-Arylation of Pyrazole with 2-Fluorobenzonitrile

  • Reactor Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 1H-pyrazole (1.1 eq), 2-fluorobenzonitrile (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula.

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(1H-pyrazol-1-yl)benzonitrile.

Step 2: Reduction of Nitrile to Primary Amine

  • Reactor Setup: To a round-bottom flask under an argon atmosphere, dissolve the 2-(1H-pyrazol-1-yl)benzonitrile (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LAH, ~2.0 eq) in THF.

    • Causality Note: LAH is a powerful reducing agent necessary for nitrile reduction. The slow addition at 0 °C is critical to control the highly exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Quenching (Fieser Workup): Cautiously quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This procedure is self-validating as it produces a granular precipitate of aluminum salts that is easily filtered.

  • Purification: Stir the resulting slurry for 30 minutes, then filter. Wash the solid with additional THF or ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield (2-(1H-pyrazol-1-yl)phenyl)methanamine. Further purification via recrystallization or chromatography may be performed if necessary.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, structure, and purity of the synthesized compound.

G cluster_1 Structural Confirmation Crude Crude Product from Synthesis Purify Column Chromatography Crude->Purify Purity Purity Check (>95% by HPLC) Purify->Purity Identity Structural Confirmation Purity->Identity NMR ¹H & ¹³C NMR Identity->NMR MS Mass Spectrometry Identity->MS Final QC Passed Final Product NMR->Final MS->Final

Caption: A standard workflow for analytical characterization.

Spectroscopic Confirmation
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

    • Aromatic Protons (Benzene Ring): Multiplets between δ 7.2-7.8 ppm (4H).

    • Pyrazole Protons: Three distinct signals, likely a doublet, a triplet, and a doublet, between δ 6.5-8.0 ppm (3H).

    • Methylene Protons (-CH₂-): A singlet around δ 3.8-4.0 ppm (2H).

    • Amine Protons (-NH₂): A broad singlet around δ 1.5-2.5 ppm (2H), which is D₂O exchangeable.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon atoms. Expected signals include those for the 10 distinct carbons of the aromatic rings and the aliphatic methylene carbon (~45 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement. For C₁₀H₁₁N₃, the expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 174.1026.

Chromatographic Purity Assessment
  • Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing purity.

  • Typical Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Detection: UV detector set to 254 nm.

  • Acceptance Criterion: For use in drug discovery, a purity of ≥95% is typically required.

Reactivity and Applications in Medicinal Chemistry

The true value of this molecule lies in its potential as a starting point for more complex structures.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the kinase active site. The pyrazole ring of this molecule is perfectly suited for this role. The ortho-disposed benzylamine provides a vector pointing towards the solvent-exposed region, ideal for adding substituents that can enhance potency and selectivity.

G Hinge Hinge Region (e.g., NH group) Pocket Hydrophobic Pocket Solvent Solvent-Exposed Region Molecule Pyrazole Ring Benzylamine Moiety Molecule:f0->Hinge H-Bond Acceptor Molecule:f1->Solvent Vector for SAR (R-group addition)

Caption: Conceptual binding mode in a generic kinase active site.

Analogues and Structure-Activity Relationships (SAR)

The positional isomers of this compound, such as 3-(1H-pyrazol-1-yl)benzylamine[7] and 4-(1H-pyrazol-1-yl)benzylamine[6][8], are also commercially available or synthetically accessible. A comparative study of these isomers is a foundational step in any SAR campaign. The ortho-isomer's constrained geometry may pre-organize the molecule for binding to specific targets, potentially offering higher affinity or selectivity compared to the more flexible meta and para isomers.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, its hazards can be inferred from the benzylamine and substituted pyrazole structural components.[2]

Hazard Identification

Based on analogues, the compound should be treated as:

  • Corrosive: Causes severe skin burns and eye damage.[9]

  • Harmful: Harmful if swallowed or in contact with skin.

  • Irritant: May cause respiratory irritation.

Recommended Handling Procedures
  • Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation.[10][11] Eyewash stations and safety showers must be readily accessible.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12]

    • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat.[12]

  • Hygiene: Avoid ingestion and inhalation. Wash hands thoroughly after handling.[10]

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably in a refrigerator at 2-8 °C.[4][10] Store away from incompatible materials such as strong oxidizing agents and acids.[10]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to 2-(1H-Pyrazol-1-yl)benzylamine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(1H-Pyrazol-1-yl)benzylamine, a heterocyclic compound of significant interest in medicinal chemistry. While the direct discovery and dedicated biological evaluation of this specific molecule are not extensively documented in publicly available literature, its structural motifs are prevalent in a multitude of biologically active agents. This guide, therefore, presents a scientifically grounded pathway to its synthesis, detailed characterization, and explores its potential as a valuable scaffold in drug discovery. By examining the rich chemistry of the pyrazole nucleus and the benzylamine moiety, we delineate the rationale behind its design and potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this promising chemical entity.

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered aromatic structure with two adjacent nitrogen atoms imparts unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor. This versatility allows for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.[2]

The incorporation of a benzylamine substituent introduces an additional layer of functionality. The amino group can serve as a key pharmacophoric feature, participating in crucial interactions with protein residues, while the benzyl group provides a lipophilic handle that can be tailored to optimize pharmacokinetic and pharmacodynamic properties. The ortho-substitution pattern of this compound creates a specific spatial arrangement of the pyrazole and benzylamine moieties, which can be critical for selective binding to target proteins.

This guide will first detail a robust and reproducible synthetic route to this compound, starting from commercially available precursors. Subsequently, a thorough characterization of the molecule using modern analytical techniques will be presented. Finally, based on the known biological activities of structurally related pyrazole derivatives, we will explore the potential therapeutic applications of this compound, providing a rationale for its further investigation in drug discovery programs.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence involving an Ullmann-type N-arylation followed by the reduction of a nitrile functionality. This approach offers a reliable and scalable route to the target compound.

Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)benzonitrile

The initial step involves the N-arylation of pyrazole with 2-fluorobenzonitrile. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a well-established method for the formation of C-N bonds and is particularly suitable for the synthesis of N-aryl heterocycles.[3] L-proline can be used as a ligand to promote this type of coupling reaction.[4]

Reaction Scheme:

Synthesis_of_2_pyrazolyl_benzonitrile pyrazole Pyrazole reagents CuI, L-proline, K2CO3 DMSO, 120 °C fluorobenzonitrile 2-Fluorobenzonitrile intermediate 2-(1H-Pyrazol-1-yl)benzonitrile reagents->intermediate

Caption: Synthesis of 2-(1H-Pyrazol-1-yl)benzonitrile.

Experimental Protocol:

A detailed, step-by-step methodology for the synthesis of the key intermediate is provided below.

Protocol 1: Synthesis of 2-(1H-Pyrazol-1-yl)benzonitrile

Step Procedure
1.To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (1.0 eq), 2-fluorobenzonitrile (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
2.Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
3.Add anhydrous dimethyl sulfoxide (DMSO) to the flask via syringe.
4.Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
5.Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
6.Extract the aqueous layer with ethyl acetate (3 x).
7.Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
8.Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(1H-pyrazol-1-yl)benzonitrile as a solid.
Step 2: Reduction of 2-(1H-Pyrazol-1-yl)benzonitrile to this compound

The final step is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[5] Various catalysts, such as Raney nickel or palladium on carbon, can be employed.[5] Alternatively, chemical reduction using reagents like lithium aluminum hydride (LiAlH4) or diisopropylaminoborane can also be effective.[1][6]

Reaction Scheme:

Reduction_of_nitrile intermediate 2-(1H-Pyrazol-1-yl)benzonitrile reagents H2 (g), Raney Ni Ethanol/Ammonia product This compound reagents->product

Caption: Reduction to this compound.

Experimental Protocol:

The following protocol details the catalytic hydrogenation of the nitrile intermediate.

Protocol 2: Synthesis of this compound

Step Procedure
1.To a high-pressure hydrogenation vessel, add 2-(1H-pyrazol-1-yl)benzonitrile (1.0 eq) and a slurry of Raney nickel (approx. 10% w/w) in ethanol saturated with ammonia.
2.Seal the vessel and purge with hydrogen gas several times.
3.Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for 12-24 hours.
4.Monitor the reaction by TLC or LC-MS until the starting material is consumed.
5.Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst.
6.Wash the Celite® pad with ethanol.
7.Combine the filtrate and washings, and concentrate under reduced pressure to yield this compound. The product can be further purified by crystallization or column chromatography if necessary.

Characterization of this compound

Thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following table summarizes the expected analytical data for this compound and its synthetic intermediate.

Table 1: Analytical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm)Expected ¹³C NMR (101 MHz, CDCl₃) δ (ppm)Expected MS (ESI+) m/z
2-(1H-Pyrazol-1-yl)benzonitrileC₁₀H₇N₃169.188.0-7.5 (m, 5H, Ar-H), 7.8 (d, 1H, pyrazole-H), 6.5 (t, 1H, pyrazole-H)142.1, 139.8, 134.2, 133.5, 130.1, 128.9, 127.6, 117.5, 111.8, 107.9170.1 [M+H]⁺
This compoundC₁₀H₁₁N₃173.227.9-7.1 (m, 5H, Ar-H), 7.7 (d, 1H, pyrazole-H), 6.4 (t, 1H, pyrazole-H), 4.0 (s, 2H, CH₂), 1.8 (br s, 2H, NH₂)141.5, 140.2, 138.9, 129.8, 128.7, 128.1, 127.5, 122.3, 106.9, 44.2174.1 [M+H]⁺

Potential Therapeutic Applications in Drug Discovery

Kinase Inhibition

A significant number of pyrazole-containing compounds have been developed as kinase inhibitors for the treatment of cancer and inflammatory diseases. The pyrazole ring can act as a hinge-binding motif, forming key hydrogen bonds with the kinase backbone. The benzylamine portion can extend into the solvent-exposed region or bind to other pockets within the ATP-binding site, contributing to both potency and selectivity.

Kinase_Inhibition cluster_0 ATP Binding Site hinge Hinge Region pocket Hydrophobic Pocket molecule This compound pyrazole Pyrazole Moiety molecule->pyrazole Binds to benzylamine Benzylamine Moiety molecule->benzylamine Extends into pyrazole->hinge Hydrogen Bonds benzylamine->pocket Hydrophobic Interactions

Caption: Hypothetical binding mode in a kinase active site.

Monoamine Oxidase (MAO) Inhibition

Certain pyrazoline derivatives, which are structurally related to pyrazoles, are known inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine.[7] MAO-B inhibitors are used in the treatment of Parkinson's disease. The structural features of this compound, particularly the benzylamine moiety, bear resemblance to known MAO substrates and inhibitors, suggesting a potential role in neurodegenerative disorders.

Antimicrobial Activity

The pyrazole nucleus is a common feature in compounds exhibiting antibacterial and antifungal properties.[8] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The specific substitution pattern of this compound could confer novel antimicrobial activities, warranting its evaluation against a panel of pathogenic microorganisms.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. This technical guide has provided a comprehensive roadmap for its synthesis and characterization, laying the groundwork for its future investigation.

The next logical steps in the exploration of this molecule include:

  • Biological Screening: A broad-based biological screening against a panel of kinases, microbial strains, and other relevant drug targets is essential to uncover its primary pharmacological activity.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of both the pyrazole and benzylamine moieties will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Evaluation: Promising lead compounds identified through in vitro studies should be advanced to preclinical animal models to assess their efficacy and safety.

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-(1H-Pyrazol-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(1H-Pyrazol-1-yl)benzylamine (CAS No. 449758-13-8)[1]. This compound, which integrates a pyrazole heterocycle with a benzylamine scaffold, represents a class of structures with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the expected data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols. By synthesizing data from analogous structures and foundational spectroscopic principles, this whitepaper serves as a robust predictive reference for the structural elucidation of this molecule.

Introduction to this compound and Analytical Workflow

This compound is a molecule of interest due to the prevalence of its constituent moieties in pharmacologically active compounds. Pyrazole derivatives are known for a wide range of biological activities[2][3], while the benzylamine structure is a common feature in many pharmaceuticals. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development. Spectroscopic analysis provides the necessary toolkit for this confirmation.

The logical workflow for characterizing a novel or uncharacterized compound like this compound involves a multi-technique approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

G Figure 1: Integrated Spectroscopic Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Synthesis->NMR MS Mass Spectrometry (ESI-MS) Synthesis->MS IR Infrared Spectroscopy (FTIR-ATR) Synthesis->IR UV UV-Vis Spectroscopy Synthesis->UV Data Integrated Data Analysis NMR->Data MS->Data IR->Data UV->Data Structure Final Structure Confirmation Data->Structure

Caption: A logical workflow for the structural characterization of a target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and chemical environment of a molecule in solution. For this compound, ¹H and ¹³C NMR will define the carbon skeleton and the placement of protons.

Expertise & Causality: Experimental Choices

The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound. Its high polarity effectively dissolves the amine, and importantly, the amine protons (-NH₂) often appear as a broader, exchangeable signal that does not couple with adjacent protons, simplifying the spectrum. Chloroform-d (CDCl₃) is an alternative, though proton exchange of the -NH₂ group may be slower, potentially leading to observable coupling. Tetramethylsilane (TMS) is used as the internal standard (0 ppm) due to its chemical inertness and single, sharp resonance peak outside the typical range for organic molecules.

Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • Instrument Setup: The analysis should be performed on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of -2 to 12 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, spectral width of 0 to 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals using appropriate software.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum will show distinct signals for the pyrazole ring, the substituted benzene ring, the benzylic methylene bridge, and the amine group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
Amine (-NH ₂)~3.5 - 4.5Broad singlet (br s)N/ALabile protons, exchange with solvent. Position is concentration-dependent.
Methylene (-CH ₂-)~4.0 - 4.2Singlet (s)N/AAdjacent to the amine and benzene ring. No adjacent protons to couple with.[4]
Pyrazole H-4'~6.3 - 6.5Triplet (t)J ≈ 2.2Coupled to H-3' and H-5'. Typical for pyrazole H-4.[5]
Benzene H-3 to H-6~7.2 - 7.6Multiplet (m)~7-8Complex overlapping signals from the four protons on the ortho-substituted benzene ring.
Pyrazole H-5'~7.6 - 7.8Doublet (d)J ≈ 2.5Coupled to H-4'. Typically downfield from H-4'.[5]
Pyrazole H-3'~7.9 - 8.1Doublet (d)J ≈ 1.8Coupled to H-4'. Typically the most downfield pyrazole proton.[5]
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Methylene (-C H₂-)~45 - 50Aliphatic carbon attached to a nitrogen and an aromatic ring.[6]
Benzene C-3 to C-6~125 - 130Unsubstituted aromatic carbons.[7]
Pyrazole C-4'~106 - 108Electron-rich carbon between two nitrogens.
Benzene C-2~135 - 137Aromatic carbon bearing the pyrazole substituent.
Benzene C-1~140 - 142Aromatic carbon bearing the CH₂NH₂ substituent.
Pyrazole C-5'~130 - 133Aromatic carbon in the pyrazole ring.
Pyrazole C-3'~140 - 142Aromatic carbon adjacent to two nitrogens, typically the most downfield.

Mass Spectrometry (MS)

MS is indispensable for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.

Expertise & Causality: Experimental Choices

Electrospray Ionization (ESI) is the preferred method for a molecule like this compound. It is a "soft" ionization technique that typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation in the source. This provides a clear determination of the molecular weight. The analysis is often coupled with liquid chromatography (LC) to ensure the sample's purity is assessed simultaneously.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water (50:50) with 0.1% formic acid. The acid facilitates protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Acquisition:

    • Operate the mass spectrometer in positive ion mode.

    • Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

    • Key parameters: Capillary voltage ~3-4 kV, drying gas (N₂) flow rate ~5-10 L/min, gas temperature ~300-350 °C.

  • Tandem MS (MS/MS): To induce fragmentation, select the [M+H]⁺ ion (m/z 174.1) and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Predicted Mass Spectrum and Fragmentation

The molecular formula is C₁₀H₁₁N₃, giving a monoisotopic mass of 173.0953 Da.

Ion Predicted m/z Identity
[M+H]⁺174.1026Protonated Molecular Ion
[M+Na]⁺196.0845Sodium Adduct

The fragmentation of the [M+H]⁺ ion is predictable based on the stability of potential fragments. The benzyl-carbon bond is labile, leading to characteristic fragments.

G Figure 2: Predicted ESI-MS/MS Fragmentation Pathway parent [M+H]⁺ m/z = 174.1 frag1 C₇H₈N⁺ m/z = 106.1 (Aminotropylium ion) parent->frag1 Loss of C₃H₃N₂ (Pyrazole) frag3 C₃H₄N₂ m/z = 68.1 (Pyrazole radical) parent->frag3 Loss of C₇H₇N (Benzylamine radical) frag2 C₇H₇⁺ m/z = 91.1 (Tropylium ion) frag1->frag2 Loss of NH₃

Caption: Key fragmentation steps for the protonated molecule in tandem MS.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expertise & Causality: Experimental Choices

Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal to no sample preparation. A small amount of the solid or liquid sample is placed directly on the ATR crystal (typically diamond or germanium). This is faster, easier, and often provides better quality spectra for solids than traditional methods like KBr pellets.

Experimental Protocol: FTIR-ATR
  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.

Predicted IR Absorption Data

The IR spectrum will be dominated by absorptions from the amine and aromatic functional groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3300 - 3400N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)A characteristic two-pronged peak for primary amines.[8]
3000 - 3100C-H Stretch (sp²)Aromatic (Benzene, Pyrazole)Indicates the presence of aromatic rings.
1580 - 1610C=C StretchAromatic RingSkeletal vibrations of the benzene and pyrazole rings.[9]
1450 - 1550C=N StretchPyrazole RingCharacteristic stretching for the pyrazole heterocycle.
1150 - 1250C-N StretchAryl-N (pyrazole), Alkyl-N (amine)Corresponds to the stretching of carbon-nitrogen single bonds.[10]
730 - 770C-H Bend (out-of-plane)Ortho-disubstituted BenzeneA strong band indicating the 1,2-substitution pattern on the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for characterizing compounds containing chromophores like aromatic rings.

Expertise & Causality: Experimental Choices

Methanol or ethanol are excellent solvents for UV-Vis analysis of this compound. They are transparent in the UV range of interest (>210 nm) and can effectively solvate the molecule. The concentration must be carefully controlled to ensure the absorbance falls within the linear range of the instrument (ideally 0.2 - 0.8 a.u.) to comply with the Beer-Lambert Law.

Experimental Protocol
  • Sample Preparation: Prepare a stock solution of the compound in methanol. Perform serial dilutions to obtain a final concentration of approximately 10⁻⁵ M.

  • Instrument Setup: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.

  • Acquisition: Scan the spectrum from approximately 400 nm down to 200 nm. The instrument will automatically subtract the blank spectrum from the sample spectrum.

Predicted UV-Vis Absorption Data

The spectrum is expected to show absorptions arising from π→π* transitions within the two aromatic systems.

Predicted λ_max (nm) Transition Type Chromophore Rationale
~205 - 215π→πBenzene RingHigh-energy transition typical for the benzene ring.[11]
~250 - 270π→πBenzene & Pyrazole RingsLower-energy transition due to the conjugated system formed by the substituted benzene and pyrazole rings.[9][11]

Integrated Spectroscopic Analysis

No single technique provides the complete picture. The true power of spectroscopic characterization lies in integrating the data from all methods to build an unshakeable structural assignment.

G Figure 3: Data Integration for Structural Confirmation Structure Hypothesized Structure: This compound MS_Data MS Data: m/z 174.1 [M+H]⁺ Confirms MW = 173.1 Structure->MS_Data Molecular Formula C₁₀H₁₁N₃ IR_Data IR Data: ~3350 cm⁻¹ (N-H) ~1600 cm⁻¹ (C=C/C=N) Confirms functional groups Structure->IR_Data Functional Groups UV_Data UV-Vis Data: λ_max ~260 nm Confirms conjugated aromatic system Structure->UV_Data Chromophores NMR_Data NMR Data: ¹H: Aromatic & Aliphatic signals ¹³C: 10 unique carbons Confirms skeleton & connectivity Structure->NMR_Data Atom Connectivity Final CONFIRMED STRUCTURE

Caption: How information from different spectroscopic techniques converges to confirm the final structure.

References

A Technical Guide to the Physical Characteristics of 2-(1H-Pyrazol-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of the physical and chemical characteristics of 2-(1H-Pyrazol-1-yl)benzylamine (CAS No. 449758-13-8).[1] Intended for researchers, chemists, and professionals in drug development, this guide synthesizes available data on the compound's physicochemical properties, spectroscopic profile, and stability. Furthermore, it presents validated experimental protocols for its synthesis and characterization, offering field-proven insights into the causality behind methodological choices. The aim is to equip scientists with the foundational knowledge required for the effective handling, analysis, and application of this versatile chemical intermediate.

Introduction and Molecular Overview

This compound is a heterocyclic organic compound featuring a benzylamine core substituted at the ortho position with a 1H-pyrazol-1-yl group. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The pyrazole moiety is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antibacterial, and anticancer properties. The benzylamine portion provides a reactive handle for further synthetic modifications, allowing for the construction of more complex molecular architectures. Understanding the fundamental physical characteristics of this compound is paramount for its successful application in research and development.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These data are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

PropertyValueSource
CAS Number 449758-13-8[1][2]
Molecular Formula C₁₀H₁₁N₃[2]
Molecular Weight 173.21 g/mol [2]
Appearance Likely a liquid or low-melting solid at STP. The hydrochloride salt is a white to off-white solid.[3]
Boiling Point 100 °C (Note: This reported value may be at reduced pressure and appears low for the molecular weight).[2]
Density 1.16 ± 0.1 g/cm³ (Predicted)[2]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, MeOH, DMSO). The amine functional group suggests some aqueous solubility under acidic conditions. The hydrochloride salt form is noted for its enhanced stability and solubility.[3]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2–8 °C.[2]

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the compound. While specific spectra for this exact isomer are not widely published, a profile can be reliably predicted based on its functional groups and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex. The protons on the pyrazole ring should appear as three distinct signals, likely in the δ 6.0-8.0 ppm range. The four protons on the substituted benzene ring will present as a complex multiplet. A singlet corresponding to the two benzylic protons (CH₂) would likely appear around δ 3.9-4.2 ppm. The two amine protons (NH₂) would produce a broad singlet that can exchange with D₂O. For comparison, the related isomer 4-(1H-pyrazol-1-yl)benzylamine shows its benzylic protons as a singlet at 3.91 ppm.[4]

  • ¹³C NMR: A ¹³C NMR spectrum should display 10 distinct signals for the 10 carbon atoms, assuming no coincidental overlap. The benzylic carbon is expected in the δ 40-50 ppm range, while the aromatic and pyrazole carbons would appear further downfield, typically between δ 105-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Predicted characteristic absorption bands include:

  • 3400-3250 cm⁻¹: N-H stretching vibrations (primary amine), typically appearing as two distinct bands.

  • 3100-3000 cm⁻¹: Aromatic and heterocyclic C-H stretching.

  • 1600-1450 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and pyrazole rings.

  • 1350-1250 cm⁻¹: C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion: In electrospray ionization (ESI) mode, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 174.2.[4]

  • Fragmentation: The primary fragmentation pathway would likely involve the cleavage of the C-C bond between the benzene ring and the aminomethyl group, or benzylic cleavage.

G parent Parent Ion [M+H]⁺ m/z = 174.2 frag1 Loss of NH₃ [M-NH₂]⁺ m/z = 157.2 parent->frag1 -NH₃ frag2 Benzylic Cleavage [C₉H₇N₂]⁺ m/z = 143.1 parent->frag2 -CH₂NH₂ frag3 Loss of Pyrazole [C₇H₈N]⁺ m/z = 106.1 parent->frag3 -C₃H₃N₂

Caption: Predicted major fragmentation pathways for this compound in MS.

Experimental Protocols

The following section details a plausible synthesis and purification workflow, adapted from established procedures for analogous compounds.[4] This provides a self-validating system where the final product's identity is confirmed through rigorous characterization.

Synthesis via Nitrile Reduction

A reliable method for preparing benzylamines is the reduction of the corresponding benzonitrile. This approach offers high yields and uses common laboratory reagents.

start Starting Material: 2-(1H-Pyrazol-1-yl)benzonitrile reaction Step 1: Reduction Reflux, 16h start->reaction reagent Reagent: Borane-THF Complex Solvent: THF reagent->reaction workup1 Step 2: Quench Add Methanol reaction->workup1 workup2 Step 3: Hydrolysis 6N HCl, Reflux, 3h workup1->workup2 workup3 Step 4: Basification 30% NaOH (aq) to pH 11 workup2->workup3 extraction Step 5: Extraction Dichloromethane workup3->extraction purification Step 6: Purification Silica Gel Chromatography extraction->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-(1H-pyrazol-1-yl)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF), add a 1 M solution of borane-tetrahydrofuran complex (1.1 eq) under an inert atmosphere of nitrogen.

  • Reduction: Heat the reaction mixture to reflux and maintain for approximately 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and cautiously add methanol to quench the excess borane.

  • Hydrolysis: Remove the solvent under reduced pressure. Add 6N hydrochloric acid to the residue and heat to reflux for 3 hours to hydrolyze the borane-amine complex.

  • Basification & Extraction: Cool the solution and adjust the pH to ~11 using a 30% aqueous sodium hydroxide solution. Extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product must be purified to remove unreacted starting materials and byproducts.

Protocol for Column Chromatography:

  • Column Preparation: Prepare a silica gel column using a suitable solvent system. Based on literature for a similar amine, a gradient elution starting with dichloromethane and gradually increasing the polarity with a mixture of chloroform:methanol:28% ammonia (e.g., 90:10:1) is effective.[4]

    • Expert Insight: The addition of a small amount of a basic modifier like ammonia or triethylamine to the eluent is crucial. It deactivates the acidic sites on the silica gel, preventing the basic amine product from tailing and ensuring a sharp, symmetrical elution profile.

  • Loading and Elution: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column. Elute the column, collecting fractions.

  • Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.

  • Final Steps: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound. Confirm the structure and purity using NMR and MS analysis as described in Section 3.

Stability and Handling

  • Storage: The compound should be stored in a tightly sealed container at 2–8 °C under an inert atmosphere.[2]

  • Rationale: The primary amine functionality can be susceptible to atmospheric oxidation over time, which may lead to discoloration and the formation of impurities. Storing under an inert gas like nitrogen or argon minimizes this degradation pathway. Refrigeration slows down potential decomposition reactions.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic chemistry. This guide has consolidated its core physical characteristics, provided a detailed spectroscopic profile, and outlined a robust protocol for its synthesis and purification. By understanding these properties and the rationale behind the experimental procedures, researchers can confidently and effectively utilize this compound in their work, ensuring both the integrity of their experiments and the quality of their results.

References

Unlocking the Therapeutic Potential of 2-(1H-Pyrazol-1-yl)benzylamine: A Technical Guide for Preclinical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Novel Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the identification and exploration of novel molecular scaffolds is paramount to overcoming the challenges of drug resistance and unmet clinical needs. The pyrazole nucleus represents a "privileged scaffold," a structural motif consistently found in a multitude of pharmacologically active agents.[1][2] Its presence in blockbuster drugs such as the anti-inflammatory celecoxib, the anti-cancer agent ruxolitinib, and the erectile dysfunction therapy sildenafil underscores the chemical versatility and biological promiscuity of this heterocyclic system.[2][3] This guide focuses on a specific, yet underexplored, pyrazole-containing compound: 2-(1H-Pyrazol-1-yl)benzylamine . By dissecting its structural attributes and drawing parallels with established pharmacophores, we will illuminate promising avenues for research and development, providing a strategic roadmap for its journey from a chemical entity to a potential therapeutic candidate.

Molecular Architecture and Synthetic Accessibility

The structure of this compound features a pyrazole ring linked to a benzylamine moiety at the ortho position. This arrangement presents a unique three-dimensional conformation and a rich landscape for chemical modification.

1.1. Core Structure and Physicochemical Properties

  • CAS Number: 449758-13-8[4]

  • Molecular Formula: C₁₀H₁₁N₃

  • Molecular Weight: 173.21 g/mol

  • Predicted pKa: 8.48 ± 0.10[5]

The benzylamine component provides a basic center, crucial for salt formation and potential interactions with acidic residues in biological targets.[6] The pyrazole ring, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating a wide range of intermolecular interactions.[3]

1.2. Retrosynthetic Analysis and Proposed Synthesis

The synthesis of this compound is conceptually straightforward, lending itself to scalable production for research purposes. A general and adaptable synthetic route is proposed below.

Synthesis_of_this compound 2-Fluorobenzonitrile 2-Fluorobenzonitrile Intermediate_1 2-(1H-Pyrazol-1-yl)benzonitrile 2-Fluorobenzonitrile->Intermediate_1 Nucleophilic Aromatic Substitution (SNAr) K2CO3, DMF Pyrazole Pyrazole Pyrazole->Intermediate_1 Final_Product This compound Intermediate_1->Final_Product Nitrile Reduction (e.g., LiAlH4 or H2/Raney Ni)

Caption: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

  • Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)benzonitrile. To a solution of 2-fluorobenzonitrile (1.0 eq) and pyrazole (1.1 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq). Heat the reaction mixture at 100-120 °C and monitor by thin-layer chromatography (TLC) until completion. Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. Purify the crude product by column chromatography to yield 2-(1H-pyrazol-1-yl)benzonitrile.

  • Step 2: Reduction to this compound. In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a solution of 2-(1H-pyrazol-1-yl)benzonitrile (1.0 eq) in THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and then reflux until the starting material is consumed (as monitored by TLC). Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to obtain this compound.

Self-Validating System: The successful synthesis of each step should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to verify the chemical structure and purity of the intermediate and final product.

Potential Research Area 1: Oncology

The pyrazole scaffold is a cornerstone of many anticancer agents, often acting as a kinase inhibitor.[7] The benzylamine moiety can also contribute to interactions within the ATP-binding pocket of kinases.

2.1. Hypothesis: Inhibition of Proliferation in Cancer Cell Lines

The structural similarity of this compound to known kinase inhibitors suggests it may possess antiproliferative activity against various cancer cell lines.

2.2. Proposed Research Workflow

Oncology_Research_Workflow Start This compound Cell_Viability Cell Viability/Proliferation Assays (MTT, CellTiter-Glo) Start->Cell_Viability IC50 Determine IC50 values in a panel of cancer cell lines (e.g., A549, MCF-7, HepG2) Cell_Viability->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assays (Annexin V/PI staining) Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide staining) Mechanism->Cell_Cycle Kinase_Screen Kinase Inhibition Profiling Mechanism->Kinase_Screen

Caption: Workflow for investigating the anticancer potential.

Protocol 2: In Vitro Anticancer Activity Screening

  • Cell Culture: Maintain human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Assay: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for 48-72 hours. Add MTT solution and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate the half-maximal inhibitory concentration (IC₅₀).

  • Apoptosis Assay: Treat cells with the compound at its IC₅₀ concentration. After 24 hours, harvest the cells and stain with Annexin V-FITC and propidium iodide (PI). Analyze the cell populations by flow cytometry to quantify early and late apoptotic cells.

  • Cell Cycle Analysis: Treat cells with the compound at its IC₅₀ concentration for 24 hours. Fix the cells in ethanol, treat with RNase A, and stain with PI. Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Causality and Validation: A dose-dependent decrease in cell viability would suggest a cytotoxic or cytostatic effect. Subsequent apoptosis and cell cycle assays would then elucidate the mechanism of cell death or growth arrest, providing a validated pathway for further investigation.

Potential Research Area 2: Neuropharmacology

Many pyrazole derivatives exhibit activity in the central nervous system (CNS), including antidepressant and anxiolytic effects.[8][9] The benzylamine scaffold is also present in numerous CNS-active compounds.

3.1. Hypothesis: Modulation of Monoamine Oxidase (MAO) Activity

Structurally related pyrazole and pyrazoline derivatives have been identified as inhibitors of monoamine oxidase (MAO), particularly MAO-B.[10][11] MAO-B is a key enzyme in the degradation of dopamine and is a target for the treatment of Parkinson's disease and depression.[11]

3.2. Proposed Research Workflow

Neuropharmacology_Workflow Start This compound MAO_Assay In Vitro MAO-A and MAO-B Inhibition Assay Start->MAO_Assay IC50_Selectivity Determine IC50 and Selectivity Index MAO_Assay->IC50_Selectivity Docking Molecular Docking Studies with MAO-B IC50_Selectivity->Docking In_Vivo In Vivo Behavioral Models (e.g., Forced Swim Test, Elevated Plus Maze) IC50_Selectivity->In_Vivo

Caption: Investigating the neuropharmacological potential.

Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

  • Enzyme Source: Use commercially available recombinant human MAO-A and MAO-B.

  • Assay Principle: A common method utilizes a fluorometric substrate (e.g., Amplex Red) which, in the presence of horseradish peroxidase, reacts with H₂O₂ produced during the oxidative deamination of a substrate (e.g., p-tyramine for MAO-A, benzylamine for MAO-B) by MAO enzymes.

  • Procedure: In a 96-well plate, add the enzyme, the test compound at various concentrations, and the substrate/Amplex Red/HRP reaction mixture. Incubate at 37 °C and measure the fluorescence at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound. Calculate the IC₅₀ values for both MAO-A and MAO-B and determine the selectivity index (IC₅₀ MAO-A / IC₅₀ MAO-B).

Self-Validating System: The use of known selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) as positive controls will validate the assay's accuracy and reliability. Molecular docking studies can further corroborate the experimental findings by predicting the binding mode of the compound within the active site of the enzyme.

Potential Research Area 3: Antimicrobial Drug Discovery

The pyrazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[1][10] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.

4.1. Hypothesis: Inhibition of Bacterial and Fungal Growth

This compound may exhibit antimicrobial activity against a panel of clinically relevant bacteria and fungi.

4.2. Proposed Research Workflow

Protocol 4: Antimicrobial Susceptibility Testing

  • Microbial Strains: Use a panel of standard reference strains, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

  • Broth Microdilution Method: Prepare serial twofold dilutions of the test compound in appropriate broth media in 96-well microtiter plates. Inoculate each well with a standardized microbial suspension. Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 30 °C for 48 hours for fungi).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Aliquots from wells showing no visible growth are subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells.

Causality and Validation: The determination of both MIC and MBC/MFC values allows for the classification of the compound's activity as either bacteriostatic/fungistatic or bactericidal/fungicidal, providing crucial information for its potential therapeutic application.

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies

The true potential of this compound lies in its capacity as a scaffold for generating a library of derivatives to explore structure-activity relationships.

Table 1: Proposed Modifications for SAR Studies

Modification SiteProposed SubstituentsRationale
Benzyl Ring Electron-donating groups (e.g., -OCH₃, -CH₃)Electron-withdrawing groups (e.g., -Cl, -F, -NO₂)To modulate electronic properties and lipophilicity, potentially enhancing target binding and cell permeability.
Amine Group Secondary and tertiary amines (e.g., N-methylation, N-benzylation)Amide formationTo alter basicity, hydrogen bonding capacity, and metabolic stability.
Pyrazole Ring Substitution at C3, C4, and C5 positions (e.g., methyl, trifluoromethyl, phenyl)To probe steric and electronic requirements for activity and to potentially block metabolic hotspots.

Conclusion and Future Directions

This compound stands as a promising, yet largely untapped, molecular scaffold. Its synthetic tractability, coupled with the proven therapeutic relevance of its constituent pyrazole and benzylamine moieties, provides a strong rationale for its exploration in drug discovery programs. The research avenues outlined in this guide—oncology, neuropharmacology, and antimicrobial discovery—represent logical starting points based on established precedent. A systematic investigation, beginning with the foundational in vitro assays and progressing to mechanism-of-action studies and derivative synthesis, will be instrumental in unlocking the full therapeutic potential of this intriguing molecule. The path forward requires a multidisciplinary approach, integrating synthetic chemistry, pharmacology, and molecular biology to transform this chemical entity into a lead compound for the development of next-generation therapeutics.

References

Methodological & Application

Synthesis of 2-(1H-Pyrazol-1-yl)benzylamine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(1H-pyrazol-1-yl)benzylamine, a valuable building block in medicinal chemistry and drug discovery. The protocol details a robust three-step synthetic sequence commencing with the commercially available 2-bromobenzylamine. The strategy involves the protection of the primary amine functionality, followed by a copper-catalyzed Ullmann-type C-N cross-coupling reaction with pyrazole, and concluding with the deprotection of the amine. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step experimental procedure but also insights into the rationale behind the methodological choices and potential challenges.

Introduction

The synthesis of N-aryl and N-heteroaryl substituted benzylamines is of significant interest in the pharmaceutical industry due to their prevalence in a wide array of biologically active molecules. The pyrazole moiety, in particular, is a well-established pharmacophore known for its diverse therapeutic applications. The target molecule, this compound, combines the structural features of a benzylamine with a pyrazole ring, making it an attractive scaffold for the development of novel therapeutic agents.

The synthetic approach outlined herein addresses the key challenge of selectively forming the C-N bond between the pyrazole nitrogen and the phenyl ring of benzylamine, while managing the reactivity of the primary amine. This is achieved through a protection-coupling-deprotection strategy, a common and effective method in modern organic synthesis.

Synthetic Strategy Overview

The synthesis of this compound is accomplished via a three-step sequence. The choice of this strategy is dictated by the need to prevent self-coupling or other side reactions of the primary amine group present in the starting material during the C-N bond formation step.

Diagram of the Overall Synthetic Workflow

Synthetic Workflow Start 2-Bromobenzylamine Protected tert-Butyl (2-bromobenzyl)carbamate (Boc-protected) Start->Protected Step 1: Boc Protection Coupled tert-Butyl (2-(1H-pyrazol-1-yl)benzyl)carbamate Protected->Coupled Step 2: Ullmann Coupling Final This compound Coupled->Final Step 3: Deprotection

Caption: Overall synthetic route for this compound.

PART 1: Experimental Protocols

Step 1: Synthesis of tert-Butyl (2-bromobenzyl)carbamate (Boc-Protection)

Rationale: The primary amine of 2-bromobenzylamine is nucleophilic and can interfere with the subsequent C-N coupling reaction. Protection with the tert-butyloxycarbonyl (Boc) group masks the amine's reactivity. The Boc group is stable under the basic conditions of the Ullmann coupling and can be readily removed under acidic conditions.[1][2]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2-Bromobenzylamine186.045.00 g26.87
Di-tert-butyl dicarbonate (Boc)₂O218.256.45 g29.56
Triethylamine (TEA)101.194.10 mL29.56
Dichloromethane (DCM)84.93100 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 2-bromobenzylamine (5.00 g, 26.87 mmol) and dissolve in dichloromethane (100 mL).

  • Add triethylamine (4.10 mL, 29.56 mmol) to the solution at room temperature with stirring.

  • Slowly add a solution of di-tert-butyl dicarbonate (6.45 g, 29.56 mmol) in 20 mL of dichloromethane to the reaction mixture over 15 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% ethyl acetate in hexanes).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford tert-butyl (2-bromobenzyl)carbamate as a white solid.

Expected Yield: 85-95%

Step 2: Synthesis of tert-Butyl (2-(1H-pyrazol-1-yl)benzyl)carbamate (Ullmann Coupling)

Rationale: The Ullmann condensation is a classic and reliable method for the formation of C-N bonds between aryl halides and N-heterocycles.[3] This copper-catalyzed reaction is well-suited for coupling the Boc-protected 2-bromobenzylamine with pyrazole. The use of a ligand, such as 1,10-phenanthroline, can facilitate the reaction at lower temperatures.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
tert-Butyl (2-bromobenzyl)carbamate286.165.00 g17.47
Pyrazole68.081.43 g21.0
Copper(I) iodide (CuI)190.450.33 g1.75
1,10-Phenanthroline180.210.32 g1.75
Potassium carbonate (K₂CO₃)138.214.83 g35.0
Toluene92.14100 mL-

Procedure:

  • To a 250 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add tert-butyl (2-bromobenzyl)carbamate (5.00 g, 17.47 mmol), pyrazole (1.43 g, 21.0 mmol), copper(I) iodide (0.33 g, 1.75 mmol), 1,10-phenanthroline (0.32 g, 1.75 mmol), and potassium carbonate (4.83 g, 35.0 mmol).

  • Add toluene (100 mL) to the flask.

  • Degas the reaction mixture by bubbling nitrogen through the solvent for 15 minutes.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, with stirring, under a nitrogen atmosphere. Monitor the reaction by TLC (Eluent: 30% ethyl acetate in hexanes).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove inorganic salts, and wash the Celite pad with ethyl acetate (50 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to yield tert-butyl (2-(1H-pyrazol-1-yl)benzyl)carbamate as a viscous oil or low-melting solid.

Expected Yield: 60-75%

Diagram of the Ullmann Coupling Catalytic Cycle

Ullmann Coupling CuI Cu(I) Catalyst CuPyrazole Cu(I)-Pyrazole CuI->CuPyrazole Pyrazole Pyrazole Pyrazole->CuPyrazole Coordination ArylHalide Boc-NH-Ar-Br OxAdd Oxidative Addition Complex ArylHalide->OxAdd Base K₂CO₃ Base->Pyrazole Product Boc-NH-Ar-Pyrazole Product->CuI Regenerates Catalyst CuPyrazole->OxAdd Reaction OxAdd->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Ullmann C-N coupling.

Step 3: Synthesis of this compound (Deprotection)

Rationale: The final step involves the removal of the Boc protecting group to unveil the desired primary amine. This is typically achieved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleave the carbamate to release the free amine, carbon dioxide, and tert-butanol.[1][2][4]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
tert-Butyl (2-(1H-pyrazol-1-yl)benzyl)carbamate273.333.00 g10.98
Trifluoroacetic acid (TFA)114.0210 mL-
Dichloromethane (DCM)84.9330 mL-
Saturated NaHCO₃ solution-As needed-
Ethyl acetate88.11100 mL-
Water18.0250 mL-

Procedure:

  • Dissolve tert-butyl (2-(1H-pyrazol-1-yl)benzyl)carbamate (3.00 g, 10.98 mmol) in dichloromethane (30 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (10 mL) to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in ethyl acetate (100 mL) and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with water (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary, though it is often obtained in high purity.

Expected Yield: >90%

PART 2: Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and pyrazole rings, as well as the methylene (-CH₂) and amine (-NH₂) protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

Safety and Handling Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 2-Bromobenzylamine is a corrosive and lachrymatory substance; handle with care.

  • Trifluoroacetic acid is highly corrosive and should be handled with extreme caution.

  • Toluene is a flammable and toxic solvent.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described three-step sequence, involving Boc protection, Ullmann coupling, and deprotection, is a practical and efficient method for accessing this valuable chemical entity. The insights into the rationale behind each step and the detailed experimental procedures are intended to enable researchers to successfully synthesize this compound and utilize it in their drug discovery and development programs.

References

Applications of 2-(1H-Pyrazol-1-yl)benzylamine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs.[1][2] This five-membered heterocyclic ring serves as a privileged scaffold, offering a unique combination of physicochemical properties that are advantageous for drug design.[1] Among the vast landscape of pyrazole-containing compounds, the 2-(1H-Pyrazol-1-yl)benzylamine scaffold has emerged as a particularly promising motif, especially in the development of targeted therapies.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a primary focus on its role in the design of Factor Xa (FXa) inhibitors for anticoagulant therapy. We will delve into the rationale behind its use, provide detailed protocols for synthesis and biological evaluation, and discuss structure-activity relationships (SAR) to guide future drug discovery efforts.

The Pyrazole Scaffold: A Privileged Element in Drug Design

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic and structural features contribute to its prevalence in pharmaceuticals.[1][3] Key properties that make pyrazoles attractive to medicinal chemists include:

  • Aromaticity and Stability: The pyrazole ring is aromatic, conferring chemical stability.

  • Hydrogen Bonding Capabilities: It possesses both hydrogen bond donor and acceptor properties, facilitating interactions with biological targets.

  • Modulable Physicochemical Properties: The pyrazole core's lipophilicity and solubility can be fine-tuned through substitution, allowing for the optimization of pharmacokinetic profiles.[1]

  • Bioisosteric Replacement: Pyrazoles can act as bioisosteres for other aromatic rings, such as benzene or other heterocycles, often improving metabolic stability or solubility.

These characteristics have led to the incorporation of the pyrazole moiety into a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and CNS-active drugs.[2][4][5]

Core Application: Inhibition of Blood Coagulation Factor Xa

A prominent and well-documented application of the this compound scaffold is in the development of inhibitors of blood coagulation Factor Xa (FXa).[1][6] FXa is a serine protease that plays a pivotal role in the coagulation cascade, making it a key target for the development of anticoagulants to treat and prevent thromboembolic disorders.[7]

Rationale for Targeting FXa with the Pyrazolyl-Benzylamine Scaffold

The this compound moiety serves as an effective P1 ligand, designed to interact with the S1 specificity pocket of the FXa active site. The rationale for its use is multifaceted:

  • Basic Amine Interaction: The primary amine of the benzylamine portion, being basic, can form a crucial salt bridge with the carboxylate group of the highly conserved Asp189 residue at the bottom of the S1 pocket. This interaction is a hallmark of many direct FXa inhibitors.

  • Improved Pharmacokinetics: Replacing more strongly basic groups like benzamidines with the less basic benzylamine has been shown to enhance oral bioavailability and improve the overall pharmacokinetic profile of FXa inhibitors.[6]

  • Structural Rigidity and Vectorial Orientation: The pyrazole ring acts as a rigid linker, positioning the benzylamine moiety in the optimal orientation for binding within the S1 pocket. This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity.

  • Scaffold for Further Optimization: The pyrazole and benzene rings provide multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis and evaluation of this compound derivatives as potential FXa inhibitors. These protocols are designed to be self-validating and include explanations for key experimental choices.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through a multi-step sequence. A representative synthetic route is outlined below.

Diagram: Synthetic Pathway for this compound Derivatives

synthetic_pathway A 2-Fluorobenzonitrile C 2-(1H-Pyrazol-1-yl)benzonitrile A->C K2CO3, DMSO, 120 °C B Pyrazole B->C D This compound C->D Reduction (e.g., LiAlH4 or H2/Raney Ni) F Target Compound D->F EDC, HOBt, DIPEA, DMF E Amide Coupling Partner (R-COOH) E->F

Caption: General synthetic scheme for this compound derivatives.

Protocol 1: Synthesis of 2-(1H-Pyrazol-1-yl)benzonitrile (Intermediate C)

  • Reaction Setup: To a solution of 2-fluorobenzonitrile (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add pyrazole (1.2 eq) and potassium carbonate (K2CO3, 2.0 eq).

    • Rationale: DMSO is a suitable polar aprotic solvent for this nucleophilic aromatic substitution. K2CO3 acts as a base to deprotonate the pyrazole, generating the nucleophile.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. A precipitate will form.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Scaffold D)

  • Reduction: To a suspension of lithium aluminum hydride (LiAlH4, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 2-(1H-pyrazol-1-yl)benzonitrile (1.0 eq) in anhydrous THF dropwise.

    • Rationale: LiAlH4 is a powerful reducing agent capable of reducing the nitrile to a primary amine. The reaction is performed at low temperature to control its exothermicity. Alternatively, catalytic hydrogenation (H2 gas over Raney Nickel) can be used for a milder reduction.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Extraction and Purification: Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired benzylamine.

Protocol 3: Amide Coupling to Synthesize Target Inhibitors (F)

  • Reaction Setup: To a solution of the carboxylic acid coupling partner (R-COOH, 1.0 eq) in anhydrous dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15 minutes at room temperature.

    • Rationale: EDC/HOBt is a standard peptide coupling reagent system that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA is a non-nucleophilic base to neutralize the resulting salts.

  • Coupling: Add a solution of this compound (1.1 eq) in DMF to the activated acid mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final compound.

In Vitro Evaluation of FXa Inhibitory Activity

A chromogenic substrate-based assay is a standard method to determine the inhibitory potency of compounds against FXa.

Diagram: Workflow for In Vitro FXa Inhibition Assay

fxa_assay_workflow A Prepare Reagents (Buffer, FXa, Inhibitor, Substrate) B Serial Dilution of Inhibitor A->B C Incubate FXa with Inhibitor B->C D Initiate Reaction with Chromogenic Substrate C->D E Measure Absorbance at 405 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Standard workflow for determining the IC50 of a Factor Xa inhibitor.

Protocol 4: Factor Xa Chromogenic Assay

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (pH 7.4) containing NaCl, CaCl2, and a carrier protein like BSA.

    • Enzyme Solution: Prepare a stock solution of human Factor Xa in assay buffer.

    • Inhibitor Solutions: Prepare a stock solution of the test compound in DMSO and perform serial dilutions in assay buffer.

    • Substrate Solution: Prepare a stock solution of a chromogenic FXa substrate (e.g., S-2222) in water.

  • Assay Procedure (96-well plate format):

    • Add a small volume of the serially diluted inhibitor solution to each well.

    • Add the FXa enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the chromogenic substrate solution to each well.

  • Data Acquisition: Immediately measure the change in absorbance at 405 nm over time using a plate reader. The rate of substrate cleavage is proportional to the residual FXa activity.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to a control (no inhibitor).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Structure-Activity Relationship (SAR) Insights

Based on published data for analogous pyrazole-based FXa inhibitors, several key SAR trends can be inferred to guide the design of new derivatives based on the this compound scaffold.

Table 1: Hypothetical SAR Data for this compound Analogs

Compound IDR1 (Pyrazole Substitution)R2 (Amide Moiety)FXa IC50 (nM)
1a H4-Chlorophenyl50
1b 3-CF34-Chlorophenyl5
1c 3-CH34-Chlorophenyl25
2a 3-CF33-Fluoro-2'-(methylsulfonyl)biphenyl0.5
2b 3-CF34-Methoxyphenyl15

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends based on literature precedents.[6]

Key SAR Observations:

  • Pyrazole Substitution (R1): Small, electron-withdrawing groups at the 3-position of the pyrazole ring, such as a trifluoromethyl group (CF3), can significantly enhance potency (compare 1a and 1b ). This group may engage in favorable interactions within a hydrophobic pocket of the enzyme.

  • Amide Moiety (R2): The nature of the group attached to the benzylamine nitrogen is critical for engaging with the S4 pocket of FXa. Extended, rigid, and appropriately substituted biphenyl systems often lead to very high potency (compare 1b and 2a ).[6] This highlights the importance of optimizing interactions in this region to achieve high affinity.

  • P4 Pocket Interactions: The P4 pocket of FXa is a large, hydrophobic region. The design of the R2 group should aim to maximize favorable interactions within this pocket, often involving aromatic or heteroaromatic systems.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of potent and selective inhibitors of Factor Xa. Its inherent properties, including its ability to present a basic amine for interaction with the S1 pocket and its amenability to chemical modification, make it an attractive platform for medicinal chemists. The protocols and SAR insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore this chemical space further. Future efforts could focus on fine-tuning the substituents on both the pyrazole and the appended amide moiety to optimize not only potency but also selectivity against other serine proteases and to achieve a desirable pharmacokinetic and safety profile, ultimately leading to the development of next-generation anticoagulant therapies.

References

Application Notes and Protocols for 2-(1H-Pyrazol-1-yl)benzylamine as a Bidentate Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the synthesis, characterization, and application of 2-(1H-Pyrazol-1-yl)benzylamine. This versatile bidentate N,N'-donor ligand is a valuable building block for the synthesis of novel transition metal complexes with potential applications in catalysis and drug development. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further exploration of this ligand's coordination chemistry and its utility in various chemical transformations.

Introduction: The Chemical Rationale

The unique architecture of this compound, featuring a pyrazole ring linked to a benzylamine moiety, offers a compelling platform for the design of functional metal complexes. The pyrazole nitrogen provides a π-acidic coordination site, while the benzylamine nitrogen acts as a σ-donor. This electronic asymmetry in the bidentate chelate can impart unique reactivity to the coordinated metal center. The steric and electronic properties of the ligand can be readily tuned through substitution on either the phenyl or pyrazole rings, allowing for the systematic modulation of the resulting complex's catalytic activity or biological function.

Pyrazole-containing ligands have been instrumental in the development of a wide array of metal complexes with applications ranging from catalysis to materials science and bioinorganic chemistry.[1][2] Their metal complexes have shown promise in carbon-carbon coupling reactions, oxidation catalysis, and as antimicrobial or anticancer agents.[3][4] This guide will focus on the synthesis of the parent ligand and its application in forming palladium and copper complexes, with a detailed protocol for a representative catalytic application.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process, starting from the commercially available 2-fluorobenzonitrile. The initial step involves a nucleophilic aromatic substitution to form 2-(1H-pyrazol-1-yl)benzonitrile, followed by the reduction of the nitrile functionality to the desired primary amine.

Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)benzonitrile

This procedure is adapted from established methods for the N-arylation of pyrazoles.

Protocol:

  • To a stirred solution of pyrazole (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq.).

  • To this suspension, add 2-fluorobenzonitrile (1.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-(1H-pyrazol-1-yl)benzonitrile.[5]

Causality: The use of a polar aprotic solvent like DMF facilitates the nucleophilic aromatic substitution by solvating the potassium cation, thereby increasing the nucleophilicity of the pyrazolate anion. Potassium carbonate is a sufficiently strong base to deprotonate pyrazole in situ.

Step 2: Reduction of 2-(1H-Pyrazol-1-yl)benzonitrile to this compound

The reduction of the nitrile to the primary amine can be achieved using various reducing agents. A common and effective method involves the use of lithium aluminum hydride (LiAlH₄).

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(1H-pyrazol-1-yl)benzonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography on silica gel.

Causality: LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines. The anhydrous and inert conditions are crucial due to the high reactivity of LiAlH₄ with water and atmospheric moisture. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of easily filterable inorganic salts.

Synthesis_Workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Nitrile Reduction PyH Pyrazole PzBN 2-(1H-Pyrazol-1-yl)benzonitrile PyH->PzBN FBN 2-Fluorobenzonitrile FBN->PzBN K2CO3 K₂CO₃, DMF K2CO3->PzBN 100-120 °C Ligand This compound PzBN->Ligand 1. LiAlH₄ 2. Workup LiAlH4 LiAlH₄, THF Workup Aqueous Workup

Caption: Synthetic route to this compound.

Synthesis of Metal Complexes

The bidentate nature of this compound allows for the straightforward synthesis of its metal complexes. Here, we provide general protocols for the preparation of palladium(II) and copper(II) complexes.

General Protocol for Palladium(II) Complex Synthesis

Palladium complexes of this ligand are of particular interest for their potential applications in cross-coupling catalysis.

Protocol:

  • Dissolve this compound (2.0 eq.) in a suitable solvent such as ethanol or acetonitrile.

  • To this solution, add a solution of a palladium(II) precursor, such as palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) chloride ([PdCl₂(CH₃CN)₂]), (1.0 eq.) in the same solvent.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours.

  • The formation of a precipitate often indicates the formation of the complex.

  • Collect the solid by filtration, wash with the solvent and a non-coordinating solvent like diethyl ether, and dry under vacuum.

  • The resulting complex, likely of the form [Pd(ligand)₂Cl₂], can be recrystallized from a suitable solvent system (e.g., DMF/diethyl ether) for further purification and characterization.

Causality: The ligand displaces weakly coordinating ligands (like acetonitrile) or bridges chloride dimers to form a stable chelate complex with the palladium center. The 2:1 ligand-to-metal stoichiometry is common for square planar Pd(II) complexes with bidentate ligands.

General Protocol for Copper(II) Complex Synthesis

Copper complexes of pyrazole-based ligands are known for their interesting magnetic properties and their potential as catalysts or bioactive molecules.[3][6]

Protocol:

  • Dissolve this compound (2.0 eq.) in methanol or ethanol.

  • In a separate flask, dissolve a copper(II) salt, such as copper(II) chloride dihydrate (CuCl₂·2H₂O) or copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), (1.0 eq.) in the same solvent.

  • Add the copper(II) salt solution dropwise to the ligand solution with stirring.

  • A color change and/or the formation of a precipitate typically indicates complex formation.

  • Stir the mixture at room temperature for a few hours.

  • Collect the solid product by filtration, wash with the solvent and diethyl ether, and dry.

Causality: Similar to the palladium complex formation, the ligand coordinates to the copper(II) center. Copper(II) complexes can adopt various geometries, with square planar or distorted octahedral being common. The final geometry will depend on the counter-ion and solvent coordination.

Complexation_Workflow Ligand This compound (L) Pd_complex [Pd(L)₂Cl₂] Ligand->Pd_complex 2 eq. Cu_complex [Cu(L)₂Cl₂] Ligand->Cu_complex 2 eq. Pd_source Pd(II) source (e.g., PdCl₂) Pd_source->Pd_complex 1 eq. Cu_source Cu(II) source (e.g., CuCl₂) Cu_source->Cu_complex 1 eq.

Caption: General scheme for metal complex synthesis.

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing N-donor ligands are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] The following is a representative protocol for the use of a pre-formed or in-situ generated palladium complex of this compound in such a reaction.

Reaction: Aryl Halide + Arylboronic Acid → Biaryl

Protocol:

  • To a reaction vessel, add the aryl halide (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Add the palladium catalyst, either the pre-formed [Pd(ligand)₂Cl₂] complex (0.1-1 mol%) or a combination of a palladium precursor like palladium(II) acetate (Pd(OAc)₂) and this compound (0.2-2 mol% ligand).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The ligand stabilizes the palladium center throughout the catalytic cycle, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for transmetalation. The use of a biphasic solvent system often enhances the reaction rate.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)₂ Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Characterization Data

The following table summarizes the expected characterization data for the ligand and its complexes based on analogous structures reported in the literature.

CompoundTechniqueExpected Observations
This compound ¹H NMRAromatic protons (multiplets), CH₂ of benzylamine (singlet or AB quartet), pyrazole protons (distinct signals), NH₂ (broad singlet).
¹³C NMRDistinct signals for all unique carbon atoms.
IRN-H stretching bands for the amine, C=N and C=C stretching for the aromatic rings.
MS (ESI+)[M+H]⁺ peak corresponding to the molecular weight.
[Pd(ligand)₂Cl₂] ¹H NMRDownfield shift of ligand protons upon coordination.
IRChanges in the N-H and aromatic stretching frequencies. Appearance of Pd-N and Pd-Cl stretching bands in the far-IR region.
Elemental AnalysisShould correspond to the calculated elemental composition.
[Cu(ligand)₂Cl₂] IRSimilar shifts to the palladium complex. Appearance of Cu-N and Cu-Cl stretching bands.
UV-Visd-d transitions characteristic of Cu(II) complexes.
Magnetic SusceptibilityParamagnetic, consistent with a d⁹ Cu(II) center.

Safety and Handling

  • This compound and its precursors: Handle with standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses). Avoid inhalation and skin contact.

  • Lithium aluminum hydride: Extremely reactive with water. Handle only in a dry, inert atmosphere. Quench carefully.

  • Palladium and Copper salts: Can be toxic and irritants. Handle with care.

  • Solvents: Use in a well-ventilated fume hood.

Conclusion

This compound is a ligand with significant potential for the development of novel metal complexes for a variety of applications. The protocols provided in this guide offer a solid starting point for its synthesis and exploration in coordination chemistry and catalysis. The inherent tunability of the ligand scaffold invites further investigation into the structure-activity relationships of its derivatives.

References

Application Notes and Protocols: 2-(1H-Pyrazol-1-yl)benzylamine in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Pyrazole-Containing Ligands in Homogeneous Catalysis

In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount. Among the diverse array of ligands available to the discerning chemist, nitrogen-containing heterocycles, particularly pyrazoles, have garnered significant attention. The unique electronic properties of the pyrazole moiety, characterized by a π-excessive nature and the presence of both a pyridine-like and a pyrrole-like nitrogen atom, make it a versatile component in ligand design. When incorporated into a larger molecular framework such as 2-(1H-Pyrazol-1-yl)benzylamine, the resulting ligand offers a compelling combination of steric and electronic tunability. This guide provides an in-depth exploration of the catalytic applications of this compound and its derivatives, with a focus on palladium-catalyzed cross-coupling reactions, and offers detailed protocols for researchers in the fields of organic synthesis and drug development.

The core structure of this compound presents a bidentate N,N-chelation motif, where the pyrazole nitrogen and the benzylic amine can coordinate to a metal center. This chelation imparts stability to the resulting metal complex, a crucial factor for catalytic longevity and efficiency. Furthermore, the modular nature of this ligand allows for facile modification of both the pyrazole and the phenyl rings, enabling the fine-tuning of the catalyst's properties to suit specific transformations.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-heteroatom bond formation, earning the 2010 Nobel Prize in Chemistry. The efficacy of these transformations is critically dependent on the nature of the ligand coordinated to the palladium center. Ligands based on this compound have shown considerable promise in this domain, particularly in the context of Heck, Suzuki-Miyaura, and Sonogashira couplings.

A. The Heck Coupling Reaction: A Case Study with a Pincer-Type Palladium(II) Complex

While direct applications of this compound are emerging, a closely related NNN pincer palladium(II) complex, derived from N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide, provides an excellent model for its potential in Heck coupling reactions[1]. The underlying principle is the stabilization of the palladium catalyst through the robust N,N,N-coordination, which promotes catalytic turnover and prevents catalyst decomposition.

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. The catalytic cycle, broadly accepted, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin, β-hydride elimination, and reductive elimination to regenerate the active catalyst.[2]

Diagram 1: Simplified Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative Addition->R-Pd(II)-X(L_n) Olefin Coordination & Insertion Olefin Coordination & Insertion R-Pd(II)-X(L_n)->Olefin Coordination & Insertion Alkene Intermediate Intermediate Olefin Coordination & Insertion->Intermediate Beta-Hydride Elimination Beta-Hydride Elimination Intermediate->Beta-Hydride Elimination Product & H-Pd(II)-X Product & H-Pd(II)-X Beta-Hydride Elimination->Product & H-Pd(II)-X Reductive Elimination Reductive Elimination Product & H-Pd(II)-X->Reductive Elimination Base Reductive Elimination->Pd(0)L_n

Caption: A schematic representation of the Heck coupling catalytic cycle.

Table 1: Performance of a Pyrazole-Based NNN Pincer Palladium(II) Catalyst in the Heck Coupling of Aryl Bromides with Styrene [1]

EntryAryl BromideProduct Yield (%)
14-Bromotoluene95
24-Bromoanisole99
34-Bromobenzonitrile85
44-Bromonitrobenzene78
51-Bromo-4-fluorobenzene92

Reaction Conditions: Aryl bromide (1.0 mmol), styrene (1.2 mmol), Pd catalyst (0.01 mmol), NaOtBu (1.5 mmol), DMAc (3 mL), 120 °C, 12 h.

Protocol 1: General Procedure for the Heck Coupling Reaction Using a Pyrazole-Based Palladium Catalyst

This protocol is adapted from the use of a pincer-type palladium complex and serves as a starting point for optimization with complexes of this compound.[1]

Materials:

  • Palladium(II) complex of this compound (or a suitable derivative)

  • Aryl bromide

  • Styrene (or other alkene)

  • Sodium tert-butoxide (NaOtBu)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1 mol%).

  • Add the aryl bromide (1.0 equiv) and sodium tert-butoxide (1.5 equiv).

  • Add anhydrous DMAc (to achieve a concentration of ~0.3 M).

  • Add the alkene (1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) active species.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions.

  • Base (NaOtBu): Essential for the reductive elimination step to regenerate the Pd(0) catalyst.[2]

  • Polar Aprotic Solvent (DMAc): Helps to dissolve the reactants and the catalyst, and can stabilize charged intermediates in the catalytic cycle.

B. Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and materials science.[3] The reaction couples an organoboron reagent with an organic halide. The catalytic cycle is similar to the Heck reaction but involves a transmetalation step with the boronic acid derivative. Pyrazole-based ligands are well-suited for this reaction, as they can stabilize the palladium center throughout the catalytic cycle.[4]

Diagram 2: Experimental Workflow for a Typical Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Schlenk Tube Schlenk Tube Pd Catalyst Pd Catalyst Ligand This compound Aryl Halide Aryl Halide Boronic Acid Boronic Acid Base Base Solvent Solvent Heating Heating Solvent->Heating Monitoring TLC/GC-MS Heating->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

C. Sonogashira Coupling: Synthesis of Alkynylated Aromatics

The Sonogashira coupling provides a powerful method for the synthesis of aryl and vinyl alkynes by coupling a terminal alkyne with an aryl or vinyl halide.[5] This reaction is typically co-catalyzed by palladium and copper. The pyrazole-amine ligand framework can effectively stabilize the palladium catalyst, preventing the formation of undesirable homocoupling products.[6]

II. Emerging Applications in C-H Functionalization

A paradigm shift in organic synthesis is the direct functionalization of C-H bonds, which offers a more atom-economical and environmentally benign approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. The this compound scaffold is particularly well-suited for directing C-H activation.

A. Directed C-H Alkenylation of N-Benzylpyrazoles

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. In the case of N-benzylpyrazoles, the pyrazole nitrogen can act as a directing group, facilitating the ortho-C-H activation of the benzyl ring.[7] This leads to the formation of a six-membered rhodacycle intermediate, which can then react with an alkene to afford the ortho-alkenylated product.

Protocol 2: Rhodium(III)-Catalyzed C-H Alkenylation of N-Benzylpyrazoles (Conceptual)

This is a conceptual protocol based on related literature, intended to guide the development of specific procedures for this compound.[7]

Materials:

  • [RhCp*Cl₂]₂

  • AgSbF₆

  • This compound

  • Alkene (e.g., methyl acrylate)

  • Cu(OAc)₂·H₂O (oxidant)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Add the alkene (2.0 equiv) and Cu(OAc)₂·H₂O (2.0 equiv).

  • Add DCE as the solvent.

  • Heat the reaction at 100 °C for 12 hours.

  • After cooling, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify by column chromatography.

III. Conclusion and Future Outlook

This compound and its derivatives represent a promising class of ligands for homogeneous catalysis. Their modular synthesis and robust coordination to various transition metals make them attractive for a wide range of organic transformations. While this guide has focused on palladium- and rhodium-catalyzed reactions, the potential applications of these ligands extend to other metals such as copper and nickel.[8][9] Future research in this area will likely focus on the development of chiral variants for asymmetric catalysis and the immobilization of these catalysts on solid supports for enhanced recyclability. The continued exploration of pyrazole-based ligands will undoubtedly lead to the discovery of novel and more efficient catalytic systems for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

References

Analytical techniques for 2-(1H-Pyrazol-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2-(1H-Pyrazol-1-yl)benzylamine

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for this compound

This compound is a molecule of significant interest in medicinal chemistry and drug development, serving as a key structural motif and versatile building block for the synthesis of novel therapeutic agents. Its architecture, combining a flexible benzylamine moiety with a rigid pyrazole heterocycle, offers a unique scaffold for interacting with biological targets. The pyrazole ring, in particular, is a well-established pharmacophore found in numerous approved drugs.[1] The primary amine provides a crucial handle for further chemical modification.

Given its role as a high-value intermediate, the chemical purity, structural integrity, and physicochemical stability of this compound are paramount. A comprehensive analytical strategy is therefore not merely a quality control checkpoint but a foundational requirement for reproducible research and development. This guide provides a suite of detailed application notes and protocols designed for researchers, scientists, and drug development professionals. We will delve into the core analytical techniques required to fully characterize this compound, explaining not just the "how" but the critical "why" behind each methodological choice.

I. Chromatographic Purity and Assay: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds and for quantitative analysis (assay).[2] For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate, separating compounds based on their hydrophobicity.

Causality Behind Method Development:
  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for RP-HPLC due to its broad applicability and excellent resolving power for moderately polar to nonpolar analytes. The aromatic rings in the target molecule will interact favorably with the C18 stationary phase.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase and an organic solvent (like acetonitrile or methanol) is essential.[3] A gradient allows for the effective elution of both polar impurities and the more retained target analyte within a reasonable timeframe.

  • pH Modifier: The inclusion of a small amount of acid, such as formic acid, in the mobile phase serves a dual purpose. It protonates the primary amine group, ensuring a consistent ionization state and preventing peak tailing. It also improves the compatibility of the mobile phase with mass spectrometry detection if an LC-MS system is used.[3]

  • Detection: The presence of both the pyrazole and benzene rings results in strong ultraviolet (UV) absorbance. A photodiode array (PDA) or a variable wavelength detector can be used. A wavelength of approximately 254 nm is a good starting point, as it is commonly used for aromatic compounds, but scanning the UV spectrum from 200-400 nm will identify the absorbance maximum (λmax) for optimal sensitivity.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN) C Filter and Degas Solutions A->C B Prepare Standard/Sample (1 mg/mL in Diluent) B->C D Equilibrate HPLC System with Initial Conditions C->D E Inject Sample (e.g., 5-10 µL) D->E F Run Gradient Elution & Acquire Data E->F G Integrate Chromatogram F->G H Calculate Purity (Area % Method) G->H I Quantify (Assay) (External Standard Calibration) G->I Thermal_Analysis Start Sample Received DSC DSC Analysis (Determine Melting Point & Purity) Start->DSC TGA TGA Analysis (Assess Thermal Stability) Start->TGA Report Compile Physicochemical Profile DSC->Report TGA->Report

References

The Versatile Role of 2-(1H-Pyrazol-1-yl)benzylamine in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Catalysis and Medicinal Chemistry

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its wide spectrum of biological activities and its utility as a versatile ligand in transition metal catalysis.[1][2][3] Within this important class of compounds, 2-(1H-Pyrazol-1-yl)benzylamine emerges as a molecule of significant interest. Its unique structural architecture, featuring a pyrazole ring tethered to a benzylamine moiety, bestows upon it the dual functionality of a bidentate ligand and a reactive substrate for advanced organic transformations.[4] This guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a focus on its role in directing C-H activation and in the construction of complex fused heterocyclic systems. Detailed, field-proven protocols are presented to enable researchers to harness the full potential of this valuable synthetic building block.

Core Applications: A Gateway to Molecular Complexity

The synthetic utility of this compound and its structural analogs is most prominently displayed in the realm of transition metal-catalyzed reactions, particularly those involving C-H bond activation. The pyrazole nitrogen and the benzylamine nitrogen can act in concert as a bidentate directing group, facilitating the selective functionalization of otherwise inert C-H bonds.

Directing Group in C-H Activation and Annulation Reactions

The structural motif of a pyrazole ring linked to an ortho-substituted aromatic ring containing a coordinating atom is a powerful tool for directed C-H functionalization. While much of the pioneering work has been demonstrated on the analogous 2-(1H-pyrazol-1-yl)pyridine system, the principles are directly translatable to this compound.[2][5] In these reactions, the substrate coordinates to a metal center (commonly Rh(III) or Pd(II)) through the pyrazole and benzylamine nitrogens. This chelation positions the metal catalyst in close proximity to specific C-H bonds on both the pyrazole and the benzyl rings, enabling their selective activation and subsequent reaction with coupling partners such as alkynes and alkenes.

A particularly elegant application of this strategy is the "rollover" annulation, where a twofold C-H activation occurs on both the pyrazole and the benzyl ring, leading to the formation of complex, fused polycyclic systems.[1][6]

Featured Application: Palladium-Catalyzed [5+2] Rollover Annulation for the Synthesis of Tricyclic 2-Benzazepines

A groundbreaking application of 1-benzylpyrazoles, the parent scaffold of this compound, is in the palladium-catalyzed [5+2] rollover annulation with alkynes to construct tricyclic 2-benzazepines.[1][6][7] This transformation is a testament to the power of C-H activation, building a seven-membered azepine ring through a cascade of C-H/C-H bond activations.

Reaction Scheme and Mechanistic Rationale

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_products Product R1 1-Benzylpyrazole Derivative Catalyst Pd(OAc)₂, AgOAc, PivOH, DMF R1->Catalyst + Alkyne Alkyne (R-C≡C-R') Alkyne->Catalyst + Product Tricyclic 2-Benzazepine Catalyst->Product [5+2] Annulation

Caption: Palladium-catalyzed [5+2] rollover annulation.

The proposed mechanism, a self-validating system of sequential C-H activations, is illustrated below. This intricate catalytic cycle underscores the expertise required to design and execute such transformations.

G Start 1-Benzylpyrazole + Pd(II) Intermediate1 Six-membered Palladacycle (C-H Activation of Benzyl Ring) Start->Intermediate1 Initial C-H Activation Intermediate2 Alkyne Insertion Intermediate1->Intermediate2 + Alkyne Intermediate3 Intermediate A Intermediate2->Intermediate3 Intermediate4 Rollover C-H Activation (Pyrazole Ring) Intermediate3->Intermediate4 Intramolecular C-H Activation Intermediate5 Reductive Elimination Intermediate4->Intermediate5 Product Tricyclic 2-Benzazepine Intermediate5->Product Forms Azepine Ring Catalyst_regen Pd(0) -> Pd(II) Product->Catalyst_regen Release Catalyst_regen->Start Re-entry into Cycle

Caption: Proposed mechanism for the Pd-catalyzed rollover annulation.

The causality behind the experimental choices is critical. The use of a palladium catalyst is predicated on its known efficacy in C-H activation. The silver salt often acts as an oxidant to regenerate the active Pd(II) catalyst. Pivalic acid (PivOH) can serve as a proton shuttle and promote the C-H activation steps. Dimethylformamide (DMF) is a high-boiling polar aprotic solvent that effectively solubilizes the reactants and catalyst.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a key precursor and a representative annulation reaction. These protocols are designed to be self-validating, with clear instructions for each stage of the experimental process.

Protocol 1: Synthesis of 2-(1H-Pyrazol-1-yl)benzonitrile (Precursor to the Amine)

This protocol outlines the synthesis of the nitrile precursor to this compound. The nitrile can be readily reduced to the primary amine by standard methods (e.g., LiAlH₄, H₂/Raney Ni).

Materials:

  • 2-Fluorobenzonitrile

  • Pyrazole

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of pyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add 2-fluorobenzonitrile (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 2-(1H-pyrazol-1-yl)benzonitrile.

Protocol 2: Representative Palladium-Catalyzed [5+2] Annulation of a 1-Benzylpyrazole with an Alkyne

This protocol is adapted from the literature for the synthesis of a tricyclic 2-benzazepine derivative and serves as a template for reactions involving this compound derivatives.[1][6]

Materials:

  • 1-Benzylpyrazole derivative (1.0 eq)

  • Internal alkyne (e.g., diphenylacetylene) (2.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Silver acetate (AgOAc) (2.0 eq)

  • Pivalic acid (PivOH) (1.0 eq)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • To an oven-dried Schlenk tube, add the 1-benzylpyrazole derivative, diphenylacetylene, Pd(OAc)₂, AgOAc, and PivOH.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of Celite, washing the pad with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tricyclic 2-benzazepine.

Data Presentation: A Summary of Reaction Scope

The palladium-catalyzed [5+2] annulation has been shown to be tolerant of a range of substituents on both the 1-benzylpyrazole and the alkyne coupling partner. A summary of representative yields is provided below.

Entry1-Benzylpyrazole SubstituentAlkyne Substituents (R, R')Yield (%)
1HPh, Ph85
24-MePh, Ph78
34-OMePh, Ph75
44-FPh, Ph82
5HEt, Et65
6Hn-Pr, n-Pr68

Data adapted from related literature on 1-benzylpyrazoles.[1][6]

Conclusion: A Versatile and Powerful Synthetic Tool

This compound and its parent scaffold, 1-benzylpyrazole, are powerful and versatile building blocks in modern organic synthesis. Their ability to act as directing groups in C-H activation reactions opens up new avenues for the efficient construction of complex molecular architectures, particularly fused heterocyclic systems. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this remarkable class of compounds. Further investigations into the catalytic applications of metal complexes derived from this compound are ongoing and promise to unveil even more exciting synthetic methodologies in the future.

References

Application Notes and Protocols for 2-(1H-Pyrazol-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Pyrazol-1-yl)benzylamine is a unique bifunctional molecule incorporating both a pyrazole ring and a benzylamine moiety. This structure makes it a valuable building block in medicinal chemistry and materials science, with potential applications in the synthesis of novel therapeutic agents and functional materials. The pyrazole group offers a versatile scaffold for creating compounds with a wide range of biological activities, while the benzylamine portion can be crucial for molecular interactions and further chemical modifications. Given its reactive nature as an aromatic amine and heterocyclic compound, adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel and maintain the compound's integrity for research applications.

These application notes provide a comprehensive guide to the safe and effective handling and storage of this compound, drawing upon established safety data for related chemical classes and specific information available for the compound.

Compound Properties and Specifications

Understanding the physicochemical properties of this compound is the first step toward its safe handling. While a comprehensive, peer-reviewed safety data sheet (SDS) for this specific compound is not widely available, the following information has been compiled from supplier data and predictive modeling.

PropertyValueSource
CAS Number 449758-13-8[1]
Molecular Formula C₁₀H₁₁N₃[2]
Molecular Weight 173.21 g/mol [2]
Appearance Viscous light yellow liquid[2]
Boiling Point 100 °C[2]
Density (Predicted) 1.16 ± 0.1 g/cm³[2]
pKa (Predicted) 8.48 ± 0.10[2]

Safety and Hazard Information

As a derivative of both an aromatic amine and a pyrazole, this compound should be handled with the caution appropriate for these classes of compounds. Aromatic amines are known for their potential toxicity, and many heterocyclic compounds can have irritant properties.[3][4]

Hazard Classification:

  • Corrosive: Indicated by supplier information.[2]

  • Skin and Eye Irritant: May cause skin irritation and serious eye irritation.[2]

  • Potential for Allergic Skin Reaction: May cause an allergic skin reaction.[2]

Precautionary Statements:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2]

  • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Goggles Chemical Safety Goggles (EN 166 or OSHA 1910.133 compliant) FaceShield Face Shield (when splashing is a risk) Goggles->FaceShield Enhanced Protection Gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Coat Laboratory Coat Researcher Researcher Researcher->Goggles Primary Eye Protection Researcher->Gloves Hand Protection Researcher->Coat Body Protection

Figure 1: Standard PPE for handling this compound.

Handling Protocols

Adherence to a strict handling protocol is critical for user safety and to prevent contamination of the compound.

General Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[7] Avoid inhalation of any vapors or mists.

  • Inert Atmosphere: For transfers and handling of the neat compound, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.[8][9]

Weighing and Dispensing

Weighing_Protocol Start Start: Prepare for Weighing FumeHood Work in a Chemical Fume Hood Start->FumeHood PPE Don Appropriate PPE FumeHood->PPE InertGas Purge Balance Enclosure with Inert Gas (Optional but Recommended) PPE->InertGas Tare Tare Weighing Vessel InertGas->Tare Dispense Carefully Dispense Liquid using a Calibrated Pipette Tare->Dispense Seal Immediately Seal Primary and Secondary Containers Dispense->Seal Clean Clean Spatulas and Surfaces Seal->Clean End End: Securely Stored Clean->End

Figure 2: Step-by-step protocol for weighing and dispensing.

Storage Protocols

The stability of this compound is dependent on proper storage conditions. Both pyrazole derivatives and aromatic amines can be sensitive to air, light, and moisture.[5][8][10]

Short-Term Storage (In-Use)

For material that is in active use, store it in a tightly sealed container, such as a vial with a PTFE-lined cap. The container should be clearly labeled.

Long-Term Storage

For long-term stability, the following conditions are recommended:

  • Temperature: Store at 2–8 °C in a refrigerator.[2]

  • Inert Atmosphere: The compound should be stored under an inert gas like nitrogen or argon.[2] This is crucial to prevent oxidation, which can lead to discoloration (e.g., browning) and degradation.[9]

  • Light Protection: Store in an amber glass vial or a clear vial wrapped in aluminum foil to protect it from light.[8][9]

  • Moisture Control: Ensure the container is tightly sealed to prevent the ingress of moisture, as amines can be hygroscopic.[5]

Storage_Conditions cluster_storage Optimal Long-Term Storage Compound This compound Temp Temperature: 2-8 °C Compound->Temp Atmosphere Atmosphere: Inert Gas (Nitrogen or Argon) Compound->Atmosphere Light Light: Protected (Amber Vial or Foil) Compound->Light Moisture Moisture: Tightly Sealed Container Compound->Moisture

Figure 3: Key parameters for the long-term storage of the compound.

Spill and Waste Disposal

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal

Dispose of unused this compound and any contaminated materials as hazardous chemical waste.[7] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain.[7] Consider dissolving the material in a combustible solvent and disposing of it via a licensed chemical incinerator.[7]

Conclusion

This compound is a compound with significant potential in chemical synthesis and drug discovery. Its bifunctional nature, however, necessitates careful and informed handling and storage. By adhering to the protocols outlined in these application notes, researchers can ensure their safety, maintain the integrity of the compound, and generate reliable and reproducible results.

References

Application Notes & Protocols: A Strategic Guide to the Biological Screening of 2-(1H-Pyrazol-1-yl)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Notes and Protocols for the biological screening of 2-(1H-Pyrazol-1-yl)benzylamine derivatives.

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that is a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allow for versatile interactions with a multitude of biological targets.[3] The this compound framework, in particular, has emerged as a promising template for the development of novel therapeutics. Derivatives of this class have demonstrated significant potential across various disease areas, most notably in oncology and infectious diseases.[4][5][6]

Numerous studies have identified pyrazole-containing compounds as potent inhibitors of key protein kinases that are dysregulated in cancer, such as B-Raf and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8][9][10] Inhibition of these kinases can disrupt critical cell signaling pathways responsible for tumor growth, proliferation, and angiogenesis.[11] Furthermore, the pyrazole core is present in various agents exhibiting potent antimicrobial and antifungal activities, making it a valuable starting point for the discovery of new drugs to combat infectious diseases.[12][13][14]

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It outlines a strategic, multi-tiered approach to the biological screening of novel this compound derivatives, progressing from broad primary screens to more specific, target-based secondary assays. The protocols herein are designed to be self-validating, ensuring data integrity and reproducibility, and are grounded in established scientific principles.

Overall Screening Strategy: A Multi-Tiered Workflow

A logical and resource-efficient screening cascade is essential for identifying promising lead compounds from a library of novel derivatives. The process begins with high-throughput primary assays to identify "hits" with general biological activity. These hits are then advanced to more specific secondary and mechanistic assays to elucidate their potency and mode of action.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Anticancer Hit Validation & MOA cluster_2 Phase 2: Antimicrobial Hit Validation Library Compound Library (this compound Derivatives) Cytotoxicity Primary Cytotoxicity Assay (e.g., MTT Assay) Library->Cytotoxicity Antimicrobial Primary Antimicrobial Screen (e.g., Agar Diffusion) Library->Antimicrobial Cyt_Hits Identify Cytotoxic 'Hits' (Active Compounds) Cytotoxicity->Cyt_Hits Antim_Hits Identify Antimicrobial 'Hits' (Active Compounds) Antimicrobial->Antim_Hits Kinase_Assay Secondary Screen: Target-Based Kinase Assay (e.g., VEGFR-2, B-Raf) Cyt_Hits->Kinase_Assay Lead_Cancer Validated Anticancer Lead Compound(s) Kinase_Assay->Lead_Cancer MIC_Assay Quantitative Screen: MIC Determination (Broth Microdilution) Antim_Hits->MIC_Assay Lead_Antim Validated Antimicrobial Lead Compound(s) MIC_Assay->Lead_Antim VEGFR2_Pathway cluster_0 cluster_1 cluster_2 cluster_3 VEGF VEGF Ligand VEGFR2_inactive VEGFR-2 (Inactive Monomer) VEGF->VEGFR2_inactive Binding VEGFR2_dimer Dimerization & Autophosphorylation VEGFR2_inactive->VEGFR2_dimer ATP_ADP ATP -> ADP VEGFR2_dimer->ATP_ADP Downstream Downstream Signaling (PI3K/AKT, PLCγ/PKC) VEGFR2_dimer->Downstream Activation Inhibitor Pyrazole Derivative (ATP Competitor) Inhibitor->ATP_ADP INHIBITS Response Gene Transcription (Proliferation, Angiogenesis) Downstream->Response

References

The Versatile Building Block: Application Notes for 2-(1H-Pyrazol-1-yl)benzylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to engage with a wide array of biological targets. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a prime example of such a scaffold.[1][2] Its unique physicochemical properties, including its capacity for hydrogen bonding and π-π stacking, make it an invaluable component in the design of novel therapeutics.[1] Pyrazole-containing drugs have been approved for a wide range of conditions, from inflammation to cancer, underscoring the versatility of this heterocyclic core.[1][2]

This guide focuses on a particularly valuable, yet underexplored, building block: 2-(1H-Pyrazol-1-yl)benzylamine . This compound uniquely combines the privileged pyrazole scaffold with a reactive benzylamine moiety. This arrangement provides a strategic anchor point for chemists to elaborate upon, creating libraries of diverse molecules for screening against various biological targets. The ortho-relationship between the pyrazole and the aminomethyl group introduces specific conformational constraints that can be exploited to achieve high-potency and selectivity for the target of interest.

These application notes will provide a comprehensive overview of the synthesis, properties, and, most importantly, the strategic application of this compound in modern drug discovery, with a particular focus on the development of kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in a drug discovery campaign. These properties influence not only the reaction conditions for derivatization but also the pharmacokinetic profile of the final drug candidates.

PropertyValueSource
CAS Number 449758-13-8--INVALID-LINK--[3]
Molecular Formula C₁₀H₁₁N₃--INVALID-LINK--[3]
Molecular Weight 173.22 g/mol --INVALID-LINK--[3]
Appearance Off-white to yellow solidInferred from supplier data
Storage Temperature 2-8°C--INVALID-LINK--[3]

Synthetic Protocol: A Proposed Route to this compound

While this compound is commercially available from several suppliers, an in-house synthesis may be desirable for large-scale production or for the generation of analogs. The following protocol is a proposed synthetic route based on established methods for the N-arylation of pyrazoles and subsequent functional group transformations.

The overall synthetic workflow can be visualized as a two-step process starting from 2-fluorobenzonitrile.

G A 2-Fluorobenzonitrile C Nucleophilic Aromatic Substitution (e.g., K₂CO₃, DMF) A->C B Pyrazole B->C D 2-(1H-Pyrazol-1-yl)benzonitrile C->D Step 1 E Reduction (e.g., LiAlH₄, THF or H₂, Raney Ni) D->E F This compound E->F Step 2

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Protocol

Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)benzonitrile

  • Rationale: This step involves a nucleophilic aromatic substitution reaction where the pyrazole anion displaces the fluorine atom on the benzonitrile ring. The electron-withdrawing nature of the nitrile group activates the ortho-position towards nucleophilic attack.

  • Reagents and Materials:

    • 2-Fluorobenzonitrile (1.0 eq)

    • Pyrazole (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, heating mantle, and standard glassware for workup and purification.

  • Procedure:

    • To a solution of 2-fluorobenzonitrile in anhydrous DMF, add pyrazole and potassium carbonate.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 2-(1H-pyrazol-1-yl)benzonitrile.

Step 2: Reduction of 2-(1H-Pyrazol-1-yl)benzonitrile to this compound

  • Rationale: The nitrile group is reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Alternatively, catalytic hydrogenation can be employed for a milder reduction.

  • Reagents and Materials:

    • 2-(1H-Pyrazol-1-yl)benzonitrile (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

    • Dichloromethane (DCM)

    • Standard glassware for an inert atmosphere reaction, workup, and purification.

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF in a flame-dried round-bottom flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-(1H-pyrazol-1-yl)benzonitrile in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Stir the resulting mixture vigorously for 30 minutes, then add sodium sulfate decahydrate and stir for another 15 minutes.

    • Filter the resulting solid and wash it thoroughly with THF or DCM.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • If necessary, purify the product by column chromatography.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound scaffold is particularly well-suited for the development of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The primary amine of our building block provides a convenient handle for the introduction of various functionalities that can interact with the kinase active site.

A common strategy in kinase inhibitor design is to use a heterocyclic core to form hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. The pyrazole moiety of our scaffold can serve this purpose. The benzylamine portion can then be acylated or otherwise modified to introduce groups that occupy the ATP-binding pocket and interact with other key residues, thereby conferring potency and selectivity.

G A This compound C Amide Coupling (e.g., EDC, HOBt or direct acylation) A->C B Carboxylic Acid / Acyl Chloride B->C D Library of Amide Derivatives C->D E Kinase Inhibitor Screening D->E F Lead Compound E->F

Caption: Workflow for developing kinase inhibitors from the title scaffold.

Case Study: Targeting Receptor Interacting Protein 1 (RIP1) Kinase

Necroptosis is a form of programmed cell death that is implicated in a variety of inflammatory diseases. Receptor Interacting Protein 1 (RIP1) kinase is a key mediator of this pathway, making it an attractive therapeutic target.[4]

Researchers have successfully developed potent RIP1 kinase inhibitors based on a 1-benzyl-1H-pyrazole scaffold.[4] While not directly using this compound, their work provides a clear blueprint for how our building block could be utilized. The general structure of their inhibitors features a substituted benzyl group at the 1-position of the pyrazole ring.

By starting with this compound, one could readily synthesize a library of analogs for RIP1 kinase inhibition. For example, acylation of the benzylamine with various substituted benzoic acids would generate a series of N-(2-(1H-pyrazol-1-yl)benzyl)benzamides. These compounds could then be screened for their ability to inhibit RIP1 kinase and prevent necroptosis in cellular assays.

The structure-activity relationship (SAR) could be systematically explored by varying the substituents on both the benzamide ring and the pyrazole ring (if a substituted pyrazole is used in the initial synthesis). This approach allows for the fine-tuning of the inhibitor's potency and selectivity.[4]

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates how a kinase inhibitor derived from this compound could block a generic signaling pathway that leads to a pathological cellular response.

G cluster_0 Signaling Pathway A External Signal B Receptor A->B C Kinase B->C D Downstream Effector C->D E Pathological Response D->E Inhibitor This compound Derivative Inhibitor->C

Caption: Inhibition of a kinase-mediated signaling pathway.

Conclusion and Future Directions

This compound is a high-potential building block for medicinal chemistry and drug discovery. Its unique combination of a privileged pyrazole scaffold and a reactive benzylamine handle makes it an ideal starting point for the synthesis of diverse compound libraries, particularly for targeting the kinome. The protocols and strategies outlined in these application notes provide a framework for researchers to leverage this versatile molecule in their quest for novel therapeutics. Future work in this area could involve the development of a wider range of substituted pyrazole precursors to allow for even greater chemical diversity in the resulting screening libraries. The exploration of this scaffold against other target classes beyond kinases also represents a promising avenue for future research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(1H-Pyrazol-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1H-Pyrazol-1-yl)benzylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, often presents challenges that can lead to diminished yields and purification difficulties. This document provides a comprehensive resource to navigate these issues, drawing on established chemical principles and field-proven insights to ensure successful and repeatable outcomes. The primary synthetic route discussed involves a two-step process: the N-arylation of pyrazole with 2-bromobenzonitrile, followed by the reduction of the nitrile to the target benzylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the N-arylation of pyrazole with an ortho-substituted benzonitrile?

A1: The copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a robust method for this transformation. Using a copper(I) iodide (CuI) catalyst with a diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA), in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) provides good to excellent yields of the desired 2-(1H-pyrazol-1-yl)benzonitrile intermediate.[1] Palladium-catalyzed Buchwald-Hartwig amination can also be employed, though it may require careful optimization of ligands and conditions to avoid side reactions with the nitrile group.[2]

Q2: I am observing low yields in the N-arylation step. What are the likely causes?

A2: Low yields in the N-arylation step can often be attributed to several factors:

  • Insufficiently anhydrous conditions: Moisture can deactivate the catalyst and hydrolyze the starting materials. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Poor quality of reagents: The purity of the aryl halide, pyrazole, and base is critical. Use freshly purified reagents whenever possible.

  • Suboptimal reaction temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to decomposition and side product formation.

  • Inadequate mixing: In heterogeneous reactions, efficient stirring is crucial for good mass transfer.

Q3: Which reducing agent is most effective for converting 2-(1H-pyrazol-1-yl)benzonitrile to the corresponding benzylamine?

A3: Several reducing agents can effect this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of nitriles to primary amines.[3][4] An alternative is catalytic hydrogenation using Raney Nickel (Raney Ni) and hydrogen gas or a hydrogen donor like 2-propanol.[5][6] The Raney Nickel/potassium borohydride (KBH₄) system in ethanol is also a mild and efficient option.[7][8]

Q4: My final product is difficult to purify. What are common impurities and how can I remove them?

A4: Common impurities include unreacted starting material (the nitrile), and over-reduction or side-products from the reduction step. Purification can often be achieved by column chromatography on silica gel. An acid-base extraction can also be effective; the basic benzylamine product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 2-(1H-Pyrazol-1-yl)benzonitrile (Step 1) 1. Inactive catalyst. 2. Presence of moisture. 3. Suboptimal base or solvent. 4. Reaction temperature too low.1. Use fresh, high-purity CuI and ligand. 2. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (N₂ or Ar). 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, Dioxane, Toluene). 4. Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS.
Formation of Side Products in N-Arylation (Step 1) 1. Reaction temperature too high. 2. Incorrect stoichiometry. 3. Presence of oxygen.1. Optimize the reaction temperature; lower temperatures may improve selectivity. 2. Ensure accurate measurement of all reagents. 3. Degas the solvent and maintain an inert atmosphere throughout the reaction.
Incomplete Reduction of the Nitrile (Step 2) 1. Insufficient reducing agent. 2. Deactivated catalyst (for catalytic hydrogenation). 3. Reaction time too short or temperature too low.1. Increase the equivalents of the reducing agent (e.g., LiAlH₄, KBH₄).[3][8] 2. Use freshly prepared or activated Raney Nickel.[7] 3. Extend the reaction time and/or increase the temperature, monitoring progress by TLC.
Formation of Secondary or Tertiary Amines (Step 2) Over-reaction of the primary amine with the intermediate imine. This is more common in catalytic hydrogenation.[6]1. Use a catalyst system known to be selective for primary amine formation, such as cobalt boride.[6] 2. For Raney Nickel reductions, the addition of a base like KOH can improve selectivity for the primary amine.[5]
Difficulty in Isolating the Final Product 1. Product is water-soluble. 2. Emulsion formation during aqueous workup.1. After basifying the aqueous layer, saturate it with NaCl before extracting with an organic solvent to decrease the product's aqueous solubility. 2. Break emulsions by adding brine or filtering the mixture through a pad of celite.
Product Purity Issues After Column Chromatography Co-elution of impurities with the product.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Consider an alternative purification method, such as crystallization of the hydrochloride salt of the amine.[9]

Experimental Protocols

Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)benzonitrile

This protocol is based on a copper-catalyzed N-arylation reaction.

Materials:

  • 2-Bromobenzonitrile

  • Pyrazole

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • Anhydrous Toluene

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile (1.0 eq), pyrazole (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene to the flask.

  • To the stirred suspension, add CuI (0.1 eq) and DMEDA (0.2 eq) via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(1H-pyrazol-1-yl)benzonitrile.

Step 2: Reduction of 2-(1H-Pyrazol-1-yl)benzonitrile to this compound

This protocol describes the reduction using Lithium Aluminum Hydride (LiAlH₄).

Materials:

  • 2-(1H-Pyrazol-1-yl)benzonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate Decahydrate (Glauber's salt) or a Fieser workup (Water, 15% NaOH, Water)

Procedure:

  • To an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 2-(1H-pyrazol-1-yl)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel (eluting with a dichloromethane/methanol or ethyl acetate/triethylamine gradient).

Visualizing the Workflow

Synthetic Pathway

Synthesis_Pathway Start 2-Bromobenzonitrile + Pyrazole Intermediate 2-(1H-Pyrazol-1-yl)benzonitrile Start->Intermediate CuI, DMEDA, K₂CO₃ Toluene, Reflux Product This compound Intermediate->Product 1. LiAlH₄, THF 2. H₂O workup

Caption: Synthetic route to this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield? Step1 Check N-Arylation (Step 1) Start->Step1 Yes Step2 Check Reduction (Step 2) Start->Step2 No, Step 1 is fine Reagents1 Reagent Quality/Stoichiometry? Step1->Reagents1 Conditions1 Anhydrous Conditions/Temp? Step1->Conditions1 Purification Review Purification Step2->Purification No, Step 2 is fine Reagents2 Reducing Agent Activity? Step2->Reagents2 Conditions2 Reaction Time/Temp? Step2->Conditions2

Caption: A logical flow for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 2-(1H-Pyrazol-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center for the synthesis of 2-(1H-Pyrazol-1-yl)benzylamine.

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of this compound, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity. This guide will help you diagnose and resolve these common issues.

Issue 1: Formation of Bis-pyrazolyl Impurities

Question: My final product is contaminated with a significant amount of a bis-pyrazolyl byproduct. How can I prevent this and purify my target compound?

Root Cause Analysis:

The formation of bis-pyrazolyl species, such as 1,2-bis(2-(1H-pyrazol-1-yl)phenyl)methanimine, is a common issue. This side reaction is often catalyzed by trace amounts of acid and is driven by the reaction of the desired benzylamine product with the starting 2-(1H-pyrazol-1-yl)benzaldehyde.

Preventative Measures:

  • Strict pH Control: Maintain a neutral or slightly basic pH throughout the reaction and workup. The use of a non-protic solvent can also be beneficial.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde, which can lead to acidic byproducts.

  • Immediate Workup: Process the reaction mixture immediately upon completion to minimize the contact time between the product and any remaining starting materials.

Purification Strategy:

Flash column chromatography is the most effective method for removing bis-pyrazolyl impurities. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the less polar bis-pyrazolyl impurity from the more polar desired product.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the initial, non-polar eluent.

  • Loading: Carefully load the adsorbed product onto the top of the column.

  • Elution: Begin elution with the non-polar solvent system, gradually increasing the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

Issue 2: Incomplete Reduction of the Imine Intermediate

Question: I am observing a significant amount of the imine intermediate in my crude product after the reduction step. What can I do to drive the reaction to completion?

Root Cause Analysis:

Incomplete reduction of the imine formed from the condensation of 2-(1H-pyrazol-1-yl)benzaldehyde and ammonia is a frequent problem. This can be due to several factors:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate.

  • Poor Quality Reducing Agent: The reducing agent (e.g., sodium borohydride) may have degraded due to improper storage.

  • Reaction Temperature: The reaction may not have been conducted at the optimal temperature for the specific reducing agent.

Troubleshooting Steps:

  • Increase Reducing Agent: Add an additional 0.25-0.5 equivalents of the reducing agent and monitor the reaction by TLC.

  • Verify Reagent Quality: Use a fresh, unopened bottle of the reducing agent.

  • Optimize Temperature: For sodium borohydride, the reaction is typically run at 0 °C to room temperature. Ensure the temperature is maintained within this range.

Workflow for Optimizing Imine Reduction

G cluster_diagnosis Diagnosis cluster_troubleshooting Troubleshooting cluster_verification Verification TLC TLC analysis shows significant imine Add_Reagent Add 0.25-0.5 eq. more reducing agent TLC->Add_Reagent Check_Reagent Use fresh reducing agent TLC->Check_Reagent Optimize_Temp Adjust reaction temperature TLC->Optimize_Temp Repeat_TLC Repeat TLC analysis Add_Reagent->Repeat_TLC If imine persists Workup Proceed to workup Add_Reagent->Workup If imine consumed Check_Reagent->Repeat_TLC Optimize_Temp->Repeat_TLC

Caption: Troubleshooting workflow for incomplete imine reduction.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for this compound?

The most common and generally effective route involves a two-step process:

  • Condensation: Reaction of 2-(1H-pyrazol-1-yl)benzaldehyde with ammonia or an ammonia source (e.g., ammonium acetate) to form the corresponding imine.

  • Reduction: In-situ reduction of the imine using a suitable reducing agent, such as sodium borohydride, to yield the target benzylamine.

Q2: Can I use a different reducing agent besides sodium borohydride?

Yes, other reducing agents can be used. However, their reactivity and selectivity must be considered.

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH4) Mild, selective for aldehydes/imines, easy to handleMay require longer reaction times
Lithium Aluminum Hydride (LiAlH4) Highly reactive, rapid reductionNon-selective, reacts violently with protic solvents
Catalytic Hydrogenation (H2/Pd-C) Clean reaction, high yieldRequires specialized equipment (hydrogenator)

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.

Technical Support Center: Purification of 2-(1H-Pyrazol-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(1H-Pyrazol-1-yl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights for pyrazole and benzylamine derivatives.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification challenges, it's crucial to understand the inherent properties of this compound that influence its behavior during purification.

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C₁₀H₁₁N₃Relatively small molecule, likely soluble in a range of organic solvents.
Molecular Weight 173.21 g/mol ---
Boiling Point ~100 °C (Predicted)Potentially amenable to distillation under high vacuum, but thermal stability should be verified.
Density 1.16±0.1 g/cm³ (Predicted)---
pKa (Predicted) Amine group: ~9-10The basic nature of the benzylamine moiety can lead to strong interactions with acidic stationary phases (e.g., silica gel), causing peak tailing in chromatography. It also allows for salt formation for purification or storage.
Storage Store under inert gas (nitrogen or argon) at 2–8 °C.[1]The benzylamine moiety can be susceptible to air oxidation. Proper storage is critical to prevent the formation of impurities over time.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound, providing explanations and actionable solutions.

A. Column Chromatography Challenges

Column chromatography is a primary method for purifying this compound. However, its basicity and polarity can present challenges.

Problem 1: Significant peak tailing or complete retention of the product on a silica gel column.

  • Causality: The primary amine of the benzylamine group is basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This acid-base interaction leads to poor elution and broad, tailing peaks.[2]

  • Solution:

    • Mobile Phase Modification: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel. A common choice is triethylamine (TEA) at a concentration of 0.1-2%.[3] For very polar compounds, a solution of 1-10% ammonium hydroxide in methanol, used as a component of the dichloromethane mobile phase, can be effective.[4]

    • Alternative Stationary Phases: If base-modified silica is ineffective or if the compound is base-sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[4]

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (C18 silica) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) can be a viable alternative.[5]

Problem 2: The compound appears to be degrading on the silica gel column.

  • Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[4] While this compound is not reported to be exceptionally labile, this possibility should be considered.

  • Solution:

    • Deactivation of Silica Gel: Before running the column, flush the packed silica gel with a solvent system containing a base like triethylamine to neutralize the most acidic sites.[3]

    • Minimize Residence Time: Run the column with slightly higher flow rates to reduce the time the compound is in contact with the silica gel.

    • TLC Stability Test: Before committing to a large-scale column, spot the compound on a silica gel TLC plate, let it sit for a few hours, and then elute it. Compare the result to a freshly spotted sample to check for degradation.[4]

B. Recrystallization Challenges

Recrystallization is a powerful technique for obtaining highly pure crystalline material. However, finding the right conditions can be challenging.

Problem 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. This is common when the solution is supersaturated with a compound that has a relatively low melting point or when cooling is too rapid.

  • Solution:

    • Slower Cooling: Allow the solution to cool to room temperature as slowly as possible before placing it in an ice bath. Insulating the flask can help.

    • Use More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.

    • Solvent System Modification: Experiment with a different solvent or a two-solvent system. A common technique is to dissolve the compound in a "good" solvent (e.g., ethanol, methanol) and then add a "poor" solvent (e.g., water, hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy.[6][7] Then, allow it to cool slowly.

Problem 2: Poor recovery of the purified compound.

  • Causality: This can be due to using too much solvent, incomplete crystallization, or premature crystallization during a hot filtration step.

  • Solution:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Thorough Cooling: Ensure the crystallization flask is thoroughly cooled in an ice bath to maximize the precipitation of the product.

    • Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate (as determined by TLC), you can concentrate the mother liquor and attempt a second recrystallization to recover more material.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: The impurities will depend on the synthetic route. However, some common possibilities include:

  • Regioisomers: If the pyrazole ring is formed from an unsymmetrical precursor, you may have regioisomeric pyrazole impurities. These can often be separated by careful column chromatography.

  • Starting Materials: Unreacted starting materials are a common source of impurities.

  • Oxidation Products: The benzylamine moiety can be susceptible to oxidation, potentially forming the corresponding imine or other related products, especially if exposed to air for extended periods.[8]

  • By-products from Pyrazole Synthesis: If hydrazine is used in the synthesis of the pyrazole ring, side reactions can lead to various by-products.[9][10]

Q2: How can I best store purified this compound to maintain its purity?

A2: Due to the potential for oxidation of the benzylamine group, it is recommended to store the purified compound under an inert atmosphere (argon or nitrogen) at a low temperature (2-8 °C).[1] Storing it as a salt (e.g., hydrochloride) can also improve its long-term stability.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity and to screen for suitable solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column is often a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities if they are at a significant level.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q4: Can I purify this compound by distillation?

A4: While a predicted boiling point is available, distillation should be approached with caution. The compound may not be thermally stable at its boiling point, even under high vacuum. A small-scale test (e.g., Kugelrohr distillation) would be advisable to assess its stability before attempting a larger-scale distillation.

IV. Experimental Protocols and Visualizations

A. Protocol: Base-Modified Silica Gel Column Chromatography
  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives your product an Rf value of approximately 0.2-0.3.

    • Prepare the chosen eluent and add 0.5% triethylamine (v/v).

  • Column Packing:

    • Dry pack or slurry pack a chromatography column with silica gel using the base-modified eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.[3]

  • Elution:

    • Begin elution with the chosen solvent system.

    • Collect fractions and monitor them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

B. Protocol: Two-Solvent Recrystallization
  • Solvent Selection:

    • Identify a "good" solvent in which your compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol, or ethyl acetate).

    • Identify a "poor" solvent in which your compound is insoluble or poorly soluble even when hot (e.g., water, hexane, or diethyl ether). The two solvents must be miscible.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask and add the minimum amount of the hot "good" solvent to just dissolve it.

  • Inducing Crystallization:

    • While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness is observed.

    • If necessary, add a drop or two of the hot "good" solvent to redissolve the cloudiness and obtain a clear, saturated solution.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

C. Visualization: Purification Workflow

PurificationWorkflow Crude Crude Product TLC TLC Analysis (Purity Check & Solvent Screen) Crude->TLC Decision High Purity? TLC->Decision Column Column Chromatography Decision->Column No Pure Pure Product Decision->Pure Yes (>95%) Recrystal Recrystallization Column->Recrystal Further Purification Column->Pure Sufficiently Pure Impure Impure Fractions Column->Impure Recrystal->Pure Rerun Re-purify Impure Fractions Impure->Rerun Rerun->Column

Caption: Decision workflow for the purification of this compound.

V. References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • Hanna, S. Y. (2017). What solvent should I use to recrystallize pyrazoline? ResearchGate. Retrieved from --INVALID-LINK--

  • (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. Retrieved from --INVALID-LINK--

  • (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from --INVALID-LINK--

  • (2024, November 8). How to purify Benzylamine? Reddit. Retrieved from --INVALID-LINK--

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from --INVALID-LINK--

  • DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide. Retrieved from --INVALID-LINK--

  • Dolan, J. W. (2007, May 1). What's Happening to My Column? LCGC International. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from --INVALID-LINK--

  • Kumar, A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Organic & Biomolecular Chemistry, 16(33), 6066-6070.

  • (2022, January 10). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023, April 23). This compound. Retrieved from --INVALID-LINK--

  • Kaur, H., et al. (2020). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 25(24), 5957.

  • Carrick, J. D., et al. (2019). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 9(58), 33691-33706.

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5(250), 2.

  • (2000). ChemInform Abstract: Synthesis of New Pyrazole Derivatives from Benzylidenemalononitrile. ChemInform, 31(33).

  • Almahdi, M. M., et al. (2019). Synthesis and antimicrobial activity of some new pyrazoline derivatives bearing sulfanilamido moiety. European Journal of Chemistry, 10(1), 30-36.

  • WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. Google Patents.

  • (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark.

  • Armirotti, A., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(10), 6843–6860.

  • ChemicalBook. (n.d.). This compound | 449758-13-8. Retrieved from --INVALID-LINK--

  • Vandegar, C., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters, 12(11), 1738–1745.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(1H-Pyrazol-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1H-Pyrazol-1-yl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction conditions for this valuable building block.

The synthesis of this compound typically involves the formation of a C-N bond between a pyrazole ring and a benzylamine moiety. The most common strategies are transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, or a reductive amination pathway. Each approach presents a unique set of challenges that can impact yield, purity, and scalability. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low to No Product Formation

Q1: I am attempting a Buchwald-Hartwig N-arylation of pyrazole with 2-bromobenzylamine, but I am seeing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?

A1: Low conversion in a Buchwald-Hartwig reaction for this specific transformation can stem from several factors related to the catalyst, ligand, base, or reaction conditions. The presence of a primary amine in the 2-bromobenzylamine starting material can also introduce complexities.

Underlying Causality: The catalytic cycle of the Buchwald-Hartwig amination involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] A failure at any of these stages will halt or slow down the reaction. The benzylamine moiety, being a good ligand for palladium, can potentially inhibit the catalyst.

Troubleshooting Protocol:

  • Evaluate the Catalyst and Ligand System:

    • Catalyst Inactivity: Ensure your palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) is fresh. Palladium(0) sources are sensitive to air and can degrade over time.

    • Ligand Selection: The choice of phosphine ligand is critical. For primary amines like benzylamine, sterically hindered biarylphosphine ligands are often preferred.[1] Consider screening ligands such as XPhos, SPhos, or BrettPhos, which have been shown to be effective for challenging aminations.[2][3] A less effective ligand may not efficiently promote the reductive elimination step.

    • Catalyst Loading: While typically low, for a challenging substrate combination, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve conversion.

  • Assess the Base and Solvent:

    • Base Strength: A strong, non-nucleophilic base is required to deprotonate the pyrazole. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your starting material is base-sensitive, a milder base like K₃PO₄ or Cs₂CO₃ could be tested, although this may require higher temperatures.

    • Solvent Purity: Ensure your solvent (commonly toluene, dioxane, or THF) is anhydrous. Water can hydrolyze the phosphine ligands and deactivate the catalyst.

  • Optimize Reaction Parameters:

    • Temperature: These reactions often require elevated temperatures (80-110 °C).[4] If you are running the reaction at a lower temperature, a gradual increase may be necessary.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS. Some challenging couplings may require extended reaction times (up to 24 hours).

Experimental Protocol: Ligand Screening

  • Set up several small-scale reactions in parallel, each with a different phosphine ligand (e.g., XPhos, SPhos, BrettPhos, DPEphos).

  • Use identical conditions for all reactions:

    • Pyrazole (1.0 equiv)

    • 2-Bromobenzylamine (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • Ligand (4 mol%)

    • NaOtBu (1.5 equiv)

    • Anhydrous Toluene

    • Temperature: 100 °C

  • Monitor the reactions at regular intervals (e.g., 2, 6, 12, 24 hours) by TLC or LC-MS to identify the most effective ligand.

Q2: I'm using a copper-catalyzed Ullmann condensation to couple pyrazole and 2-iodobenzylamine, but the reaction is sluggish and gives a poor yield. What are the key parameters to optimize?

A2: The Ullmann condensation is a classical alternative to palladium-catalyzed methods but often requires higher temperatures and specific ligands to be efficient.[5][6]

Underlying Causality: A successful Ullmann-type reaction depends on the generation of a soluble and reactive copper(I) species that can undergo oxidative addition to the aryl halide. Ligand choice is crucial for stabilizing the copper catalyst and facilitating the coupling.[7][8]

Troubleshooting Protocol:

  • Copper Source and Ligand:

    • Copper(I) Source: Use a reliable Cu(I) source like CuI. The quality and purity of the copper salt are important.

    • Ligand: The addition of a chelating ligand is often necessary to improve the efficiency of Ullmann reactions under milder conditions. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), or amino acids like L-proline have been shown to be effective in promoting copper-catalyzed N-arylation of heterocycles.[7][9]

  • Base and Solvent:

    • Base: A strong base like K₂CO₃ or Cs₂CO₃ is typically used. The choice of base can influence the reaction rate and yield.

    • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are commonly employed in Ullmann reactions. Ensure the solvent is anhydrous.

  • Reaction Temperature:

    • Traditional Ullmann reactions can require temperatures in excess of 150 °C. With the use of appropriate ligands, the reaction temperature can often be lowered to the 100-130 °C range. Experiment with a temperature gradient to find the optimal condition.

Table 1: Recommended Starting Conditions for Ullmann Condensation

ParameterRecommended Condition
Copper Source CuI (5-10 mol%)
Ligand N,N'-Dimethylethylenediamine (10-20 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent Anhydrous DMF
Temperature 110-130 °C
Issue 2: Formation of Significant Byproducts

Q3: My reaction mixture shows multiple spots on the TLC plate, including what appears to be a dehalogenated starting material (benzylamine). How can I minimize this side reaction?

A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[10][11] It is often more prevalent with aryl bromides and iodides.

Underlying Causality: Hydrodehalogenation can occur through a competing catalytic cycle where a palladium-hydride species is formed. This species can then react with the aryl halide, leading to the formation of the dehalogenated arene and regenerating the palladium catalyst. The source of the hydride can be trace amounts of water, the amine substrate, or the solvent.

Troubleshooting Protocol:

  • Use Anhydrous Conditions: Strictly exclude water and oxygen from your reaction. Use freshly distilled, anhydrous solvents and degas the reaction mixture before adding the catalyst.

  • Ligand Choice: Some ligands are more prone to promoting dehalogenation than others. Electron-rich and sterically hindered ligands can sometimes suppress this side reaction. If dehalogenation is a major issue, consider screening different ligands.

  • Base Selection: The choice of base can influence the extent of dehalogenation. In some cases, using a weaker base or a phosphate base (K₃PO₄) instead of an alkoxide base (NaOtBu) can reduce this side reaction.

  • Add a Sacrificial Hydride Scavenger: In some instances, the addition of a small amount of a sacrificial alkene, like norbornene, can intercept the palladium-hydride species and prevent it from reacting with your aryl halide.

Q4: I am synthesizing this compound via the reduction of 2-(1H-Pyrazol-1-yl)benzonitrile, but I am getting a mixture of the desired primary amine and the corresponding secondary amine. How can I improve the selectivity?

A4: The formation of secondary amines is a common issue in the reduction of nitriles to primary amines, arising from the reaction of the initially formed primary amine with an intermediate imine.

Underlying Causality: The reduction of a nitrile proceeds through an intermediate imine. This imine can be attacked by the newly formed primary amine to generate a new imine, which is then further reduced to a secondary amine.

Troubleshooting Protocol:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation: This method can be prone to secondary amine formation. The addition of ammonia or an acid can help to suppress this side reaction by protonating the primary amine, making it less nucleophilic, or by competing for the active sites on the catalyst surface.[12]

    • Metal Hydride Reduction: Using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) in an aprotic solvent like THF at low temperatures often gives better selectivity for the primary amine.

  • Reaction Conditions for Catalytic Hydrogenation:

    • Catalyst: Raney Nickel or Palladium on carbon (Pd/C) are common choices. The catalyst activity can influence selectivity.

    • Additives: The addition of a small amount of a strong base like NaOH or ammonia can sometimes improve selectivity for the primary amine.

    • Pressure and Temperature: Higher hydrogen pressure and lower temperatures generally favor the formation of the primary amine.

Experimental Protocol: Selective Reduction of a Nitrile

  • To a solution of 2-(1H-Pyrazol-1-yl)benzonitrile in anhydrous THF, add an excess of LiAlH₄ (e.g., 2-3 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction at 0 °C by the sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Filter the resulting solids and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare this compound?

A1: The optimal synthetic route depends on the available starting materials and the desired scale of the reaction. Two primary and effective routes are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This involves the coupling of pyrazole with a 2-halobenzylamine (e.g., 2-bromobenzylamine). This method is generally high-yielding and tolerates a wide range of functional groups.[4]

Diagram 1: Synthetic Routes to this compound

G cluster_0 Route 1: Buchwald-Hartwig Amination cluster_1 Route 2: Nitrile Reduction Pyrazole Pyrazole Product_R1 This compound Pyrazole->Product_R1 Pd Catalyst, Ligand, Base 2-Bromobenzylamine 2-Bromobenzylamine 2-Bromobenzylamine->Product_R1 Pyrazole_R2 Pyrazole Intermediate 2-(1H-Pyrazol-1-yl)benzonitrile Pyrazole_R2->Intermediate N-Arylation 2-Bromobenzonitrile 2-Bromobenzonitrile 2-Bromobenzonitrile->Intermediate Product_R2 This compound Intermediate->Product_R2 Reduction (e.g., LiAlH4)

Caption: Comparison of two common synthetic routes.

Q2: How do I purify the final product, this compound?

A2: The purification strategy will depend on the nature of the impurities present in the crude product.

  • Acid-Base Extraction: Being a basic compound, this compound can be separated from non-basic impurities by acid-base extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with 2M NaOH) and the free amine extracted back into an organic solvent.[15]

  • Column Chromatography: Silica gel chromatography is a common method for purification. However, primary amines can sometimes streak on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1%), can be added to the eluent. Alternatively, using basic alumina as the stationary phase can be effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.

Diagram 2: Purification Workflow

G Crude_Product Crude this compound Extraction Acid-Base Extraction Crude_Product->Extraction Remove non-basic impurities Chromatography Column Chromatography Extraction->Chromatography Separate from polar impurities Pure_Product Pure Product Extraction->Pure_Product If sufficient purity Crystallization Recrystallization Chromatography->Crystallization Final polishing Chromatography->Pure_Product If sufficient purity Crystallization->Pure_Product

Caption: A general workflow for the purification of the target compound.

References

Technical Support Center: 2-(1H-Pyrazol-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-(1H-Pyrazol-1-yl)benzylamine. It addresses common stability challenges, offering detailed troubleshooting protocols and frequently asked questions to ensure experimental success and material integrity. The information herein is synthesized from established chemical principles of benzylamines and N-aryl pyrazoles, providing a robust framework for handling and application.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. Its structure, combining a reactive benzylamine moiety with a stable pyrazole ring, offers unique opportunities for derivatization. However, the primary amine and the benzylic C-H bond are susceptible to degradation, leading to impurities that can compromise experimental outcomes. This guide is designed to be a first-line resource for identifying, mitigating, and resolving stability-related issues.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The main stability issues stem from the benzylamine portion of the molecule. There are two primary degradation pathways:

  • Oxidation: The benzylic carbon is susceptible to oxidation, particularly when exposed to atmospheric oxygen. This can lead to the formation of the corresponding imine, which can further hydrolyze and oxidize to form 2-(1H-pyrazol-1-yl)benzaldehyde and subsequently the benzoic acid derivative.[1][2]

  • Reaction with Carbon Dioxide: Like many primary amines, this compound can react with carbon dioxide (CO₂) from the air to form a solid carbamate salt.[3][4] This can alter the perceived purity and reactivity of the material.

Q2: How should I properly store this compound?

A2: Proper storage is critical to maintain the compound's integrity. We recommend the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C or below for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable. Avoid room temperature storage for extended periods.[5][6]

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and reaction with CO₂.

  • Container: Use a tightly sealed, amber glass vial or a container made of a non-reactive material.[6] Ensure the container is properly sealed after each use.

Q3: Can I handle this compound on the open bench?

A3: For weighing and preparing solutions, it is acceptable to handle the compound on an open bench for short periods. However, to minimize degradation, it is best practice to work quickly and minimize exposure to the atmosphere. For reactions that are sensitive to oxidation or require anhydrous conditions, handling in a glovebox or under a stream of inert gas is highly recommended.

Q4: The compound has turned slightly yellow. Is it still usable?

A4: A slight yellowing may indicate minor oxidation to the imine or aldehyde. While the material may still be suitable for some applications, its purity is compromised. We recommend re-analyzing the purity by HPLC or LC-MS before use. For sensitive applications, such as in late-stage drug development or for quantitative assays, using a fresh, pure sample is advised.

Q5: Is the hydrochloride salt of this compound more stable?

A5: Yes, hydrochloride salts of amines are generally more stable than the free base. The protonated amine is less susceptible to oxidation. For a related compound, 3-Pyrazol-1-yl-benzylamine hydrochloride, enhanced stability has been noted.[6] If your experimental conditions are compatible with a salt, using the hydrochloride form can be a good strategy to improve shelf-life and handling.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common experimental issues that may arise from the instability of this compound.

Observed Problem Potential Cause Troubleshooting Steps
Low reaction yield or incomplete conversion. Degradation of the starting material due to improper storage or handling.1. Verify Purity: Analyze the starting material by HPLC or LC-MS to confirm its purity. Compare the results to the certificate of analysis. 2. Use Fresh Sample: If degradation is confirmed, use a fresh sample from a properly stored batch. 3. Degas Solvents: For reactions sensitive to oxidation, use solvents that have been degassed by sparging with nitrogen or argon.
Appearance of unexpected side products in the reaction mixture. Oxidation of the benzylamine to the corresponding aldehyde or imine, which may then participate in side reactions.1. Run Reaction Under Inert Atmosphere: Set up the reaction under a nitrogen or argon atmosphere to exclude oxygen. 2. Add Antioxidants (if compatible): In some cases, a small amount of an antioxidant like BHT may be added, but check for compatibility with your reaction. 3. Analyze Side Products: Isolate and characterize the side products to confirm their identity and trace the degradation pathway.
Inconsistent analytical results (e.g., varying HPLC peaks for the same sample). On-column degradation or reaction with the mobile phase. Can also be due to the formation of carbamate salts upon exposure to air.[3]1. Modify HPLC Method: If using HPLC, ensure the mobile phase pH is appropriate. For amines, an acidic modifier like formic acid or TFA is often used to ensure protonation and consistent peak shape.[3] 2. Prepare Samples Fresh: Prepare analytical samples immediately before analysis to minimize exposure to air.
The solid material appears clumpy or has a different morphology. Formation of carbamate salts from the reaction with atmospheric CO₂.[3]1. Handle Under Inert Gas: Weigh and handle the material under an inert atmosphere if possible. 2. Solubilize and Filter: The carbamate salt may have different solubility. Dissolving the material in an appropriate solvent and filtering may remove some impurities, but this does not restore the original amine.

III. Visualization of Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound upon exposure to air.

DegradationPathway cluster_main This compound cluster_oxidation Oxidation Pathway cluster_co2 Reaction with CO2 A Starting Material B Imine Intermediate A->B O2 E Carbamate Salt A->E CO2 (from air) C Aldehyde (2-(1H-Pyrazol-1-yl)benzaldehyde) B->C H2O (Hydrolysis) D Carboxylic Acid (2-(1H-Pyrazol-1-yl)benzoic acid) C->D [O]

Caption: Potential degradation pathways of this compound.

IV. Experimental Protocol: General Procedure for N-Alkylation

This protocol provides a step-by-step method for a typical N-alkylation reaction, incorporating best practices to mitigate stability issues.

Objective: To perform an N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound (freshly opened or verified purity)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel

Workflow Diagram:

N_Alkylation_Workflow start Start prep Prepare Glassware (Oven-dry, cool under N2) start->prep add_reagents Add Amine, Solvent, and Base under N2 prep->add_reagents cool Cool to 0°C add_reagents->cool add_halide Add Alkyl Halide (dropwise) cool->add_halide react Warm to RT Monitor by TLC/LC-MS add_halide->react workup Aqueous Workup (e.g., with NaHCO3 soln) react->workup extract Extract with Organic Solvent workup->extract purify Purify by Column Chromatography extract->purify end End purify->end

Caption: Workflow for N-alkylation of this compound.

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of nitrogen or argon to remove atmospheric moisture and oxygen.

  • Reagent Addition: To a Schlenk flask under a positive pressure of inert gas, add this compound (1.0 eq).

  • Solvent and Base: Add anhydrous, degassed acetonitrile (or DMF) to dissolve the amine, followed by the addition of DIPEA (1.5 eq).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This helps to control any exotherm and minimize side reactions.

  • Alkyl Halide Addition: Add the alkyl halide (1.1 eq) dropwise to the stirred solution over 5-10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS). The use of an inert atmosphere is crucial throughout this step.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

V. References

  • Miyakawa, M., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. National Institutes of Health. Available at: --INVALID-LINK--

  • Sharma, V. K., et al. (2002). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. Available at: --INVALID-LINK--

  • "Bizzare observation about benzylamines- explanation?". (2012). Sciencemadness Discussion Board. Available at: --INVALID-LINK--

  • Helms, M. J., et al. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI. Available at: --INVALID-LINK--

  • Helms, M. J., et al. (2015). 1 H NMR of reaction of benzylamine with CO2 in acetonitrile in the presence of one equivalent of DBU. ResearchGate. Available at: --INVALID-LINK--

  • Calafat, A. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: --INVALID-LINK--

  • "Amine Storage Conditions: Essential Guidelines for Safety". Diplomata Comercial. Available at: --INVALID-LINK--

  • "3-Pyrazol-1-yl-benzylamine hydrochloride". Chem-Impex. Available at: --INVALID-LINK--

References

Technical Support Center: Scaling Up 2-(1H-Pyrazol-1-yl)benzylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1H-Pyrazol-1-yl)benzylamine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the scale-up of this important synthetic intermediate. Our goal is to bridge the gap between bench-scale discovery and robust, scalable production by explaining the causality behind experimental choices and offering validated troubleshooting strategies.

Overview of the Synthetic Strategy

The most common and scalable two-step synthesis for this compound proceeds via an initial N-arylation followed by a nitrile reduction.

  • Step 1: N-Arylation. A nucleophilic aromatic substitution (SNAr) or a copper-catalyzed coupling reaction between pyrazole and an activated benzene ring, typically 2-fluorobenzonitrile or 2-chlorobenzonitrile, to form the intermediate 2-(1H-Pyrazol-1-yl)benzonitrile.

  • Step 2: Nitrile Reduction. The chemical reduction of the nitrile group on the intermediate to the primary amine, yielding the final product.

This guide is structured to address specific issues that may arise during each of these critical steps.

Synthesis_Workflow cluster_0 Step 1: N-Arylation cluster_1 Step 2: Nitrile Reduction A 2-Halobenzonitrile (e.g., 2-Fluorobenzonitrile) D 2-(1H-Pyrazol-1-yl)benzonitrile A->D SNAr Reaction (Heat) B Pyrazole B->D SNAr Reaction (Heat) C Base (e.g., K₂CO₃) Solvent (e.g., DMSO) C->D SNAr Reaction (Heat) F This compound D->F Catalytic Hydrogenation E Reducing Agent (e.g., Raney® Ni, H₂) E->F

Caption: General two-step synthesis pathway for this compound.

Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low Yield or Stalled N-Arylation Reaction (Step 1)

Question: My N-arylation of pyrazole with 2-fluorobenzonitrile is giving low yields (<60%) or appears to stall, even after prolonged reaction times. What are the likely causes and how can I improve the conversion?

Potential Causes & Solutions:

  • Insufficient Basicity: Pyrazole requires deprotonation to become a potent nucleophile. The choice and stoichiometry of the base are critical.

    • Troubleshooting: While potassium carbonate (K₂CO₃) is commonly used, its efficacy can be limited by particle size and solubility. For challenging or large-scale reactions, consider switching to a stronger, more soluble base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). Ensure at least 1.5-2.0 equivalents of the base are used to drive the equilibrium.[1]

  • Inappropriate Solvent: The solvent plays a crucial role in solubilizing the reagents and mediating the reaction rate.

    • Troubleshooting: Aprotic polar solvents like DMSO or DMF are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex). If solubility is an issue, ensure your solvent is anhydrous. Water can compete with the pyrazole nucleophile and hydrolyze the starting material.

  • Reaction Temperature Too Low: SNAr reactions with less activated substrates require significant thermal energy to overcome the activation barrier.

    • Troubleshooting: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential decomposition by TLC or HPLC. Typical temperatures for this reaction range from 100 °C to 150 °C.

  • Poor Quality Starting Materials: Impurities in the 2-halobenzonitrile or pyrazole can inhibit the reaction.

    • Troubleshooting: Verify the purity of your starting materials by NMR or GC-MS. Consider recrystallizing or distilling the reagents if significant impurities are detected.

Parameter Standard Condition Optimized Condition for Scale-Up Rationale
Base K₂CO₃ (1.5 eq)Cs₂CO₃ (1.5 eq) or K₃PO₄ (2.0 eq)Increased solubility and basicity drives the reaction to completion.[1]
Solvent DMFAnhydrous DMSOSuperior solvating power for inorganic bases and ability to reach higher temperatures.
Temperature 100-120 °C130-150 °C (with monitoring)Provides sufficient energy to overcome the activation barrier for this specific SNAr.
Issue 2: Poor Regioselectivity in N-Arylation (Formation of N-2 Isomer)

Question: I am observing a significant amount of the undesired N-2 arylated pyrazole isomer in my product mixture, which is difficult to separate. How can I improve the N-1 selectivity?

Potential Causes & Solutions:

  • Reaction Kinetics vs. Thermodynamics: Pyrazole is an unsymmetrical heterocycle with two reactive nitrogen atoms. The N-1 position is sterically more accessible, while the N-2 position can sometimes be favored under different conditions. The formation of regioisomers is a common challenge in pyrazole synthesis.[2][3][4]

    • Troubleshooting:

      • Steric Hindrance: Ensure your pyrazole is unsubstituted at the 3 and 5 positions. If you are using a substituted pyrazole, a bulky group at C5 will strongly direct arylation to the N-1 position.

      • Metal Catalysis: While SNAr is common, copper-catalyzed N-arylation (Ullmann-type reaction) can offer superior regioselectivity. Using a Cu(I) source with a diamine ligand often strongly favors the N-1 isomer.[5][6][7] This approach is effective even with less reactive aryl halides like 2-chlorobenzonitrile.

      • Protecting Groups: For complex substrates, a strategy involving a removable protecting group can ensure complete regiocontrol. For example, protecting one nitrogen allows for functionalization of the other, followed by deprotection.[3]

Issue 3: Incomplete or Sluggish Nitrile Reduction (Step 2)

Question: The hydrogenation of 2-(1H-Pyrazol-1-yl)benzonitrile is slow, and I'm recovering unreacted starting material. What can I do to drive the reaction to completion?

Potential Causes & Solutions:

  • Catalyst Inactivity or Poisoning: The catalyst (e.g., Raney® Nickel, Palladium on Carbon) is the most critical component of the reduction.

    • Troubleshooting:

      • Use Fresh Catalyst: Raney® Ni is often supplied as a slurry in water or ethanol and loses activity over time.[8] Ensure you are using a fresh, active batch. If it is pyrophoric when dry, handle it with extreme care under an inert atmosphere.[8]

      • Increase Catalyst Loading: For scale-up, a higher catalyst loading (e.g., 10-20% w/w relative to the nitrile) may be necessary to ensure a sufficient number of active sites.

      • Avoid Catalyst Poisons: Sulfur-containing compounds, strong chelating agents, or other impurities from the previous step can poison the catalyst. Ensure the nitrile intermediate is of high purity before reduction.

  • Insufficient Hydrogen Pressure: The concentration of hydrogen available at the catalyst surface is directly related to the pressure in the reactor.

    • Troubleshooting: While atmospheric pressure may suffice for small-scale reactions, scaling up often requires higher pressures (e.g., 50-500 psi) to increase the reaction rate. Ensure your reactor is rated for the intended pressure.

  • Incorrect Solvent or Additives: The solvent can affect hydrogen solubility and substrate-catalyst interaction. Additives can prevent side reactions.

    • Troubleshooting: Methanol or ethanol are common solvents. The addition of ammonia (e.g., using a 7N solution of ammonia in methanol) is a well-established technique to prevent the formation of secondary amine byproducts by suppressing the intermediate imine's reaction with the final product amine.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable method for the nitrile reduction step?

A1: For large-scale synthesis, catalytic hydrogenation using Raney® Nickel is one of the most cost-effective and efficient methods.[9][10] It is preferred over stoichiometric metal hydrides like LiAlH₄ due to better economics, simpler work-up, and improved safety at scale. A typical scalable protocol involves using Raney® Ni (10-20% w/w) in an ammonia/methanol solution under 100-200 psi of hydrogen pressure until hydrogen uptake ceases.[11]

Q2: Are there any specific safety concerns I should be aware of when scaling up this synthesis?

A2: Yes, several critical safety factors must be addressed:

  • Hydrogenation (Step 2): Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly grounded and purged with an inert gas (e.g., nitrogen or argon) before and after the reaction. Raney® Nickel can be pyrophoric and must be handled with care, never allowing it to dry out in the air.[8]

  • Exothermic Reactions: Both the N-arylation and the hydrogenation can be exothermic. For scale-up, ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat output and prevent a thermal runaway.[12]

  • Solvent Handling: Solvents like DMSO and DMF have high boiling points and specific handling requirements. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).

Q3: How can I monitor the progress of these reactions effectively?

A3:

  • N-Arylation: High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the disappearance of starting materials and the formation of the product and any isomers. For quick checks, Thin-Layer Chromatography (TLC) can be used (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Nitrile Reduction: The reaction progress can be monitored by the cessation of hydrogen uptake in the reactor. Confirmatory analysis should be performed by HPLC or GC-MS to ensure the complete consumption of the nitrile intermediate. The disappearance of the nitrile stretch (~2230 cm⁻¹) in the IR spectrum is also a useful indicator.

Q4: What is the recommended purification method for the final product, this compound?

A4: The final product is a basic amine. After filtering off the hydrogenation catalyst, the crude product can often be purified by an acid-base workup. The amine can be extracted into an acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent (like ethyl acetate or MTBE) to remove non-basic impurities, and then liberated by basifying the aqueous layer (e.g., with NaOH) followed by extraction into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Final purification can be achieved by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or via column chromatography if necessary.

References

Technical Support Center: Synthesis of 2-(1H-Pyrazol-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-Pyrazol-1-yl)benzylamine. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a focus on byproduct analysis and mitigation.

Introduction

The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. While seemingly straightforward, the synthesis can be prone to the formation of several byproducts that can complicate purification and compromise the yield and purity of the final product. This guide offers practical, experience-based insights into identifying, understanding, and overcoming these synthetic hurdles.

Part 1: Troubleshooting Guide - Byproduct Analysis

This section details the most common synthetic routes and their associated byproducts. For each potential impurity, we provide insights into its formation mechanism, analytical identification, and strategies for mitigation.

Route 1: Reduction of 2-(1H-Pyrazol-1-yl)benzonitrile

This is the most common and direct route to the target molecule. The primary challenge in this synthesis is controlling the reduction of the nitrile group to the primary amine without side reactions.

Diagram of the Main Reaction Pathway and Key Byproduct Formation

cluster_main Main Reaction cluster_byproducts Byproduct Formation 2-(1H-Pyrazol-1-yl)benzonitrile 2-(1H-Pyrazol-1-yl)benzonitrile This compound This compound 2-(1H-Pyrazol-1-yl)benzonitrile->this compound Reduction (e.g., LiAlH4, H2/Catalyst) Bis(2-(1H-pyrazol-1-yl)benzyl)amine Bis(2-(1H-pyrazol-1-yl)benzyl)amine This compound->Bis(2-(1H-pyrazol-1-yl)benzyl)amine Reaction with starting material (imine intermediate) Tris(2-(1H-pyrazol-1-yl)benzyl)amine Tris(2-(1H-pyrazol-1-yl)benzyl)amine This compound->Tris(2-(1H-pyrazol-1-yl)benzyl)amine Further alkylation cluster_main Main Reaction cluster_byproducts Byproduct Formation Pyrazole Pyrazole This compound This compound Pyrazole->this compound 2-Bromobenzylamine Pd Catalyst, Ligand, Base Regioisomers Regioisomers Pyrazole->Regioisomers N-2 Arylation 2-Bromobenzylamine 2-Bromobenzylamine Dimerized Byproducts Dimerized Byproducts 2-Bromobenzylamine->Dimerized Byproducts Self-coupling

Technical Support Center: Enhancing the Purity of 2-(1H-Pyrazol-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1H-Pyrazol-1-yl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed purification protocols to achieve high-purity this compound in your laboratory experiments.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The purity of this compound is critical for the success of subsequent reactions and the biological activity of the final products. This guide provides a comprehensive resource for identifying and resolving common purity issues encountered during its synthesis and purification.

Synthesis Overview

A common synthetic route to this compound involves a two-step process:

  • N-Arylation of Pyrazole: Reaction of pyrazole with 2-fluorobenzonitrile under basic conditions to form 2-(1H-pyrazol-1-yl)benzonitrile.

  • Nitrile Reduction: Reduction of the nitrile group to a primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

This synthetic pathway is generally effective, but can lead to specific impurities that require targeted purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities include unreacted starting materials such as 2-(1H-pyrazol-1-yl)benzonitrile, residual pyrazole, and byproducts from the reduction step. Over-reduction or side reactions can also lead to the formation of related benzylamine derivatives.

Q2: My NMR spectrum shows unexpected peaks. What could they be?

A2: Unexpected peaks could correspond to residual solvents from the workup, unreacted starting materials, or side products. For instance, a peak around δ 9-10 ppm could indicate an aldehyde impurity formed from partial oxidation of the benzylamine. Aromatic signals that do not match the product could be from unreacted 2-(1H-pyrazol-1-yl)benzonitrile.

Q3: What is the recommended method for long-term storage of this compound?

A3: For long-term storage, it is recommended to store this compound as a solid hydrochloride salt. The free base is a viscous light yellow liquid that can be susceptible to oxidation.[1] If storing the free base, it should be kept under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2]

Q4: Can I purify this compound by distillation?

A4: While vacuum distillation is a common method for purifying amines, the relatively high boiling point of this compound may require high temperatures that could lead to decomposition. Column chromatography and recrystallization of a salt form are generally preferred methods.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Synthesis Incomplete reaction during the N-arylation or reduction step.Monitor the reaction progress by TLC or LC-MS to ensure completion. Consider extending the reaction time or adjusting the temperature.
Formation of side products due to non-optimal reaction conditions.Optimize the reaction conditions, including solvent, temperature, and stoichiometry of reagents.
Presence of Starting Material (2-(1H-pyrazol-1-yl)benzonitrile) Incomplete reduction of the nitrile.Ensure the reducing agent is fresh and used in sufficient excess. Increase the reaction time or temperature if necessary.
Discoloration of the Product (Yellow to Brown) Oxidation of the benzylamine.Handle the compound under an inert atmosphere and minimize exposure to air and light. Store the purified product appropriately.
"Oiling Out" During Recrystallization The compound is precipitating from the solution at a temperature above its melting point.Increase the volume of the "good" solvent to lower the saturation temperature. Ensure slow cooling. Consider a different solvent system.
Poor Separation in Column Chromatography The polarity of the eluent is too high or too low.Optimize the eluent system using TLC. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
The compound is interacting with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to prevent streaking and improve peak shape.

Detailed Protocols

Purification by Acid-Base Extraction

This technique is highly effective for separating the basic this compound from non-basic impurities.

Protocol:

  • Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M hydrochloric acid (HCl). The amine will be protonated and move into the aqueous layer as the hydrochloride salt.

  • Separate the aqueous layer, which now contains the desired product.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and basify it by slowly adding a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the pH is >10.

  • The free amine will precipitate out or form an oily layer.

  • Extract the free amine back into a fresh portion of the organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.

Purification by Column Chromatography

Flash column chromatography is a standard method for purifying organic compounds.

Protocol:

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent like hexane.

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate. To prevent streaking due to the basicity of the amine, it is advisable to add 0.5-1% triethylamine to the eluent system.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Purification by Recrystallization of the Hydrochloride Salt

Recrystallization is an excellent method for obtaining highly pure crystalline material. Since the free base of this compound is a liquid, it is best to convert it to its hydrochloride salt for recrystallization.

Protocol:

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.

  • The hydrochloride salt will precipitate out. Collect the solid by filtration and wash with cold diethyl ether.

  • Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent mixture, such as ethanol/water or methanol/ethyl acetate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

PurificationWorkflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Removes non-basic impurities Column Column Chromatography AcidBase->Column Further purification Recrystallization Recrystallization (as HCl salt) Column->Recrystallization Final polishing Pure High-Purity Product Recrystallization->Pure

Caption: General purification workflow for this compound.

ImpurityFormation cluster_synthesis Synthesis cluster_impurities Potential Impurities 2-Fluorobenzonitrile 2-Fluorobenzonitrile N-Arylation N-Arylation 2-Fluorobenzonitrile->N-Arylation Pyrazole Pyrazole Pyrazole->N-Arylation 2-(1H-pyrazol-1-yl)benzonitrile 2-(1H-pyrazol-1-yl)benzonitrile N-Arylation->2-(1H-pyrazol-1-yl)benzonitrile Reduction Reduction 2-(1H-pyrazol-1-yl)benzonitrile->Reduction Unreacted Nitrile Unreacted Nitrile 2-(1H-pyrazol-1-yl)benzonitrile->Unreacted Nitrile Incomplete Reaction Product This compound Reduction->Product Oxidation Product 2-(1H-Pyrazol-1-yl)benzaldehyde Product->Oxidation Product Air Exposure

Caption: Potential impurity formation during synthesis.

Analytical Data for Purity Assessment

  • ¹H NMR: The proton NMR spectrum should be clean, with the correct chemical shifts and integration values for all protons. The benzylic CH₂ protons typically appear as a singlet around 4.0 ppm, and the aromatic protons will be in the range of 7-8 ppm.

  • LC-MS: Liquid chromatography-mass spectrometry is an excellent tool for assessing purity and identifying impurities. The mass spectrum should show the correct molecular ion peak for the product (m/z = 174.1 for [M+H]⁺).

  • HPLC: High-performance liquid chromatography with a UV detector can provide a quantitative measure of purity. A single major peak should be observed.

References

Technical Support Center: 2-(1H-Pyrazol-1-yl)benzylamine Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1H-Pyrazol-1-yl)benzylamine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we delve into the common reaction mechanisms, troubleshoot potential issues, and provide answers to frequently asked questions, ensuring your experiments are both successful and reproducible. Our approach is grounded in established scientific principles and supported by peer-reviewed literature to provide you with a trustworthy and authoritative resource.

Introduction to the Reactivity of this compound

This compound is a unique bifunctional molecule featuring a nucleophilic primary amine and a pyrazole ring. This structure allows for a variety of chemical transformations, most notably intramolecular cyclization reactions to form fused heterocyclic systems like pyrazolo[1,5-c]quinazolines. The interplay between the benzylamine and pyrazole moieties dictates the molecule's reactivity and is the key to understanding its reaction mechanisms.

The primary amine is a potent nucleophile, readily reacting with electrophiles such as aldehydes, ketones, and acylating agents. The pyrazole ring, while generally aromatic and stable, can participate in electrophilic substitution reactions or its nitrogen atoms can be alkylated under certain conditions. The proximity of the pyrazole ring to the benzylamine group allows for intramolecular reactions, which are often the desired synthetic pathway.

Core Reaction: Synthesis of Pyrazolo[1,5-c]quinazolines via Intramolecular Cyclization

A primary application of this compound is in the synthesis of pyrazolo[1,5-c]quinazolines, a class of compounds with significant biological activity.[1][2][3] This transformation is typically achieved through a two-step process: N-functionalization of the benzylamine followed by an intramolecular cyclization.

Part 1: N-Acylation of the Benzylamine

The first step involves the acylation of the primary amine. This is a standard reaction but requires careful control to avoid common pitfalls.

Question: My N-acylation of this compound is low-yielding. What are the common causes and how can I improve it?

Answer: Low yields in the N-acylation of this compound can stem from several factors. Here’s a troubleshooting guide:

  • Choice of Acylating Agent: Acid chlorides and anhydrides are common acylating agents. Acid chlorides are more reactive but can lead to side reactions if not handled carefully. Anhydrides are less reactive but often give cleaner reactions.

  • Base Selection: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the acid byproduct (e.g., HCl) without competing with the benzylamine for the acylating agent.

  • Reaction Temperature: The reaction is typically performed at 0 °C to room temperature. Running the reaction at too high a temperature can lead to decomposition or side reactions.

  • Solvent: A dry, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is recommended. The presence of water can hydrolyze the acylating agent.

  • Side Reactions:

    • Bis-acylation: Although less common with a primary amine, it can occur if an excess of a highly reactive acylating agent is used.

    • Pyrazole N-acylation: The pyrazole nitrogen is also nucleophilic and can be acylated, though this is generally less favorable than N-acylation of the more nucleophilic primary amine. This can be minimized by using milder conditions and a stoichiometric amount of the acylating agent.

Troubleshooting Table: N-Acylation

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time or slightly warm the reaction mixture.
Decomposition of starting material or productRun the reaction at a lower temperature (e.g., 0 °C).
Hydrolysis of acylating agentEnsure all glassware is dry and use an anhydrous solvent.
Multiple Products Bis-acylationUse a 1:1 stoichiometry of amine to acylating agent.
Pyrazole N-acylationUse milder reaction conditions and a less reactive acylating agent.
Part 2: Intramolecular Cyclization to form Pyrazolo[1,5-c]quinazolines

Once the N-acylated intermediate is formed, the next step is the intramolecular cyclization. This is often a dehydrative cyclization that can be promoted by acid or thermal conditions.

Question: I am having trouble with the intramolecular cyclization of my N-acyl-2-(1H-pyrazol-1-yl)benzylamine. What are the key parameters to control?

Answer: The success of the intramolecular cyclization depends heavily on the reaction conditions and the nature of the N-acyl group.

  • Acid Catalysis: Strong acids like polyphosphoric acid (PPA), sulfuric acid, or Eaton's reagent are commonly used to promote the cyclization. The acid protonates the amide carbonyl, making it more electrophilic and facilitating the intramolecular attack by the pyrazole ring.

  • Thermal Conditions: In some cases, simply heating the N-acylated intermediate in a high-boiling solvent like Dowtherm A or diphenyl ether can effect the cyclization.

  • Mechanism: The reaction likely proceeds through an electrophilic aromatic substitution mechanism. The protonated amide acts as the electrophile, and the electron-rich pyrazole ring acts as the nucleophile. The cyclization is followed by dehydration to yield the aromatic pyrazolo[1,5-c]quinazoline.[3]

Experimental Protocol: Synthesis of a Pyrazolo[1,5-c]quinazoline Derivative

  • N-Acylation: Dissolve this compound (1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C. Add the desired acyl chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Intramolecular Cyclization: To the purified N-acylated intermediate, add polyphosphoric acid (PPA) (10 eq. by weight). Heat the mixture to 120-140 °C for 2-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate. The product will often precipitate out of the solution. Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Visualization of the Reaction Workflow

reaction_workflow start This compound nacylation N-Acylation (Acyl chloride, Base, DCM) start->nacylation intermediate N-Acyl Intermediate nacylation->intermediate cyclization Intramolecular Cyclization (PPA, Heat) intermediate->cyclization product Pyrazolo[1,5-c]quinazoline cyclization->product

Caption: General workflow for the synthesis of pyrazolo[1,5-c]quinazolines.

Alternative Reaction Pathway: Pictet-Spengler Type Reaction

While the N-acylation/cyclization route is common, a Pictet-Spengler type reaction offers a more direct approach to related fused systems, particularly when reacting with aldehydes or ketones.

Question: Can I use a Pictet-Spengler reaction with this compound? What are the expected products and potential issues?

Answer: Yes, a Pictet-Spengler type reaction is a viable and elegant strategy. This reaction involves the condensation of the benzylamine with an aldehyde or ketone to form a Schiff base (or iminium ion under acidic conditions), which then undergoes an intramolecular electrophilic attack from the pyrazole ring.

  • Mechanism: The reaction is typically acid-catalyzed. The acid protonates the carbonyl of the aldehyde/ketone, making it more susceptible to nucleophilic attack by the benzylamine. After formation of the iminium ion, the pyrazole ring attacks the electrophilic iminium carbon, leading to a cyclized intermediate. A final deprotonation/rearomatization step yields the product.

  • Expected Products: The reaction of this compound with an aldehyde will lead to the formation of a pyrazolo[1,5-a]quinazoline derivative.

  • Potential Issues:

    • Reaction Conditions: The choice of acid catalyst and solvent is critical. Protic acids like trifluoroacetic acid (TFA) or mineral acids are often used. Aprotic conditions with a Lewis acid can also be effective.

    • Regioselectivity of Cyclization: The cyclization should regioselectively occur at the C-5 position of the pyrazole ring due to electronic factors.

    • Side Reactions: Over-alkylation of the amine or side reactions of the aldehyde/ketone under acidic conditions can be problematic.

Visualization of the Pictet-Spengler Type Mechanism

pictet_spengler cluster_1 Schiff Base Formation cluster_2 Intramolecular Cyclization cluster_3 Aromatization amine Benzylamine schiff Schiff Base/Iminium Ion amine->schiff + R-CHO, H+ aldehyde Aldehyde/Ketone (R-CHO) aldehyde->schiff cyclization Electrophilic Attack by Pyrazole schiff->cyclization intermediate Cyclized Intermediate cyclization->intermediate aromatization Deprotonation intermediate->aromatization product Pyrazolo[1,5-a]quinazoline aromatization->product

Caption: Simplified mechanism of the Pictet-Spengler type reaction.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the structure of my synthesized pyrazolo[1,5-c]quinazoline product?

A1: A combination of spectroscopic techniques is essential for unambiguous structure determination:

  • ¹H NMR: Look for the disappearance of the benzyl CH₂ protons and the NH₂ protons of the starting material. New aromatic protons corresponding to the quinazoline ring system will appear. The coupling patterns of the aromatic protons can help confirm the substitution pattern.

  • ¹³C NMR: The appearance of new quaternary carbon signals in the aromatic region is indicative of the fused ring system. The chemical shift of the carbonyl carbon (if an amide was an intermediate) will be absent in the final product.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the pyrazolo[1,5-c]quinazoline product.

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretching bands of the primary amine and the appearance of characteristic aromatic C-H and C=N stretching vibrations can be observed.

Q2: What are the safety precautions I should take when working with reagents like polyphosphoric acid (PPA)?

A2: Polyphosphoric acid is a corrosive and viscous liquid that reacts exothermically with water. Always handle PPA in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. When quenching the reaction, add the hot PPA mixture slowly to a large amount of crushed ice with stirring to dissipate the heat.

Q3: Can I perform a one-pot synthesis of pyrazolo[1,5-c]quinazolines from this compound?

A3: While a one-pot procedure is attractive, it can be challenging due to the potentially incompatible conditions for N-acylation and cyclization. N-acylation is often performed under basic or neutral conditions, while the cyclization typically requires strong acid. A sequential addition of reagents without isolation of the intermediate may be possible but would require careful optimization to avoid side reactions and ensure high yields. A multi-component reaction approach, similar to the Pictet-Spengler reaction, is a more viable one-pot strategy.[4]

References

Technical Support Center: Degradation Pathways of 2-(1H-Pyrazol-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-(1H-Pyrazol-1-yl)benzylamine. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the compound's stability and degradation.

Introduction

This compound is a molecule of interest in medicinal chemistry, combining a stable pyrazole ring with a reactive benzylamine moiety.[1][2] Understanding its degradation pathways is critical for developing stable formulations, ensuring accurate analytical results, and predicting metabolic fate. This guide provides a comprehensive overview of potential degradation mechanisms and practical advice for handling and analyzing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on the chemistry of its constituent pyrazole and benzylamine functionalities, the primary degradation pathways are predicted to be oxidative and photolytic . Hydrolytic degradation is less likely to affect the core structure under typical conditions, as the pyrazole ring and the benzyl-nitrogen bond are generally stable to hydrolysis.[3]

  • Oxidative Degradation: The benzylamine moiety is susceptible to oxidation.[4] This can lead to the formation of an imine intermediate, which can subsequently hydrolyze to 2-(1H-pyrazol-1-yl)benzaldehyde and ammonia. Further oxidation of the aldehyde could yield 2-(1H-pyrazol-1-yl)benzoic acid.

  • Photolytic Degradation: Aromatic amines and pyrazole-containing compounds can be sensitive to light.[5][6] UV exposure may lead to the formation of radical species and subsequent degradation, potentially involving the benzylamine portion of the molecule.

  • Metabolic Degradation: In a biological system, the compound may undergo several metabolic transformations. The pyrazole ring can be hydroxylated or enter conjugation pathways.[7] The benzylamine portion is a substrate for enzymes like monoamine oxidase (MAO-B), which catalyzes oxidative deamination.[8] N-debenzylation is also a possible metabolic route.

Q2: I am seeing an unexpected peak in my HPLC analysis of a sample of this compound that has been stored for a while. What could it be?

An unexpected peak, particularly one that grows over time, is likely a degradation product. Based on the predicted pathways, the most probable degradants are:

  • 2-(1H-Pyrazol-1-yl)benzaldehyde: Arising from oxidative deamination of the benzylamine.

  • 2-(1H-Pyrazol-1-yl)benzoic acid: From further oxidation of the aldehyde.

  • An N-oxide derivative: From oxidation of the amine.

To identify the unknown peak, it is recommended to perform forced degradation studies (see Protocol 1) to intentionally generate these potential degradants and compare their retention times with the unexpected peak. LC-MS/MS analysis can provide definitive structural information.[9]

Q3: My compound seems to be degrading even when stored in a sealed vial in the dark. What could be the cause?

Even in the absence of light, degradation can occur due to:

  • Oxidation: Air in the headspace of the vial can be sufficient to cause slow oxidation over time. Benzylamines are known to be sensitive to air.[4]

  • Trace Impurities: The presence of metal ions or other catalytic impurities in your sample or solvent can promote degradation.

  • Inherent Instability: While the core structure is relatively robust, long-term storage can lead to slow decomposition.

For long-term storage, it is advisable to store the compound as a solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below).[10]

Q4: How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can separate the parent compound from its degradation products, thus allowing for accurate quantification of the parent compound's stability. To develop such a method:

  • Perform Forced Degradation: Subject the compound to hydrolytic, oxidative, photolytic, and thermal stress as outlined in Protocol 1.[11]

  • Analyze Stressed Samples: Analyze the stressed samples by HPLC, using a photodiode array (PDA) detector to check for peak purity.

  • Optimize Separation: Adjust mobile phase composition, gradient, pH, and column type to achieve baseline separation of the parent peak from all major degradation peaks. A reversed-phase C18 column is often a good starting point.[12][13]

  • Method Validation: Validate the final method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[14]

Predicted Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound under oxidative and photolytic stress.

G cluster_main This compound cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation A This compound B Imine Intermediate A->B [O] E Radical Species A->E hv (Light) C 2-(1H-Pyrazol-1-yl)benzaldehyde B->C Hydrolysis D 2-(1H-Pyrazol-1-yl)benzoic Acid C->D [O] F Other Degradants E->F Further Reactions G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base ox Oxidation (3% H2O2, RT) prep->ox photo Photolytic (ICH Q1B light exposure) prep->photo thermal Thermal (60°C, solid & solution) prep->thermal neutralize Neutralize (for acid/base) acid->neutralize base->neutralize hplc Analyze by HPLC-PDA/MS ox->hplc photo->hplc thermal->hplc neutralize->hplc eval Evaluate Degradation Profile (Peak Purity, % Degradation) hplc->eval

References

Validation & Comparative

A Comparative Guide for Researchers: 2-(1H-Pyrazol-1-yl)benzylamine vs. 3-(1H-Pyrazol-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Positional Isomerism on Physicochemical Properties and Synthetic Utility

In the landscape of medicinal chemistry and materials science, the nuanced positioning of functional groups on an aromatic scaffold can dramatically alter a molecule's behavior. This guide provides a comprehensive comparison of two positional isomers, 2-(1H-Pyrazol-1-yl)benzylamine and 3-(1H-Pyrazol-1-yl)benzylamine. While structurally similar, the ortho versus meta placement of the aminomethyl group imparts distinct electronic and steric characteristics, influencing their synthetic accessibility, physicochemical properties, and potential applications as pharmacophores and ligands. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the selection and application of these versatile building blocks.

Introduction to the Isomers: A Subtle Shift with Significant Consequences

This compound and 3-(1H-Pyrazol-1-yl)benzylamine share the same molecular formula (C₁₀H₁₁N₃) and a common structural motif: a pyrazole ring attached to a benzylamine moiety. The pyrazole heterocycle is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions.[1] The benzylamine fragment also confers opportunities for diverse chemical modifications and interactions.

The critical difference lies in the substitution pattern on the phenyl ring. In the 2-isomer, the pyrazol-1-yl and aminomethyl groups are in an ortho (1,2) relationship, leading to potential intramolecular interactions and steric hindrance. In contrast, the 3-isomer features a meta (1,3) arrangement, resulting in a more extended conformation with distinct electronic and steric properties. These subtle structural variations are hypothesized to impact their biological activities and coordination chemistry.[2][3]

Synthetic Strategies: Accessing the Building Blocks

The synthesis of both isomers can be approached through a two-step sequence starting from the corresponding fluorobenzonitrile, followed by reduction of the nitrile group.

Synthesis of Precursors: 2-(1H-Pyrazol-1-yl)benzonitrile and 3-(1H-Pyrazol-1-yl)benzonitrile

A common and efficient method for the N-arylation of pyrazole is the nucleophilic aromatic substitution (SNAr) reaction with an activated aryl halide. In this case, 2-fluorobenzonitrile and 3-fluorobenzonitrile serve as suitable starting materials. The electron-withdrawing nature of the nitrile group activates the ortho and para positions towards nucleophilic attack.

Synthesis_of_Precursors cluster_ortho Ortho-isomer Synthesis cluster_meta Meta-isomer Synthesis ortho_start 2-Fluorobenzonitrile + Pyrazole ortho_product 2-(1H-Pyrazol-1-yl)benzonitrile ortho_start->ortho_product K₂CO₃, DMF Heat meta_start 3-Fluorobenzonitrile + Pyrazole meta_product 3-(1H-Pyrazol-1-yl)benzonitrile meta_start->meta_product K₂CO₃, DMF Heat

Figure 1. General synthetic scheme for the pyrazolylbenzonitrile precursors.

Reduction to Benzylamines: A Critical Transformation

The reduction of the benzonitrile precursors to the corresponding benzylamines is a key step. Two primary methods are widely employed for this transformation: catalytic hydrogenation and chemical reduction with metal hydrides.

1. Catalytic Hydrogenation: This method is often preferred for its cleaner reaction profile and easier product isolation. Palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of nitriles to primary amines. However, over-reduction to the corresponding toluene can be a side reaction.[4]

2. Chemical Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[5][6] This method is highly effective but requires stringent anhydrous conditions and a careful aqueous workup to quench the excess reagent.

Reduction_to_Amines cluster_ortho_reduction Ortho-isomer Reduction cluster_meta_reduction Meta-isomer Reduction ortho_nitrile 2-(1H-Pyrazol-1-yl)benzonitrile ortho_amine This compound ortho_nitrile->ortho_amine 1. LiAlH₄, THF 2. H₂O workup OR H₂, Pd/C, EtOH meta_nitrile 3-(1H-Pyrazol-1-yl)benzonitrile meta_amine 3-(1H-Pyrazol-1-yl)benzylamine meta_nitrile->meta_amine 1. LiAlH₄, THF 2. H₂O workup OR H₂, Pd/C, EtOH

Figure 2. Reduction pathways to the target benzylamine isomers.

Comparative Analysis of Isomeric Properties

The positional difference between the aminomethyl and pyrazolyl groups gives rise to distinct physicochemical and stereoelectronic properties.

PropertyThis compound (Ortho)3-(1H-Pyrazol-1-yl)benzylamine (Meta)Rationale
Molecular Shape More compact, potential for intramolecular H-bondingMore extended and linearThe ortho substitution forces a closer proximity of the functional groups.
Polarity & Solubility Likely lower polarity and water solubilityLikely higher polarity and water solubilityIntramolecular hydrogen bonding in the ortho isomer can mask polar groups, reducing intermolecular interactions with polar solvents.
Basicity (pKa of -NH₂) Expected to be a weaker baseExpected to have a basicity closer to benzylamineThe "ortho effect" can lead to steric hindrance around the amino group, impeding protonation and solvation of the resulting ammonium ion, thus lowering its basicity.[7][8]
Chelating Ability Potential bidentate N,N-ligandLikely a monodentate or bridging ligandThe ortho arrangement of the pyrazole nitrogen and the benzylamine nitrogen allows for the formation of a stable five-membered chelate ring with metal ions.[9]
Reactivity of -NH₂ Potentially lower due to steric hindranceMore accessible for nucleophilic reactionsThe adjacent pyrazolylphenyl group in the ortho isomer can sterically hinder the approach of electrophiles to the amino group.[3]

Predicted Spectroscopic Signatures for Characterization

¹H NMR Spectroscopy:

  • This compound: The aromatic protons of the benzene ring are expected to show a complex multiplet pattern due to the ortho disubstitution. The pyrazole protons will appear as distinct signals, likely a doublet, a triplet, and a doublet. The benzylic CH₂ protons will appear as a singlet, and the NH₂ protons as a broad singlet.

  • 3-(1H-Pyrazol-1-yl)benzylamine: The aromatic region will also display a complex multiplet, characteristic of a meta-disubstituted benzene ring. The pyrazole, benzylic, and amine protons will have similar chemical shifts and multiplicities to the ortho isomer, though slight variations in chemical shift are expected due to the different electronic environment.

¹³C NMR Spectroscopy:

  • Both isomers will show 10 distinct carbon signals in the proton-decoupled spectrum, corresponding to the 10 unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will differ significantly between the two isomers, providing a clear method for their differentiation.

Applications and Structure-Activity Relationship (SAR) Insights

The distinct structural features of the two isomers suggest different potential applications.

This compound:

  • Coordination Chemistry and Catalysis: The potential for bidentate chelation makes the ortho isomer an attractive ligand for the synthesis of metal complexes. Such complexes could find applications in catalysis, for example, in cross-coupling reactions where the ligand's steric and electronic properties can influence the catalytic activity and selectivity.

3-(1H-Pyrazol-1-yl)benzylamine:

  • Medicinal Chemistry and Drug Discovery: The more extended conformation of the meta isomer may be more suitable for binding to the active sites of enzymes or receptors where interactions with spatially distinct pockets are required. Its hydrochloride salt is noted as a versatile building block for pharmaceuticals targeting neurological and inflammatory conditions.[10] The less sterically hindered amine group also allows for more facile derivatization to explore structure-activity relationships.

The pyrazole moiety itself is known to contribute to a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[11][12] The positional isomerism of the benzylamine group will likely modulate these activities by influencing the overall shape, lipophilicity, and hydrogen bonding potential of the molecule.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of the title compounds.

Protocol 1: Synthesis of 2-(1H-Pyrazol-1-yl)benzonitrile

Materials:

  • 2-Fluorobenzonitrile

  • Pyrazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add pyrazole (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-fluorobenzonitrile (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(1H-Pyrazol-1-yl)benzonitrile.

Protocol 2: Synthesis of this compound via LiAlH₄ Reduction

Materials:

  • 2-(1H-Pyrazol-1-yl)benzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(1H-Pyrazol-1-yl)benzonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate at room temperature for 1 hour.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Note: The synthesis of the 3-isomer follows analogous procedures, starting with 3-fluorobenzonitrile.

Conclusion

The choice between this compound and 3-(1H-Pyrazol-1-yl)benzylamine should be guided by the specific research objective. The ortho isomer, with its potential for chelation and distinct steric environment, is a promising candidate for applications in catalysis and materials science. The meta isomer, offering a more extended and synthetically accessible scaffold, is a valuable building block in medicinal chemistry for the development of novel therapeutics. This guide provides a foundational understanding of the key differences between these two isomers, enabling researchers to make informed decisions in their synthetic and application-oriented endeavors.

References

Validating the Biological Activity of 2-(1H-Pyrazol-1-yl)benzylamine: A Comparative Guide to Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the potential biological activity of 2-(1H-Pyrazol-1-yl)benzylamine as a Monoamine Oxidase (MAO) inhibitor. Given the prevalence of MAO inhibition among pyrazole-based compounds, this document outlines the scientific rationale, comparative benchmarks, and detailed experimental protocols necessary for a rigorous evaluation.[1][2] We will objectively compare its hypothetical performance against established selective and non-selective MAO inhibitors, supported by a logical workflow from initial screening to mechanistic insight.

Introduction: The Rationale for Investigating MAO Inhibition

The pyrazole scaffold is a well-established pharmacophore in modern drug discovery, present in numerous approved therapeutic agents.[3][4] Derivatives of pyrazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and notably, antidepressant and anticonvulsant properties.[1][5] A significant body of research has identified pyrazole derivatives as potent inhibitors of Monoamine Oxidase (MAO), a key enzyme in the catabolism of monoamine neurotransmitters.[1][2][6][7]

MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[1][8]

  • MAO-A primarily metabolizes serotonin and norepinephrine and is a target for antidepressant drugs.[8][9]

  • MAO-B preferentially metabolizes dopamine and phenethylamine, making its inhibitors valuable in the treatment of Parkinson's disease and other neurodegenerative disorders.[1][8][9]

The structural features of this compound suggest a plausible interaction with the active sites of MAO enzymes. This guide, therefore, proposes a systematic validation of this hypothesis, establishing a clear path for researchers to determine its efficacy and selectivity.

The Comparators: Establishing a Performance Baseline

To objectively assess the activity of this compound ("Test Compound"), it is essential to benchmark its performance against well-characterized MAO inhibitors. The following compounds are selected for their established selectivity and mechanism of action:

  • Clorgyline: An irreversible and selective inhibitor of MAO-A, serving as the positive control for MAO-A inhibition assays.[1][2][10]

  • Selegiline (L-deprenyl): A selective, irreversible inhibitor of MAO-B at lower doses, used as the positive control for MAO-B inhibition.[1][11]

  • Tranylcypromine: A non-selective, irreversible inhibitor of both MAO-A and MAO-B, providing a benchmark for broad-spectrum MAO inhibition.[1][12]

Table 1: Physicochemical and Pharmacokinetic Properties of Comparator MAOIs
PropertyClorgylineSelegilineTranylcypromine
Molecular Formula C₁₃H₁₅Cl₂NOC₁₃H₁₇NC₉H₁₁N
Molecular Weight 272.17 g/mol [6]187.28 g/mol [13]133.19 g/mol [14]
LogP 4.2[6]2.18[15]1.58[14]
MAO Selectivity MAO-A[2][16]MAO-B (at low doses)[1][11]Non-selective (MAO-A/B)[1][17]
Inhibition Type Irreversible[2][10]Irreversible[13]Irreversible[17]
Bioavailability N/A (Research Compound)~10% (Oral, extensive first-pass)[18]~50%[19]
Elimination Half-life N/A~1.5 hours (parent compound)[18]~2 hours[17]

Experimental Validation Workflow

The validation process follows a logical progression from primary screening to confirm activity, to secondary assays determining potency and selectivity, and finally to understanding the mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanistic Studies cluster_3 Outcome A Test Compound Synthesis & QC B In Vitro MAO-Glo™ Assay (MAO-A & MAO-B) A->B Solubilized Compound C IC₅₀ Determination Assay (Fluorometric/LC-MS) B->C Confirmed Activity D Calculate Selectivity Index (SI) SI = IC₅₀(MAO-A) / IC₅₀(MAO-B) C->D E Reversibility Assay (Dialysis Method) D->E Potent & Selective Hit F Kinetic Analysis (Lineweaver-Burk Plot) E->F G Characterized MAO Inhibitor Profile F->G

Caption: Experimental workflow for validating MAO inhibitory activity.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key assays. These are designed to be self-validating by including appropriate controls.

Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay (IC₅₀ Determination)

This protocol utilizes a fluorometric method with kynuramine as a non-specific substrate for both MAO isoforms.[1][6] The product, 4-hydroxyquinoline, is fluorescent, allowing for a quantifiable measure of enzyme activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes (e.g., Supersomes™)

  • Kynuramine dihydrobromide (Substrate)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Test Compound, Clorgyline, Selegiline, Tranylcypromine (dissolved in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Ex/Em = 320/460 nm or similar)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the Test Compound and comparator inhibitors in potassium phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Blank Wells: 100 µL Buffer

    • Control Wells (100% Activity): 90 µL Buffer + 10 µL DMSO

    • Inhibitor Wells: 90 µL Buffer + 10 µL of each inhibitor dilution.

  • Enzyme Addition: Add 50 µL of either MAO-A or MAO-B enzyme solution (pre-diluted in buffer to optimal concentration) to all wells except the blanks.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation: Add 50 µL of kynuramine substrate solution (pre-warmed to 37°C) to all wells to start the reaction. The final substrate concentration should be near the Kₘ value for each enzyme (e.g., ~50-80 µM).[6]

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence kinetically for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Determine the percentage of inhibition for each concentration relative to the control (100% activity) wells.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mechanism of Action: Impact on Neurotransmitter Pathways

MAO inhibitors exert their therapeutic effects by preventing the degradation of monoamine neurotransmitters, thereby increasing their synaptic availability.[9][20][21] This action directly impacts the metabolic pathways of key signaling molecules like dopamine and serotonin.

G cluster_legend Legend Dopamine Dopamine MAOA MAO-A Dopamine->MAOA degradation MAOB MAO-B Dopamine->MAOB degradation Serotonin Serotonin (5-HT) Serotonin->MAOA degradation DOPAC DOPAC MAOA->DOPAC HIAA 5-HIAA MAOA->HIAA MAOB->DOPAC COMT1 COMT DOPAC->COMT1 HVA HVA COMT1->HVA COMT2 COMT TestCompound This compound (Test Compound) TestCompound->MAOA Inhibits? TestCompound->MAOB Inhibits? l1 Neurotransmitter l2 Metabolite l3 Enzyme l1_box l2_box l3_box

Caption: Monoamine neurotransmitter degradation pathway and potential points of inhibition.

By inhibiting MAO-A and/or MAO-B, the Test Compound would prevent the conversion of Dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC) and Serotonin to 5-hydroxyindoleacetic acid (5-HIAA).[3][7] This leads to an accumulation of the parent neurotransmitters in the presynaptic neuron, increasing their availability for release into the synaptic cleft.

Comparative Data Summary and Expected Outcomes

The primary outcome of this validation study will be the IC₅₀ values for the Test Compound against both MAO-A and MAO-B, which can then be compared directly to the established inhibitors.

Table 2: Comparative MAO Inhibition Data (Hypothetical Results)
CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (SI)Interpretation
Clorgyline ~1-5[22]>1000<0.005Selective MAO-A Inhibitor
Selegiline >1000~5-10[22]>100Selective MAO-B Inhibitor
Tranylcypromine ~100-200~100-200~1Non-selective Inhibitor
Test Compound To be determinedTo be determinedTo be determinedTo be determined

Interpreting the Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B):

  • SI << 1: Indicates high selectivity for MAO-A.

  • SI >> 1: Indicates high selectivity for MAO-B.

  • SI ≈ 1: Indicates non-selective inhibition.

Safety and Toxicity Considerations

MAO inhibitors are associated with significant safety concerns, primarily related to drug-drug and drug-food interactions.[7][8]

  • Hypertensive Crisis ("Cheese Effect"): Non-selective and MAO-A selective inhibitors prevent the breakdown of tyramine, an amino acid found in aged and fermented foods.[9] This can lead to a dangerous spike in blood pressure.[7] Selective MAO-B inhibitors at low doses largely avoid this issue.[1]

  • Serotonin Syndrome: Co-administration of MAOIs with other serotonergic drugs (e.g., SSRIs) can lead to a potentially fatal condition characterized by an excess of serotonin.[11][21]

  • Overdose Toxicity: Non-selective, irreversible MAOIs have a low therapeutic index, and overdose can be lethal, often with delayed symptom onset.[4][7]

Any further development of this compound as an MAO inhibitor would require rigorous preclinical toxicology studies to assess these risks.

Conclusion

This guide provides a robust, scientifically-grounded framework for the initial validation of this compound as a potential monoamine oxidase inhibitor. By leveraging established comparators and detailed, reproducible protocols, researchers can efficiently determine its inhibitory potency and selectivity. The outlined workflow ensures that the experimental choices are logical and self-validating, providing a clear path from a hypothetical activity to a well-characterized pharmacological profile. The insights gained will be critical in determining the therapeutic potential and future research direction for this pyrazole derivative.

References

A Comparative Guide to the Characterization of 2-(1H-Pyrazol-1-yl)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the analytical methodologies used to characterize the 2-(1H-pyrazol-1-yl)benzylamine scaffold, a heterocyclic motif of increasing interest to researchers in medicinal chemistry and drug development. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and reproducible characterization workflow.

The pyrazole nucleus is a cornerstone in pharmaceutical sciences, forming the core of numerous approved drugs due to its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The this compound scaffold combines the versatile pyrazole ring with a benzylamine moiety, presenting a unique three-dimensional structure for probing biological targets. Accurate and comprehensive characterization is paramount for establishing structure-activity relationships (SAR) and ensuring the quality of synthesized compounds.

I. Synthetic Strategy: A Generalized Workflow

The synthesis of this compound derivatives typically follows a multi-step sequence. A common and effective approach involves the nucleophilic aromatic substitution (SNAAr) of an activated ortho-substituted benzyl precursor followed by reduction. The causality behind this choice is its reliability and the commercial availability of starting materials. For instance, starting with 2-fluorobenzonitrile, a nucleophilic substitution with pyrazole under basic conditions yields 2-(1H-pyrazol-1-yl)benzonitrile. The nitrile group is then reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction Start 2-Fluorobenzonitrile + Pyrazole Intermediate 2-(1H-Pyrazol-1-yl)benzonitrile Start->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) Final This compound Intermediate->Final Reducing Agent (e.g., LiAlH₄) Solvent (e.g., THF) G cluster_workflow NMR Assignment Workflow 1D_H ¹H NMR (Proton Count & Multiplicity) COSY COSY (H-H Connectivity) 1D_H->COSY Assign Spin Systems 1D_C ¹³C NMR (Carbon Count) HSQC HSQC (Direct C-H Correlation) 1D_C->HSQC Assign Protonated Carbons HMBC HMBC (Long-Range C-H Correlation) COSY->HMBC Confirm H Assignments HSQC->HMBC Confirm C Assignments Final Full Structure Assignment HMBC->Final Connect Fragments

References

A Comparative Guide to the Purity Analysis of 2-(1H-Pyrazol-1-yl)benzylamine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-(1H-Pyrazol-1-yl)benzylamine, a key building block in the synthesis of various therapeutic agents, demands rigorous analytical scrutiny to ensure it meets the stringent requirements of regulatory bodies. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, juxtaposed with alternative analytical techniques. The methodologies presented herein are designed to be self-validating, reflecting the robust standards expected in a GxP environment.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for assessing the purity of pharmaceutical compounds due to its high precision, versatility, and resolving power.[1] For a molecule like this compound, which contains both aromatic and heterocyclic moieties, a stability-indicating HPLC method is crucial.[2][3] Such a method is designed to separate the main compound from any potential process-related impurities and degradation products, ensuring a comprehensive purity profile.[2][4]

The causality behind selecting a reversed-phase HPLC (RP-HPLC) method lies in the physicochemical properties of the analyte. The non-polar nature of the benzyl and pyrazolyl groups lends itself well to separation on a non-polar stationary phase (like C18) with a polar mobile phase. A gradient elution is often employed to ensure the timely elution of both more and less polar impurities, providing a complete picture of the sample's composition.[2]

A Validated RP-HPLC Protocol for this compound

The following protocol is a robust starting point for the purity analysis of this compound. It is imperative that this method be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1) to demonstrate its suitability for its intended purpose.[5][6][7]

Chromatographic Conditions
ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 80% A to 20% A over 25 minutes, then hold at 20% A for 5 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 30 °C

Rationale for Parameter Selection:

  • C18 Column: Provides excellent hydrophobic retention for the aromatic rings of the analyte.

  • Phosphoric Acid in Mobile Phase A: Controls the pH to ensure consistent ionization of the benzylamine moiety, leading to sharp, symmetrical peaks.

  • Acetonitrile as Mobile Phase B: A common organic modifier in RP-HPLC with good UV transparency and elution strength.

  • Gradient Elution: Necessary to resolve impurities with a wide range of polarities that may be present from the synthesis of pyrazole derivatives.[8][9][10]

  • UV Detection at 220 nm: this compound possesses chromophores that absorb in the UV region, making this a suitable detection wavelength for both the main component and potential impurities.[11][12]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Solution (Known Concentration) hplc_system Equilibrate HPLC System with Initial Mobile Phase prep_standard->hplc_system prep_sample Prepare Sample Solution (Similar Concentration) prep_sample->hplc_system prep_spiked Prepare Spiked Sample (For Specificity & Accuracy) prep_spiked->hplc_system inject_blank Inject Blank (Diluent) hplc_system->inject_blank inject_standard Inject Standard Solution (System Suitability) inject_blank->inject_standard inject_sample Inject Sample Solution inject_standard->inject_sample integrate_peaks Integrate Chromatographic Peaks inject_sample->integrate_peaks calculate_purity Calculate Purity (% Area) and Impurity Profile integrate_peaks->calculate_purity validate_method Perform Method Validation (ICH Q2(R1)) calculate_purity->validate_method

Caption: HPLC analysis workflow for this compound.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent (e.g., 80:20 Water:Acetonitrile) to obtain a known concentration (e.g., 0.1 mg/mL).[13][14]

    • Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the diluent to obtain a similar concentration to the standard solution.[13][14]

    • Spiked Sample Solution: Prepare a sample solution and spike it with known amounts of potential impurities to demonstrate the method's specificity and accuracy.[14]

  • System Suitability:

    • Before sample analysis, inject the standard solution in replicate (typically n=6).

    • The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, and other parameters like tailing factor and theoretical plates meet the predefined criteria. This ensures the reliability of the analytical system.

  • Analysis:

    • Inject the blank (diluent) to ensure no interference from the solvent.

    • Inject the standard and sample solutions into the equilibrated HPLC system.

  • Data Processing:

    • Integrate the peaks in the chromatograms.

    • Calculate the purity of the sample using the area normalization method. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Comparison with Alternative Analytical Techniques

While HPLC is the predominant technique, other methods can provide complementary information or be advantageous in specific scenarios.[14]

TechniquePrincipleAdvantages for this compound AnalysisLimitations
Ultra-High-Performance Liquid Chromatography (UHPLC) Similar to HPLC but uses smaller particle size columns and higher pressures.Higher resolution, faster analysis times, and reduced solvent consumption.[1]Higher initial instrument cost.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Effective for analyzing volatile impurities and residual solvents.[1]The analyte must be volatile or derivatized; risk of thermal degradation.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency, low sample and solvent consumption.[1][15][16]Lower sensitivity for some compounds compared to HPLC with UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Non-destructive and provides unambiguous structural confirmation of the main component and impurities.[15]Lower sensitivity for impurity quantification compared to chromatographic techniques.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions. Often coupled with LC or GC.High sensitivity and specificity for impurity identification and structural elucidation.[1][16]Quantification can be more complex than with UV detection.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_primary Primary Purity Analysis cluster_complementary Complementary & Confirmatory HPLC HPLC/UHPLC LC_MS LC-MS HPLC->LC_MS Identification GC_MS GC-MS HPLC->GC_MS Volatile Impurities NMR NMR HPLC->NMR Structure Confirmation CE Capillary Electrophoresis HPLC->CE Orthogonal Separation

Caption: Relationship between primary and complementary analytical techniques.

Trustworthiness Through Self-Validation

A cornerstone of a reliable analytical method is its validation. The described HPLC method must undergo a thorough validation process as outlined by ICH Q2(R1), which includes the following parameters:[5][6][7][17]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies and analysis of spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By rigorously validating these parameters, the HPLC method becomes a self-validating system, providing a high degree of assurance in the reported purity values.

Conclusion

The purity analysis of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While several analytical techniques can be employed, a validated stability-indicating reversed-phase HPLC method stands as the most robust and reliable approach for routine quality control. Its high resolving power, precision, and accuracy, when underpinned by a comprehensive validation strategy according to ICH guidelines, provide the necessary confidence for researchers, scientists, and drug development professionals. Complementary techniques such as MS and NMR play a vital role in the identification and structural elucidation of unknown impurities, contributing to a holistic understanding of the compound's purity profile.

References

Unambiguous Structure Confirmation of 2-(1H-Pyrazol-1-yl)benzylamine: A Comparative Guide to NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. In the case of novel compounds such as 2-(1H-Pyrazol-1-yl)benzylamine, where subtle differences in isomerism can lead to vastly different pharmacological activities, a robust and definitive analytical approach is paramount. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of this compound, supported by predictive data and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural analysis of organic molecules in solution.[1] Unlike techniques that provide information on molecular weight or functional groups, NMR offers a detailed map of the atomic connectivity and spatial arrangement within a molecule, making it indispensable for unambiguous structure confirmation.[2] This guide will delve into the comprehensive analysis of this compound using a suite of 1D and 2D NMR experiments, demonstrating its superiority for this specific analytical challenge.

The Analytical Challenge: Distinguishing Isomers

The synthesis of this compound can potentially yield other isomers, such as the 3- or 4-substituted benzylamine derivatives. While techniques like mass spectrometry can confirm the molecular weight, and infrared spectroscopy can identify the presence of amine and aromatic functionalities, only NMR can definitively establish the precise substitution pattern on the benzene ring and the point of attachment of the pyrazole moiety.

Predictive 1D NMR Analysis: The First Look

¹H NMR (Proton NMR)

The ¹H NMR spectrum is anticipated to show distinct signals for the pyrazole and benzylamine protons.

  • Pyrazole Ring Protons: The three protons on the pyrazole ring are expected to appear as distinct signals. The proton at position 4 (H4) will likely be a triplet, coupled to the protons at positions 3 and 5. The protons at positions 3 (H3) and 5 (H5) will appear as doublets. Due to the influence of the neighboring nitrogen atoms, these protons will resonate in the aromatic region, typically between δ 6.0 and 8.0 ppm.[3]

  • Benzylamine Protons: The four protons on the substituted benzene ring will exhibit a complex multiplet pattern characteristic of an ortho-substituted system, likely in the range of δ 7.0-7.5 ppm. The benzylic methylene protons (-CH₂-) are expected to appear as a singlet around δ 3.8-4.0 ppm.[4][5] The amine protons (-NH₂) will likely be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show a single peak for each unique carbon atom.

  • Pyrazole Ring Carbons: Three signals are expected for the pyrazole ring carbons, with chemical shifts influenced by the nitrogen atoms.

  • Benzylamine Carbons: Six distinct signals are anticipated for the benzene ring carbons, with the carbon bearing the pyrazole substituent (C2) and the carbon bearing the aminomethyl group (C1) showing characteristic shifts. The benzylic carbon will have a chemical shift in the range of δ 45-50 ppm.[6]

The Power of 2D NMR: Unambiguous Connectivity

While 1D NMR provides a foundational understanding, 2D NMR techniques are essential for definitively connecting the pyrazole and benzylamine fragments and confirming the 2-substitution pattern.[2][7]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. We would expect to see correlations between the adjacent protons on the pyrazole ring (H3-H4 and H4-H5) and between the adjacent protons on the benzene ring. This helps to trace the connectivity within each ring system.[8]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom.[2] This allows for the unambiguous assignment of each proton and its corresponding carbon, providing a clear carbon skeleton map.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away.[1][8] For this compound, we would look for the following key correlations:

    • A correlation between the H5 proton of the pyrazole ring and the C2 carbon of the benzene ring. This would definitively prove the attachment of the pyrazole ring at the 2-position of the benzylamine.

    • Correlations between the benzylic methylene protons and the C1 and C2 carbons of the benzene ring, confirming the position of the aminomethyl group.

Comparison with Alternative Analytical Techniques

TechniqueInformation Provided for this compoundLimitations for Unambiguous Structure Confirmation
NMR Spectroscopy Precise atomic connectivity, substitution patterns, and stereochemistry.[1]Requires larger sample amounts compared to MS; can be time-consuming for complex molecules.
Mass Spectrometry (MS) Accurate molecular weight and elemental composition.Cannot distinguish between isomers (e.g., 2-, 3-, or 4-substituted benzylamine). Fragmentation patterns may not be unique enough for definitive identification.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H stretch for the amine, C-H stretches for aromatics).Provides limited information on the overall molecular skeleton and cannot differentiate between positional isomers.
X-ray Crystallography Absolute 3D structure in the solid state.Requires a single crystal of suitable quality, which can be difficult to obtain. The solid-state structure may not be representative of the structure in solution.

Experimental Protocol for NMR Analysis

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • Acquire all spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY: Acquire a gradient-selected COSY spectrum.

    • HSQC: Acquire a gradient-selected HSQC spectrum optimized for one-bond ¹J(C,H) couplings (typically ~145 Hz).

    • HMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range ²J(C,H) and ³J(C,H) couplings (typically 8-10 Hz).[9]

Visualizing the Workflow

structure_confirmation_workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis Synthesis Synthesized Compound (this compound) NMR_1D 1D NMR (¹H, ¹³C, DEPT) Synthesis->NMR_1D Initial Analysis MS Mass Spectrometry (Molecular Weight) Synthesis->MS IR IR Spectroscopy (Functional Groups) Synthesis->IR NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Detailed Connectivity Structure_Elucidation Structure Elucidation & Confirmation NMR_2D->Structure_Elucidation Unambiguous Proof MS->Structure_Elucidation Supportive Data IR->Structure_Elucidation Supportive Data

Caption: Workflow for the structure confirmation of this compound.

Conclusion

For the definitive structural confirmation of this compound, a comprehensive suite of NMR experiments is not just advantageous, but essential. While other techniques provide valuable, albeit limited, information, only the detailed connectivity map provided by 1D and 2D NMR can unambiguously differentiate between potential isomers and provide unequivocal proof of the target structure. This level of certainty is critical in the fields of medicinal chemistry and drug development, where molecular structure dictates biological function.

References

A Senior Application Scientist's Guide to the Mass Spectrometric Verification of 2-(1H-Pyrazol-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. For nitrogen-rich heterocyclic compounds like 2-(1H-Pyrazol-1-yl)benzylamine, a versatile building block in medicinal chemistry, mass spectrometry stands as a cornerstone of analytical verification. This guide provides an in-depth comparison of mass spectrometric approaches for the characterization of this compound, grounded in established principles and experimental data from analogous structures. We will explore the nuances of ionization techniques, predict fragmentation patterns, and offer a framework for developing a robust, self-validating analytical protocol.

Introduction: The Analytical Challenge of a Pyrazole-Containing Benzylamine

This compound incorporates three key structural motifs: a pyrazole ring, a benzyl group, and a primary amine. This unique combination presents distinct analytical considerations for mass spectrometry. The pyrazole moiety, an aromatic heterocycle, is relatively stable, while the benzylamine portion is susceptible to characteristic fragmentation. The primary amine offers a ready site for protonation, making electrospray ionization a viable and gentle ionization method.

The primary objective of mass spectrometric analysis in this context is twofold: to confirm the molecular weight of the synthesized compound and to generate a fragmentation pattern that serves as a unique fingerprint, confirming its specific isomeric structure.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical as it dictates the nature and extent of fragmentation, thereby influencing the quality of structural information obtained.

Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting

Electron Ionization (EI) is a classic, highly energetic ionization method that involves bombarding the analyte with a beam of high-energy electrons (typically 70 eV).[1][2] This process induces significant fragmentation, providing a detailed and reproducible fragmentation pattern that is invaluable for structural elucidation.[2]

Anticipated EI Fragmentation of this compound:

Based on the fragmentation of similar heterocyclic and benzylamine compounds, we can predict a series of characteristic fragmentation pathways.[3][4][5] The molecular ion (M+) is expected to be observed, followed by fragmentation events such as:

  • Benzylic Cleavage: The most favorable cleavage is often at the benzylic position, leading to the formation of a stable tropylium ion (m/z 91).

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom of the benzylamine can result in the loss of the aminomethyl radical (•CH2NH2), leading to a pyrazolyl-substituted phenyl cation.

  • Ring Fragmentation: The pyrazole ring itself may undergo fragmentation, although this is generally less favorable than the cleavage of the more labile benzylamine side chain.

Table 1: Predicted Key Fragments in the EI Mass Spectrum of this compound.

m/z (predicted)Proposed FragmentSignificance
187[M]+•Molecular Ion
171[M - NH2]+Loss of amino radical
106[C7H8N]+Benzylamine cation
91[C7H7]+Tropylium ion
68[C4H4N2]+•Pyrazole radical cation
Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules, such as amines, that can be readily protonated in solution.[6][7] ESI typically yields the protonated molecule, [M+H]+, with minimal fragmentation. This makes it an excellent choice for unequivocally determining the molecular weight of the analyte.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation with ESI:

To gain structural information with ESI, tandem mass spectrometry (MS/MS) is employed. The [M+H]+ ion is isolated and then subjected to collision-induced dissociation (CID), which induces fragmentation. The resulting product ions provide valuable structural insights.

Predicted ESI-MS/MS Fragmentation of [M+H]+ of this compound:

The fragmentation of the protonated molecule will likely involve the loss of neutral molecules:

  • Loss of Ammonia (NH3): A common fragmentation pathway for protonated primary amines.

  • Loss of Pyrazole: Cleavage of the C-N bond connecting the pyrazole ring to the benzyl group.

Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossSignificance
188171NH3Confirms primary amine
188120C3H4N2 (Pyrazole)Indicates pyrazole substituent
18891C4H6N3 (Pyrazolyl-aminomethyl)Formation of tropylium ion
Chemical Ionization (CI): A Selective Alternative

Chemical Ionization (CI) is a softer ionization technique than EI that can provide molecular weight information with some structurally significant fragments. For nitrogen-containing heterocycles, ammonia CI can be particularly selective, leading to strong [M+H]+ ions and reducing complex fragmentation patterns.[8] This can be advantageous when analyzing complex mixtures or when a clear molecular ion is not observed with EI.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a comprehensive and self-validating analysis of this compound.

Sample Preparation
  • Solvent Selection: For LC-MS (ESI), dissolve the sample in a mixture of methanol and water (e.g., 50:50 v/v) with 0.1% formic acid to promote protonation. For direct infusion ESI-MS, a concentration of 1-10 µg/mL is typically sufficient. For GC-MS (EI), dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Purity Check: Ensure the purity of the sample using a primary technique like HPLC-UV or NMR, as impurities can complicate spectral interpretation.

GC-MS Analysis (EI)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source (e.g., a quadrupole or ion trap analyzer).

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

LC-MS/MS Analysis (ESI)
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an ESI source (e.g., a triple quadrupole or Q-TOF).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan: m/z 100-500.

    • MS/MS: Isolate the precursor ion (m/z 188) and apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

Visualizing the Workflow and Fragmentation

To provide a clearer understanding of the analytical process and the predicted fragmentation, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Acquisition & Interpretation Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution GCMS GC-MS (EI) Dissolution->GCMS Volatile Solvent LCMS LC-MS/MS (ESI) Dissolution->LCMS Polar Protic Solvent EI_Spectrum EI Mass Spectrum (Molecular Ion & Fragments) GCMS->EI_Spectrum ESI_Spectrum ESI MS/MS Spectrum ([M+H]+ & Product Ions) LCMS->ESI_Spectrum Interpretation Structural Verification EI_Spectrum->Interpretation ESI_Spectrum->Interpretation

Figure 1: A generalized workflow for the mass spectrometric verification of this compound.

G cluster_frags M [C11H11N3]+• m/z 187 (Molecular Ion) f171 [C11H9N2]+ m/z 171 M->f171 - •NH2 f106 [C7H8N]+ m/z 106 M->f106 Benzylic Cleavage f91 [C7H7]+ m/z 91 f106->f91 - NH

Figure 2: Predicted major fragmentation pathways of this compound under Electron Ionization (EI).

Conclusion: A Multi-faceted Approach for Confident Verification

For the robust verification of this compound, a dual-pronged mass spectrometric approach is recommended. LC-MS with soft ionization (ESI) provides an unambiguous determination of the molecular weight via the [M+H]+ ion. Subsequent MS/MS analysis of this ion offers valuable structural information through controlled fragmentation. In parallel, GC-MS with hard ionization (EI) generates a complex but highly reproducible fragmentation pattern that serves as a structural fingerprint, ideal for library matching and detailed structural confirmation. By comparing the data from both techniques, researchers and drug development professionals can achieve a high degree of confidence in the identity and structure of this important chemical entity.

References

A Comparative Guide to Pyrazole-Substituted Benzylamines: Synthesis, Kinase Inhibition, and Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a plethora of therapeutic agents.[1][2] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2] The fusion of a pyrazole ring with a benzylamine moiety gives rise to a class of compounds with significant potential, particularly as kinase inhibitors and antimicrobial agents. This guide provides a comparative analysis of pyrazole-substituted benzylamines, delving into their synthesis, structure-activity relationships (SAR), and performance in key biological assays, supported by experimental data and detailed protocols.

Synthetic Strategies for Pyrazole-Substituted Benzylamines

The construction of the pyrazole-substituted benzylamine scaffold can be approached through several synthetic routes. A common and effective method involves the N-alkylation of a pre-formed pyrazole ring with a substituted benzyl halide. This approach allows for the late-stage introduction of the benzyl group, facilitating the synthesis of a diverse library of analogs for comparative studies.

Representative Synthesis: A Step-by-Step Protocol

The following protocol details the synthesis of a representative 1-benzyl-3-nitro-1H-pyrazole derivative, a key intermediate for further functionalization and a compound class that has shown significant biological activity.[3]

Objective: To synthesize 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole.

Materials:

  • 3-nitropyrazole

  • Potassium carbonate (K₂CO₃)

  • 2,4-dichlorobenzyl bromide

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-nitropyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Addition of Benzyl Bromide: Stir the mixture at room temperature for 10 minutes, then add 2,4-dichlorobenzyl bromide (1.2 eq) dropwise.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired product, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole.

Comparative Analysis of Biological Activity

The true value of a chemical scaffold lies in its biological performance. Here, we compare the activity of a series of pyrazole-substituted benzylamines as both kinase inhibitors and antimicrobial agents, highlighting the structure-activity relationships that govern their potency.

Kinase Inhibitory Activity: Targeting RIP1 Kinase in Necroptosis

Receptor-interacting protein 1 (RIP1) kinase is a crucial mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[3] A study by a research group at Sichuan University provides an excellent comparative analysis of 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors.[3]

The following table summarizes the kinase inhibitory activity of a selection of these compounds:

Compound IDR Group (on benzyl ring)Kd (μM) for RIP1 KinaseEC50 (μM) in cell necroptosis assay
1a 2,4-dichloro>101.85
4a 4-fluoro0.1100.291
4b 4-chloro0.0780.160
4c 4-bromo0.0850.183
4d 4-methyl0.2350.521
4e 4-methoxy0.3120.684

Data sourced from --INVALID-LINK--.[3]

Structure-Activity Relationship (SAR) Insights:

The data reveals a clear SAR for RIP1 kinase inhibition. The substitution pattern on the benzyl ring plays a critical role in determining the potency of these compounds. Halogen substitution at the 4-position of the benzyl ring, particularly with chlorine and bromine, leads to the most potent inhibitors (compounds 4b and 4c ). A fluorine atom at this position also confers significant activity. In contrast, electron-donating groups like methyl and methoxy at the 4-position result in a decrease in inhibitory activity. The unsubstituted parent compound with a 2,4-dichloro substitution on the benzyl ring (1a ) showed significantly weaker activity. This suggests that a single, appropriately placed halogen on the benzyl ring is optimal for interaction with the kinase's active site.

SAR_Kinase_Inhibition cluster_scaffold Pyrazole-Benzylamine Scaffold cluster_substituents Benzyl Ring Substituents cluster_activity Kinase Inhibitory Activity Scaffold R_Halogen 4-Halogen (F, Cl, Br) High_Activity High R_Halogen->High_Activity Potent Inhibition R_Alkyl 4-Alkyl (e.g., CH3) Moderate_Activity Moderate R_Alkyl->Moderate_Activity Reduced Potency R_Alkoxy 4-Alkoxy (e.g., OCH3) R_Alkoxy->Moderate_Activity R_DiChloro 2,4-Dichloro Low_Activity Low R_DiChloro->Low_Activity Weak Inhibition

Figure 1: Structure-Activity Relationship for RIP1 Kinase Inhibition.

Antimicrobial Activity: A Frontier for Pyrazole-Substituted Benzylamines

While the primary focus of recent research has been on kinase inhibition, the pyrazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[4][5][6][7][8] Data for pyrazole-substituted benzylamines in this area is more dispersed, but by examining related structures, we can infer their potential and highlight key structural features for potent antimicrobial activity.

The following table presents Minimum Inhibitory Concentration (MIC) values for a selection of pyrazole derivatives against various bacterial strains. While not exclusively benzylamines, these compounds provide valuable insights into the structural requirements for antimicrobial efficacy.

Compound ClassRepresentative SubstituentsOrganismMIC (µg/mL)
Pyrazole-derived hydrazonesN-Benzoic acidA. baumannii4
Pyrazole-derived anilinesN-(trifluoromethylphenyl)MRSA0.78
Imidazo-pyridine substituted pyrazoles-E. coli, K. pneumoniae, P. aeruginosa<1
Pyrazole-fused diterpenoids-S. aureus0.71

Data compiled from a review on antibacterial pyrazoles.[4]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

The data suggests that a variety of substitution patterns on the pyrazole ring can lead to potent antimicrobial activity. Key takeaways include:

  • Lipophilicity and Aromaticity: The presence of aromatic and lipophilic groups, such as substituted phenyl rings, appears to be beneficial for activity against a broad spectrum of bacteria.

  • Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic systems, such as imidazo-pyridines, can lead to highly potent compounds.

  • Gram-Positive vs. Gram-Negative Activity: The nature of the substituents can influence the spectrum of activity. For instance, some derivatives show excellent potency against Gram-positive bacteria like MRSA, while others are more effective against Gram-negative pathogens.

Further dedicated studies on a series of pyrazole-substituted benzylamines are warranted to fully elucidate their antimicrobial potential and establish a clear SAR for this specific subclass.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step protocols for the key biological assays discussed.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., RIP1 kinase)

  • Kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compounds (pyrazole-substituted benzylamines)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted test compound or a DMSO control to each well.

  • Kinase Addition: Add the kinase to each well and pre-incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow A Prepare Serial Dilutions of Test Compound B Add Compound and Kinase to Plate A->B C Pre-incubate to Allow Binding B->C D Initiate Reaction with Substrate/ATP C->D E Incubate at Controlled Temperature D->E F Stop Reaction and Detect ADP (Luminescence) E->F G Measure Luminescence F->G H Data Analysis (IC50 Determination) G->H

Figure 2: Workflow for Kinase Inhibition Assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol describes the standard method for determining the MIC of an antimicrobial agent.

Materials:

  • Test compounds (pyrazole-substituted benzylamines)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB directly in the wells of a 96-well microtiter plate.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

MIC_Assay_Workflow A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Perform Serial Dilutions of Test Compound in Microplate B->C D Incubate Plate C->D E Visually Determine Lowest Concentration with No Growth (MIC) D->E

Figure 3: Workflow for MIC Determination.

Conclusion and Future Directions

Pyrazole-substituted benzylamines represent a promising class of compounds with tunable biological activities. The comparative data presented in this guide highlights their potential as potent kinase inhibitors, particularly for RIP1 kinase, with a clear structure-activity relationship guiding further optimization. While their antimicrobial properties are less explored for this specific subclass, the broader activity of pyrazole derivatives suggests that focused screening of pyrazole-substituted benzylamines against a panel of clinically relevant pathogens is a worthwhile endeavor.

Future research should focus on:

  • Expanding the chemical diversity: Synthesizing and evaluating a broader range of pyrazole-substituted benzylamines with diverse substitution patterns on both the pyrazole and benzyl rings.

  • Elucidating mechanisms of action: Investigating the precise molecular interactions responsible for their biological activities through techniques such as X-ray crystallography and computational modeling.

  • In vivo evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the synthetic accessibility and biological versatility of the pyrazole-substituted benzylamine scaffold, researchers are well-positioned to develop novel therapeutic agents for a range of diseases.

References

Comparative Efficacy of 2-(1H-Pyrazol-1-yl)benzylamine and Analogs in Preclinical Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, integral to a multitude of biologically active compounds.[1][2] This guide provides a comprehensive comparison of the efficacy of 2-(1H-Pyrazol-1-yl)benzylamine and its structural analogs across key preclinical assays. By examining experimental data from anticancer, anti-inflammatory, antimicrobial, and enzyme inhibition studies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research and development efforts.

Introduction to this compound

This compound features a core structure combining a pyrazole ring with a benzylamine moiety. This arrangement offers a versatile template for chemical modification, allowing for the exploration of a wide range of biological activities. The pyrazole nucleus is known for its metabolic stability and its ability to participate in various biological interactions, while the benzylamine portion can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties.[3][4]

Anticancer Activity: Probing Efficacy in Cancer Cell Lines

While direct experimental data for this compound in anticancer assays is not extensively published, the broader class of pyrazole derivatives has demonstrated significant potential.[5] Structure-activity relationship (SAR) studies on related compounds provide valuable insights into the features driving cytotoxicity against cancer cells.

A key determinant of anticancer activity in pyrazole derivatives is the nature and position of substituents on both the pyrazole and phenyl rings. For instance, studies on pyrazole-based compounds have shown that the introduction of specific functional groups can lead to potent inhibition of cancer cell proliferation.[6]

To illustrate the comparative efficacy, let's consider a hypothetical scenario based on published data for analogous compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound analogs against various human cancer cell lines.

Compound/AnalogTarget Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Analog A (e.g., with electron-withdrawing group on phenyl ring)MCF-7 (Breast Cancer)MTT Assay15.2Doxorubicin1.2
Analog B (e.g., with bulky substituent on pyrazole ring)A549 (Lung Cancer)SRB Assay22.5Cisplatin5.8
Analog C (e.g., with heterocyclic substitution on benzylamine)PC-3 (Prostate Cancer)CellTiter-Glo18.7Docetaxel0.01

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for assessing anticancer activity using the MTT assay.

Anti-inflammatory Activity: Inhibition of Inflammatory Mediators

The anti-inflammatory potential of pyrazole derivatives is well-documented, with some compounds exhibiting potent inhibitory effects on key inflammatory pathways.[7] While specific data for this compound is limited, related structures have shown promise in assays measuring the inhibition of cyclooxygenase (COX) enzymes and inflammatory cytokine production.

The following table presents a comparative analysis of the anti-inflammatory activity of hypothetical analogs.

Compound/AnalogAssay TypeTargetInhibition (%)Reference CompoundInhibition (%)
Analog D Carrageenan-induced paw edemaIn vivo45Indomethacin60
Analog E LPS-stimulated cytokine releaseTNF-α58Dexamethasone75
Analog F COX-2 Inhibition AssayCOX-2 Enzyme62Celecoxib85

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory environment.

  • Compound Administration: Administer the test compounds or vehicle control orally or intraperitoneally.

  • Induction of Edema: After a set time, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce inflammation.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimicrobial Activity: Gauging Efficacy Against Pathogens

Pyrazole-containing compounds have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[8] The effectiveness of these compounds is often attributed to their ability to interfere with essential microbial processes.

The table below summarizes the minimum inhibitory concentration (MIC) values for hypothetical analogs of this compound against representative microbial strains.

Compound/AnalogBacterial StrainFungal StrainMIC (µg/mL) - BacteriaMIC (µg/mL) - FungiReference CompoundMIC (µg/mL)
Analog G Staphylococcus aureusCandida albicans3264Ciprofloxacin1
Analog H Escherichia coliAspergillus niger64128Fluconazole8
Analog I Pseudomonas aeruginosaCryptococcus neoformans>12864

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the microbial strain.

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • Visual Inspection: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Monoamine Oxidase (MAO) Inhibition: A Target for Neurological Disorders

The pyrazole scaffold is a known pharmacophore for monoamine oxidase (MAO) inhibitors, enzymes that play a crucial role in the metabolism of neurotransmitters.[9][10][11] Inhibition of MAO-A and MAO-B is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.

The following table compares the IC50 values of hypothetical this compound analogs against MAO-A and MAO-B.

Compound/AnalogMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference CompoundMAO-B IC50 (µM)
Analog J 12.51.86.9Selegiline0.01
Analog K 5.28.50.6Moclobemide>100 (MAO-A selective)
Analog L >1000.5>200Rasagiline0.005

Experimental Protocol: Fluorometric MAO Inhibition Assay

This assay measures the activity of MAO enzymes by monitoring the production of a fluorescent product.

  • Enzyme Preparation: Use purified recombinant human MAO-A or MAO-B.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test inhibitor or vehicle control.

  • Substrate Addition: Initiate the reaction by adding a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a fluorescent probe.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

The collective evidence from studies on analogous compounds suggests that the this compound scaffold holds significant promise for the development of novel therapeutic agents. The versatility of this chemical framework allows for extensive structure-activity relationship exploration, paving the way for the optimization of potency, selectivity, and pharmacokinetic profiles.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives. Direct, head-to-head comparisons with established drugs in standardized assays will be crucial for identifying lead candidates with superior efficacy and safety profiles. Furthermore, mechanistic studies to elucidate the precise molecular targets and pathways responsible for the observed biological activities will be essential for advancing these promising compounds through the drug discovery pipeline.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2-(1H-Pyrazol-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate world of drug development, the efficacy of a small molecule inhibitor is intrinsically linked to its specificity. While identifying a potent inhibitor against a primary therapeutic target is a significant milestone, understanding its interactions across the broader biological landscape is paramount. Off-target effects can lead to unforeseen toxicity or even desirable polypharmacology, making a comprehensive cross-reactivity assessment a critical step in preclinical development.[1] This guide provides a framework for evaluating the selectivity of 2-(1H-Pyrazol-1-yl)benzylamine, a novel heterocyclic compound. Due to the limited publicly available data on this specific molecule, we will proceed with a hypothesis-driven approach, positing a plausible primary target based on structural similarities to known pharmacologically active agents and outlining a comprehensive strategy for assessing its cross-reactivity.

The core structure of this compound, featuring a pyrazole ring linked to a benzylamine moiety, is a privileged scaffold found in numerous kinase inhibitors.[2] Kinases, a large family of enzymes that regulate a vast array of cellular processes, are frequently implicated in diseases such as cancer and inflammatory disorders. Therefore, for the purpose of this guide, we will hypothesize that this compound is a potent inhibitor of a key kinase involved in oncogenesis, for instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This guide will serve as a template for researchers to design and execute a thorough investigation of its selectivity profile.

The Selectivity Profiling Workflow

A robust assessment of inhibitor selectivity involves a multi-pronged approach, combining broad-panel screening with targeted functional assays and cellular validation. This workflow ensures a comprehensive understanding of a compound's interaction profile.

cluster_0 Phase 1: Broad-Panel Screening cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Validation Broad Kinase Screen Broad Kinase Screen Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Broad Kinase Screen->Cellular Thermal Shift Assay (CETSA) Identifies potential off-targets In Vitro Kinase Inhibition Assays In Vitro Kinase Inhibition Assays Cellular Thermal Shift Assay (CETSA)->In Vitro Kinase Inhibition Assays Confirms cellular binding Selectivity Profile Selectivity Profile In Vitro Kinase Inhibition Assays->Selectivity Profile Quantifies inhibitory potency

Caption: A three-phase workflow for comprehensive selectivity profiling.

Phase 1: Unveiling the Kinome-Wide Interaction Landscape

The initial step in assessing cross-reactivity is to perform a broad screen against a large panel of kinases. This provides a global view of the compound's binding affinities across the human kinome.

Experimental Protocol: KINOMEscan® Competition Binding Assay

The KINOMEscan® platform is a widely used competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[3][4][5][6]

Principle: The assay relies on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[7]

Methodology:

  • Kinase Preparation: A comprehensive panel of human kinases is individually expressed as fusions with a DNA tag for quantification.[7]

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.[7]

  • Competition Assay: this compound is incubated with the kinase and the immobilized ligand. The compound competes with the immobilized ligand for binding to the ATP-binding site of the kinase.[7]

  • Quantification: Following incubation, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.[3]

  • Data Analysis: Results are expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates stronger binding. These values can be used to calculate the dissociation constant (Kd).[7]

Hypothetical KINOMEscan® Data for this compound

The following table presents hypothetical data for our compound against a selection of kinases, illustrating a potent and selective profile for our primary target, VEGFR2.

Kinase TargetKinase Family% Control @ 1 µMDissociation Constant (Kd) (nM)
VEGFR2 (KDR) RTK 0.5 5
PDGFRβRTK15150
c-KitRTK25250
EGFRRTK85>10,000
BRAFCMGC90>10,000
MEK1STE95>10,000
CDK2CMGC88>10,000
p38αCMGC755,000
SRCTK40800
LCKTK552,000

This data is illustrative and not based on experimental results.

Caption: Hypothetical kinome selectivity of this compound.

Phase 2: Confirming Target Engagement in a Cellular Milieu

While in vitro binding assays are powerful, they do not fully recapitulate the complexities of the cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that verifies and quantifies the engagement of a drug with its target within intact cells.[2][8][9]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

Principle: The thermal stability of a protein is altered upon ligand binding. A compound-bound protein is typically more resistant to heat-induced denaturation. CETSA® measures this change in thermal stability.[2][8][9][10]

Methodology:

  • Cell Culture and Treatment: Culture cells expressing the target of interest (e.g., HUVECs for VEGFR2) and treat with this compound or a vehicle control.[2]

  • Heating Step: Aliquot the treated cell suspensions and heat them across a range of temperatures using a thermal cycler.[2][10]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.[2][11]

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using Western blotting or other protein detection methods.[2][8]

  • Data Analysis: Plot the normalized amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[2]

Expected CETSA® Results

A successful CETSA® experiment would demonstrate a rightward shift in the melting curve for VEGFR2 in cells treated with this compound compared to the vehicle control, confirming that the compound binds to and stabilizes VEGFR2 in a cellular context. Similar experiments can be performed for potential off-targets identified in the KINOMEscan® to validate their cellular engagement.

Phase 3: Quantifying Functional Inhibition

The final step is to quantify the functional inhibitory activity of the compound against the primary target and key off-targets. This is typically achieved through in vitro kinase inhibition assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced as a byproduct of the kinase reaction, which is directly proportional to kinase activity.[12]

Principle: The kinase reaction is allowed to proceed in the presence of varying concentrations of the inhibitor. The amount of ADP generated is then quantified using a luciferase-based system.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound.[12]

  • Kinase Reaction: In a multi-well plate, combine the kinase (e.g., recombinant VEGFR2), a suitable substrate peptide, and ATP. Add the serially diluted compound or a vehicle control.[12]

  • Incubation: Incubate the reaction at an optimal temperature to allow for enzymatic activity.[12]

  • ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a second reagent that converts the produced ADP back to ATP, which is then used by a luciferase to generate a luminescent signal.[13]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

Comparative IC50 Data

This table presents hypothetical IC50 values for this compound against the primary target and key off-targets, demonstrating its functional selectivity.

Kinase TargetIC50 (nM)
VEGFR2 (KDR) 10
PDGFRβ250
c-Kit400
SRC1,500
LCK3,000
p38α>10,000

This data is illustrative and not based on experimental results.

Conclusion: Building a Comprehensive Selectivity Profile

The hypothetical investigation outlined in this guide provides a robust framework for characterizing the cross-reactivity of this compound. By integrating broad-panel screening, cellular target engagement assays, and functional inhibition studies, researchers can build a comprehensive selectivity profile. This detailed understanding is essential for interpreting biological data accurately, anticipating potential toxicities, and ultimately guiding the development of safer and more effective therapeutic agents. The principles and protocols described herein are broadly applicable to the characterization of any novel small molecule inhibitor.

References

Benchmarking 2-(1H-Pyrazol-1-yl)benzylamine: A Comparative Guide to Known CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Renewed Focus on CDK2 in Oncology

The landscape of cancer therapeutics has been significantly shaped by the advent of kinase inhibitors. Among these, inhibitors of Cyclin-Dependent Kinases (CDKs), master regulators of the cell cycle, have demonstrated profound clinical success. While first-generation CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib have revolutionized the treatment of HR-positive breast cancer, the challenge of acquired resistance and the need for therapies in other cancer types have brought renewed focus to other members of the CDK family.[1]

Cyclin-Dependent Kinase 2 (CDK2) has emerged as a pivotal target.[2] CDK2, primarily in complex with Cyclin E and Cyclin A, governs the G1/S phase transition and S phase progression, respectively.[3] Its dysregulation is a hallmark of various malignancies, including certain types of ovarian and breast cancer, often associated with Cyclin E (CCNE1) amplification. Furthermore, aberrant CDK2 activation has been identified as a key mechanism of resistance to CDK4/6 inhibitors, making it a compelling target for next-generation cancer therapies.

This guide introduces 2-(1H-Pyrazol-1-yl)benzylamine , a novel investigational compound featuring a pyrazole scaffold—a privileged structure in kinase inhibitor design. We will objectively benchmark its performance against a panel of well-characterized CDK inhibitors with established activity against CDK2 and other relevant CDKs. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a framework for evaluating novel CDK2-targeting compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to facilitate a rigorous and objective assessment.

The Inhibitor Panel: Selecting the Right Benchmarks

A critical step in evaluating a new drug candidate is to compare its performance against existing, well-characterized compounds. For this guide, we have selected a panel of inhibitors that provides a comprehensive spectrum of CDK inhibition profiles, from highly selective to pan-CDK inhibitors.

  • Dinaciclib (SCH 727965): A potent and broad-spectrum CDK inhibitor with nanomolar activity against CDK2, CDK5, CDK1, and CDK9.[4][5] Its pan-inhibitory nature serves as a useful tool to understand the effects of broad CDK blockade.

  • Roscovitine (Seliciclib): A first-generation purine-based CDK inhibitor with notable selectivity for CDK1, CDK2, CDK5, CDK7, and CDK9, but poor activity against CDK4 and CDK6.[6][7][8] It is a valuable tool for studying the effects of inhibiting this specific subset of CDKs.

  • Palbociclib (PD-0332991), Ribociclib (LEE011), and Abemaciclib (LY2835219): These are highly selective CDK4/6 inhibitors, FDA-approved for the treatment of HR+/HER2- breast cancer.[1][9][10] While not potent CDK2 inhibitors, their inclusion is crucial for assessing the selectivity profile of our investigational compound and for contextualizing its potential use in CDK4/6 inhibitor-resistant settings.

Comparative Inhibitory Activity: A Quantitative Analysis

The cornerstone of benchmarking is the direct comparison of inhibitory potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for our benchmark inhibitor panel against a selection of key cyclin-dependent kinases.

InhibitorCDK1/CycB (nM)CDK2/CycA (nM)CDK2/CycE (nM)CDK4/CycD1 (nM)CDK5/p25 (nM)CDK6/CycD3 (nM)CDK9/CycT1 (nM)
This compound TBDTBDTBDTBDTBDTBDTBD
Dinaciclib3[5]1[5]->10001[5]-4[5]
Roscovitine650[6][7]700[6][7]700[7]>100,000[8]200[6]>100,000[8]-
Palbociclib>10,000>10,000-11-15-
Ribociclib>10,000>10,000-10[11]-39[11]-
Abemaciclib-69-98-2[10][12]-10[12]57

TBD: To Be Determined. Data for this compound would be generated using the protocols outlined in this guide.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is crucial for understanding the mechanism of action and the evaluation strategy for CDK inhibitors.

CDK2 Signaling Pathway in Cell Cycle Progression

The diagram below illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle. Mitogenic signals lead to the activation of the Cyclin D-CDK4/6 complex, which initiates the phosphorylation of the Retinoblastoma protein (Rb). This is followed by hyper-phosphorylation of Rb by the Cyclin E-CDK2 complex, leading to the release of the E2F transcription factor. E2F then drives the expression of genes necessary for DNA replication and S-phase entry. Our investigational compound, this compound, is hypothesized to inhibit CDK2, thereby blocking this critical transition and halting cell proliferation.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitors Inhibitors Mitogenic Stimuli Mitogenic Stimuli Cyclin D Cyclin D Mitogenic Stimuli->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates pRb pRb CDK4/6->pRb Phosphorylates E2F E2F pRb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Promotes Transcription G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Drives CDK2 CDK2 Cyclin E->CDK2 Activates CDK2->pRb Hyper-phosphorylates CKIs p21/p27 (CKIs) CKIs->CDK4/6 CKIs->CDK2 Palbociclib_etc Palbociclib Ribociclib Abemaciclib Palbociclib_etc->CDK4/6 Our_Compound This compound Dinaciclib Roscovitine Our_Compound->CDK2 Experimental_Workflow cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Models Biochem Biochemical Kinase Assay (e.g., LanthaScreen™, Z'-LYTE™) Selectivity Kinase Selectivity Profiling (Panel of >100 kinases) Biochem->Selectivity Determine IC50 & Ki Viability Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®) Selectivity->Viability Select lead candidates Target_Engagement Target Engagement Assay (e.g., NanoBRET™) Viability->Target_Engagement Confirm on-target potency Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Target_Engagement->Cell_Cycle Assess cellular phenotype Xenograft Xenograft Tumor Models (e.g., OVCAR-3 in nude mice) Cell_Cycle->Xenograft Validate in vivo PDX Patient-Derived Xenograft (PDX) Models Xenograft->PDX Evaluate efficacy & tolerability

References

A Comparative Guide to the Synthesis of 2-(1H-Pyrazol-1-yl)benzylamine: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. 2-(1H-Pyrazol-1-yl)benzylamine, a valuable building block in medicinal chemistry, can be synthesized through various routes, each with its own set of advantages and challenges affecting reproducibility. This guide provides an in-depth comparison of the two primary synthetic strategies, offering experimental insights and data to inform your selection of the most robust and scalable method.

Introduction

The synthesis of N-arylpyrazoles is a cornerstone of modern medicinal chemistry, with the resulting motifs present in a wide array of therapeutic agents.[1][2][3] The target molecule, this compound, presents a synthetic challenge that can be approached in two principal ways: a direct N-arylation of pyrazole with a pre-formed benzylamine derivative, or a two-step sequence involving the formation of a benzonitrile intermediate followed by reduction. This guide will dissect both methodologies, providing a critical evaluation of their reproducibility, scalability, and overall efficiency.

Strategic Comparison: Direct vs. Staged Approaches

Two logical synthetic pathways to this compound are outlined below. The choice between these routes significantly impacts the reproducibility and potential for scale-up.

cluster_0 Route A: Direct N-Arylation cluster_1 Route B: Two-Step Synthesis via Nitrile Intermediate A_start Pyrazole + 2-Halobenzylamine A_reaction Buchwald-Hartwig or Cu-catalyzed Coupling A_start->A_reaction A_product This compound A_reaction->A_product B_start Pyrazole + 2-Halobenzonitrile B_reaction1 N-Arylation B_start->B_reaction1 B_intermediate 2-(1H-Pyrazol-1-yl)benzonitrile B_reaction1->B_intermediate B_reaction2 Nitrile Reduction B_intermediate->B_reaction2 B_product This compound B_reaction2->B_product

Figure 1. Comparative overview of the two primary synthetic routes to this compound.

Route A: The Direct Approach - N-Arylation of Pyrazole with 2-Halobenzylamine

The direct coupling of pyrazole with a suitable 2-halobenzylamine, typically 2-bromobenzylamine, via a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann-type reaction is, in theory, the most atom-economical approach.

Mechanistic Considerations

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[4] The catalytic cycle generally involves the oxidative addition of the aryl halide to a low-valent palladium complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the active catalyst.

Challenges to Reproducibility

While elegant in concept, the direct N-arylation of pyrazole with a benzylamine derivative is not widely documented, suggesting potential hurdles to its reproducibility:

  • Substrate Reactivity: The primary amine of the benzylamine can potentially coordinate to the palladium catalyst, acting as a ligand and inhibiting catalytic turnover.

  • Side Reactions: The benzylamine moiety may be susceptible to side reactions under the often harsh conditions (high temperatures, strong bases) required for N-arylation of pyrazoles.

  • Ligand Selection: The success of Buchwald-Hartwig couplings is highly dependent on the choice of phosphine ligand, and identifying an optimal ligand for this specific transformation may require extensive screening.[5]

Proposed Experimental Protocol (Based on General Buchwald-Hartwig Conditions)

This protocol is a generalized starting point and would likely require significant optimization.

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (2.2 equivalents).

  • Reagent Addition: Add pyrazole (1.2 equivalents) and 2-bromobenzylamine (1.0 equivalent).

  • Solvent and Reaction: Add anhydrous toluene (5 mL per mmol of benzylamine) and heat the mixture under an inert atmosphere (e.g., argon) at 80-110 °C for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

ParameterProposed ConditionRationale & Potential for Optimization
Catalyst Pd₂(dba)₃ / XPhosXPhos is a bulky, electron-rich ligand often effective for challenging cross-couplings. Other ligands like BippyPhos may also be suitable.[6]
Base NaOtBuA strong base is typically required for the deprotonation of pyrazole. Other bases like K₃PO₄ or Cs₂CO₃ could be explored.
Solvent TolueneA high-boiling, aprotic solvent is generally used. Dioxane or xylene are common alternatives.
Temperature 80-110 °CN-arylation of heterocycles often requires elevated temperatures to proceed at a reasonable rate.

Route B: The Staged Approach - Synthesis via a Benzonitrile Intermediate

This two-step approach involves the N-arylation of pyrazole with a 2-halobenzonitrile, followed by the reduction of the nitrile functionality to the desired benzylamine. This route is generally more reliable and reproducible.

Step 1: N-Arylation of Pyrazole with 2-Halobenzonitrile

The synthesis of the intermediate, 2-(1H-Pyrazol-1-yl)benzonitrile, is a well-established transformation. Copper-catalyzed N-arylation is often preferred for this step due to its lower cost and milder reaction conditions compared to some palladium-based systems.[2][3]

  • Reaction Setup: To a round-bottom flask, add CuI (10 mol%), pyrazole (1.2 equivalents), 2-chlorobenzonitrile (1.0 equivalent), and K₂CO₃ (2.0 equivalents).

  • Solvent and Reaction: Add dimethylformamide (DMF) as the solvent and heat the mixture to 120-140 °C for 12-24 hours.

  • Workup and Purification: After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated. The crude 2-(1H-Pyrazol-1-yl)benzonitrile is then purified by recrystallization or column chromatography.

Step 2: Reduction of 2-(1H-Pyrazol-1-yl)benzonitrile

The reduction of the nitrile group to a primary amine is a classic and highly reproducible transformation in organic synthesis. Several methods are available, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being the most common.

LiAlH₄ is a powerful reducing agent that readily converts nitriles to primary amines.[7][8][9][10] It is particularly effective for small to medium-scale syntheses in a laboratory setting.

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: A solution of 2-(1H-Pyrazol-1-yl)benzonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • Quenching and Workup: The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water. The resulting granular precipitate is filtered off, and the filtrate is extracted with ethyl acetate. The organic layer is dried and concentrated to yield the crude this compound.

For larger-scale syntheses and to avoid the use of pyrophoric reagents like LiAlH₄, catalytic hydrogenation is an excellent alternative.[11][12] Raney Nickel is a commonly used catalyst for this transformation.

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-(1H-Pyrazol-1-yl)benzonitrile (1.0 equivalent) in a suitable solvent such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts.

  • Catalyst Addition: Add a catalytic amount of Raney Nickel (5-10 wt%).

  • Reaction: The vessel is purged with hydrogen gas and then pressurized to 50-100 psi. The reaction mixture is then shaken or stirred at room temperature or with gentle heating until hydrogen uptake ceases.

  • Workup: The catalyst is carefully filtered off, and the solvent is removed under reduced pressure to afford the desired product.

Reproducibility and Yield Comparison

RouteKey TransformationTypical Yield RangeReproducibility Factors
A Direct N-ArylationHighly variable, potentially <50% without optimizationCatalyst and ligand sensitivity, potential for side reactions, substrate purity.
B N-Arylation of Nitrile70-90%Purity of starting materials, reaction temperature control.
B Nitrile Reduction (LiAlH₄)80-95%Anhydrous conditions, careful quenching procedure.
B Nitrile Reduction (H₂/Ra-Ni)75-90%Catalyst activity, hydrogen pressure, presence of ammonia.

Conclusion and Recommendation

Based on the available literature and general synthetic principles, Route B, the two-step synthesis via a benzonitrile intermediate, is the recommended and more reproducible method for the preparation of this compound. The individual steps, N-arylation of a nitrile and subsequent reduction, are well-established and high-yielding transformations. This staged approach allows for the purification of the intermediate, which can lead to a cleaner final product.

While the direct N-arylation of Route A is more convergent, its successful implementation is likely to be highly substrate- and catalyst-dependent, requiring significant process development and optimization to achieve consistent results. For researchers requiring a reliable and scalable synthesis, the two-step nitrile reduction pathway offers a clear and proven advantage.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1H-Pyrazol-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are of paramount importance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(1H-Pyrazol-1-yl)benzylamine (CAS No. 449758-13-8), ensuring the safety of laboratory personnel, protection of the environment, and adherence to regulatory compliance.

I. Hazard Assessment and Waste Characterization

Before initiating any disposal procedures, a thorough risk assessment is crucial. Based on available data for structurally similar compounds, this compound should be treated as a hazardous chemical.[3][4]

Key Potential Hazards:

  • Corrosive: Similar amine compounds are known to be corrosive, causing severe skin burns and eye damage.[5][6]

  • Irritant: May cause skin, eye, and respiratory irritation.[4][7][8]

  • Harmful if Swallowed or in Contact with Skin: Acute toxicity is a potential concern with amine and pyrazole derivatives.[9]

  • Environmental Hazard: Amines can be harmful to aquatic life.[10]

Due to these potential hazards, this compound waste must be classified as hazardous chemical waste.[11][12] Under no circumstances should it be disposed of down the drain or in regular trash.[13][14]

Table 1: Hazard Profile and Disposal Considerations

ParameterGuideline/DataSource(s)
Waste Classification Hazardous Chemical Waste[11][12][15]
Primary Hazards Corrosive, Irritant, Potentially Toxic, Environmental Hazard[3][4][5][6]
Incompatible Materials Strong oxidizing agents, Acids, Halogenated compounds[16][17]
Disposal Route Licensed Hazardous Waste Disposal Contractor[10][11]
Drain Disposal Strictly Prohibited [13][14]
II. Personal Protective Equipment (PPE)

When handling this compound waste, all personnel must wear appropriate PPE to minimize exposure risks.[10][11]

Table 2: Recommended Personal Protective Equipment (PPE)

PPE TypeSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect against splashes and eye irritation.[7][8]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact.[9][10]
Body Protection Laboratory coat.To protect clothing and skin from contamination.[11]
Respiratory Protection Use in a certified chemical fume hood.To minimize inhalation exposure.[11]
III. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe segregation, collection, and disposal of this compound waste.

1. Waste Segregation at the Source:

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[10][16]

  • Solid Waste:

    • Collect solid this compound, contaminated weigh boats, and contaminated consumables (e.g., gloves, wipes) in a dedicated, clearly labeled hazardous waste container for solid chemical waste.[1][11]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, dedicated container for liquid hazardous waste.[11]

    • Do not mix with other waste streams, particularly halogenated solvents, acids, or bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[16]

  • Sharps Waste:

    • Any needles, syringes, or broken glassware contaminated with the compound must be disposed of in a designated sharps container.[2]

  • Empty Containers:

    • The first rinse of an empty container that held this compound must be collected as hazardous waste.[11][18] Subsequent rinses of thoroughly emptied containers may be permissible for regular disposal depending on institutional policies.[18]

2. Waste Collection and Containerization:

  • Container Selection: Use containers that are in good condition, chemically compatible with the waste, and have a secure, leak-proof lid.[11][12]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[11] The label must also include:

    • The full chemical name: "this compound Waste"

    • A list of all constituents, including solvents and their approximate concentrations.[16]

    • The date when waste was first added to the container.[1]

    • The name of the principal investigator and the laboratory location.[1]

  • Container Management: Keep waste containers closed at all times except when adding waste.[12][13] Do not overfill containers.[1]

3. Storage:

  • Store waste containers in a designated and properly ventilated hazardous waste accumulation area within the laboratory.[13][16]

  • Ensure secondary containment is used for all liquid waste containers to mitigate spills.[13]

  • Store away from incompatible materials.[16]

4. Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][11]

  • Follow all institutional, local, and federal regulations for hazardous waste disposal.[12][15][19]

IV. Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and alert your supervisor and institutional EHS.[13]

  • Minor Spills (within a chemical fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with an appropriate absorbent material.

    • Carefully collect the absorbent material and place it in the designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the nearest fire alarm if necessary.

    • Contact your institution's emergency response team and EHS department.[13]

V. Visualization of Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_generation Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Assess Hazards & Characterize Waste B Don Appropriate PPE A->B C Solid Waste (Contaminated materials) B->C Waste Generation D Liquid Waste (Solutions) B->D Waste Generation E Sharps Waste (Contaminated sharps) B->E Waste Generation F Select & Label Compatible Container C->F D->F E->F G Store in Designated Secondary Containment Area F->G H Request Waste Pickup from EHS G->H I Proper Disposal by Licensed Contractor H->I

Caption: Decision-making workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.